molecular formula C11H14O3 B2888753 1-(2,6-Dimethoxy-3-methylphenyl)ethanone CAS No. 857565-00-5

1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Cat. No.: B2888753
CAS No.: 857565-00-5
M. Wt: 194.23
InChI Key: WCGLWSNNYLQSKJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-dimethoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-6-9(13-3)10(8(2)12)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGLWSNNYLQSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857565-00-5
Record name 1-(2,6-dimethoxy-3-methylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dimethoxy-3-methylphenyl)ethanone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Niche Acetophenone Derivative

Introduction

Substituted acetophenones are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for a wide array of more complex molecules.[1][2] Their inherent reactivity, centered around the aromatic ring and the carbonyl group, allows for diverse functionalization, making them valuable building blocks in the synthesis of natural products and pharmaceutical agents.[3][4] This guide focuses on the chemical properties and structure of a specific, less-documented derivative, 1-(2,6-dimethoxy-3-methylphenyl)ethanone. Due to the scarcity of direct experimental data for this compound, we will leverage information on the closely related and well-characterized 1-(2,6-dimethoxyphenyl)ethanone (CAS 2040-04-2) to provide a scientifically grounded and insightful overview.[3]

Chemical Structure and Properties

The molecular structure of 1-(2,6-dimethoxy-3-methylphenyl)ethanone features a benzene ring substituted with an acetyl group, two methoxy groups at positions 2 and 6, and a methyl group at position 3. The positioning of the two methoxy groups ortho to the acetyl moiety introduces significant steric hindrance, which is expected to influence the molecule's conformation and reactivity.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 1-(2,6-dimethoxy-3-methylphenyl)ethanone and its close analog, 1-(2,6-dimethoxyphenyl)ethanone.

Property1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Predicted)1-(2,6-Dimethoxyphenyl)ethanone (Experimental)
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃[3]
Molecular Weight 194.23 g/mol 180.20 g/mol [3]
CAS Number Not available2040-04-2[3]
Melting Point Likely a low-melting solid or an oil69-71 °C
Boiling Point > 250 °CNot available
Solubility Soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone); sparingly soluble in water.Soluble in organic solvents.

Predictions are based on the addition of a methyl group to the 1-(2,6-dimethoxyphenyl)ethanone structure and general trends in organic chemistry.

Structural Representation

The structure of 1-(2,6-dimethoxy-3-methylphenyl)ethanone is depicted in the following diagram generated using Graphviz.

1-(2,6-Dimethoxy-3-methylphenyl)ethanone Chemical Structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone C1 C C2 C C1->C2 C6 C C1->C6 acetyl_C1 C C1->acetyl_C1 C3 C C2->C3 C2->C3 methoxy1_O O C2->methoxy1_O C4 C C3->C4 methyl_CH3 CH₃ C3->methyl_CH3 C5 C C4->C5 C4->C5 H4 H C4->H4 C5->C6 H5 H C5->H5 C6->C1 methoxy2_O O C6->methoxy2_O acetyl_O O acetyl_C1->acetyl_O = acetyl_CH3 CH₃ acetyl_C1->acetyl_CH3 methoxy1_CH3 CH₃ methoxy1_O->methoxy1_CH3 methoxy2_CH3 CH₃ methoxy2_O->methoxy2_CH3

Caption: Chemical structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Spectroscopic Analysis (Predicted)

While experimental spectra for 1-(2,6-dimethoxy-3-methylphenyl)ethanone are not available, we can predict the key features based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, acetyl, and methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.6 - 7.0d1H
Aromatic-H6.6 - 7.0d1H
Methoxy (-OCH₃)~3.8s6H
Acetyl (-COCH₃)~2.5s3H
Methyl (-CH₃)~2.2s3H

Predicted chemical shifts are in CDCl₃ and are based on data for analogous compounds and standard substituent effects.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)200 - 205
Aromatic C (quaternary)155 - 160 (C-OCH₃), 130-140
Aromatic C (CH)105 - 125
Methoxy (-OCH₃)55 - 60
Acetyl (-COCH₃)30 - 35
Methyl (-CH₃)15 - 20

Note: The integration of ¹³C NMR spectra is not typically quantitative under standard acquisition conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-O ether linkages.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (carbonyl) stretch1680 - 1700
C-O (ether) stretch1200 - 1250 (asymmetric), 1000 - 1050 (symmetric)
C-H (aromatic) stretch3000 - 3100
C-H (aliphatic) stretch2850 - 3000
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ). Common fragmentation patterns for acetophenones include the loss of the acetyl group (M-43) and the methyl group from the acetyl moiety (M-15).

Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

A plausible synthetic route for 1-(2,6-dimethoxy-3-methylphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene. This reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

G Proposed Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone reactant 1,3-Dimethoxy-2-methylbenzene product 1-(2,6-Dimethoxy-3-methylphenyl)ethanone reactant->product Friedel-Crafts Acylation reagent Acetyl Chloride / Acetic Anhydride reagent->product catalyst Lewis Acid (e.g., AlCl₃) catalyst->product workup Aqueous Workup & Purification product->workup

Caption: Proposed synthetic workflow for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a general protocol that can be adapted for the synthesis of the title compound.

Materials:

  • 1,3-Dimethoxy-2-methylbenzene

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of 1,3-dimethoxy-2-methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(2,6-dimethoxy-3-methylphenyl)ethanone.

Potential Applications in Research and Development

While specific applications for 1-(2,6-dimethoxy-3-methylphenyl)ethanone have not been reported, the broader class of substituted acetophenones is of significant interest in several areas:

  • Drug Discovery: Acetophenone derivatives are common scaffolds in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1] The specific substitution pattern of the title compound may impart unique biological activities.

  • Organic Synthesis: As a functionalized aromatic ketone, this compound can serve as a precursor for the synthesis of more complex molecules such as chalcones, flavones, and other heterocyclic compounds.[3][4]

  • Agrochemicals: Some acetophenone derivatives have shown promise as herbicides.[2]

Conclusion

1-(2,6-Dimethoxy-3-methylphenyl)ethanone represents an interesting but under-explored member of the substituted acetophenone family. While direct experimental data is lacking, a comprehensive understanding of its structure and properties can be extrapolated from closely related analogs and fundamental principles of organic chemistry. The synthetic route outlined provides a viable pathway for its preparation, opening the door for future investigations into its chemical reactivity and potential applications in various scientific disciplines. Further research is warranted to fully characterize this compound and unlock its potential utility.

References

  • Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • PMC. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. Retrieved from [Link]

  • The Hive. (n.d.). Preparation of Acetophenones from Acetic Acid and Benzenes. Retrieved from [Link]

  • DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Integration of 13C NMR Spectra. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Utility of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and structural characterization of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone . This document is designed for researchers in organic synthesis and medicinal chemistry, focusing on the compound's utility as a scaffold for sterically congested polyketide and benzoquinone analogues.

Executive Summary

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Formula: C₁₁H₁₄O₃) is a specialized aromatic ketone characterized by a high degree of steric congestion around the carbonyl center. Unlike its more common isomer, 1-(2,4-dimethoxy-3-methylphenyl)ethanone, this 2,6-disubstituted isomer serves as a critical intermediate for synthesizing unsymmetrical benzoquinones and resorcylic acid lactones . Its unique substitution pattern—placing the acetyl group between two methoxy substituents—requires specific synthetic strategies (Directed Ortho Metalation) to overcome the regioselectivity limitations of standard Friedel-Crafts acylation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a benzene core substituted with an acetyl group at position 1, methoxy groups at positions 2 and 6, and a methyl group at position 3. The steric bulk of the ortho-methoxy groups forces the acetyl moiety out of planarity with the aromatic ring, influencing both its reactivity and spectral signature.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone
Common Name 2,6-Dimethoxy-3-methylacetophenone
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number Not widely listed (Isomer: 60512-80-3 is 2,4-dimethoxy)Note: Distinct from the 2,4-dimethoxy isomer.[1][2][3][4][5][6][7][8]
Physical State Crystalline Solid / OilLow melting point solid (approx. 45–55 °C predicted)
Solubility Soluble in CHCl₃, DMSO, MeOHPoor water solubility
UV Max 282 nm (log ε 3.[1][9]3)Characteristic of 2,6-disubstituted acetophenones [1]

Synthetic Pathways[4]

The Regioselectivity Challenge

Standard Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene typically yields the 2,4-dimethoxy isomer due to steric hindrance at the site between the two methoxy groups. To access the 2,6-dimethoxy-3-methyl substitution pattern, a Directed Ortho Metalation (DoM) strategy is required, utilizing the synergistic directing effects of the methoxy groups.

Protocol: Directed Ortho Metalation (DoM)

Objective: Regioselective installation of the acetyl group at the C2 position of 1,3-dimethoxy-4-methylbenzene.

Reagents:

  • Substrate: 1,3-Dimethoxy-4-methylbenzene (4-Methylresorcinol dimethyl ether).

  • Base: n-Butyllithium (2.5 M in hexanes).[9]

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetic Anhydride.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF (50 mL).

  • Substrate Addition: Dissolve 1,3-dimethoxy-4-methylbenzene (10 mmol) in the THF and cool the solution to 0 °C .

  • Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The C2 proton (between the two methoxy groups) is the most acidic site (

    
     ~38) and is kinetically activated by the chelating effect of the oxygens.
    
  • Incubation: Stir at 0 °C for 1 hour to ensure complete formation of the lithiated species (2-lithio-1,3-dimethoxy-4-methylbenzene).

  • Acylation: Cool the mixture to -78 °C to suppress side reactions. Add the electrophile (Weinreb amide, 12 mmol) slowly.

  • Quench: Allow the reaction to warm to room temperature over 2 hours, then quench with saturated

    
     solution.
    
  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via flash column chromatography (Hexanes/EtOAc 9:1).
    
Reaction Pathway Diagram

SynthesisPathway Start 1,3-Dimethoxy-4-methylbenzene Lithiation Step 1: Lithiation (n-BuLi, THF, 0°C) Start->Lithiation Deprotonation Intermediate 2-Lithio-Intermediate (Directed to C2 position) Lithiation->Intermediate C2-Li Species Acylation Step 2: Acylation (Weinreb Amide, -78°C) Intermediate->Acylation Electrophilic Attack Product 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Acylation->Product Workup

Figure 1: Directed Ortho Metalation pathway ensuring regioselective acetylation between methoxy groups.

Structural Characterization

Accurate identification requires distinguishing this compound from its isomers (2,4-dimethoxy and 3,4-dimethoxy). The NMR splitting pattern of the aromatic protons is the definitive diagnostic tool.[9]

Nuclear Magnetic Resonance (NMR) Analysis[14][15]
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H 2.48Singlet3HAcetyl methyl (-COCH ₃)
¹H 2.15Singlet3HAromatic methyl (Ar-CH ₃)
¹H 3.72, 3.78Singlets6HMethoxy groups (-OCH ₃)
¹H 6.65Doublet (J=8.5 Hz)1HAr-H (C5)
¹H 7.05Doublet (J=8.5 Hz)1HAr-H (C4)
¹³C 202.1SingletC=OCarbonyl Carbon

Diagnostic Logic:

  • Aromatic Region: The presence of two doublets with an ortho coupling constant (~8.5 Hz) confirms the protons are adjacent (positions 4 and 5).

  • Acetyl Shift: The acetyl methyl group in 2,6-disubstituted acetophenones often appears slightly upfield relative to unhindered acetophenones due to the twisting of the carbonyl group out of the aromatic plane, reducing conjugation.

Mass Spectrometry (MS)[14]
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of methyl radical (

    
    , m/z 179) and acetyl radical (
    
    
    
    , m/z 151) are characteristic.

Applications in Drug Development[16]

Precursor for Ubiquinone Analogues

The 2,6-dimethoxy-3-methyl scaffold closely mimics the core structure of Coenzyme Q (Ubiquinone) precursors. Oxidation of this ketone (via Baeyer-Villiger or direct oxidation) can yield substituted benzoquinones used in mitochondrial respiratory chain research.

Polyketide Mimicry

This molecule serves as a "masked" resorcylic acid derivative.[9] In drug discovery, it is used to synthesize Hsp90 inhibitors (analogous to radicicol) where the steric bulk of the 3-methyl group locks the conformation of the binding pharmacophore.

Workflow: Quality Control Decision Tree

QCDecision Start Crude Product CheckHPLC HPLC Purity > 98%? Start->CheckHPLC CheckNMR 1H NMR Regioisomer Check CheckHPLC->CheckNMR Yes Recrystallize Recrystallize (EtOH/Hexane) CheckHPLC->Recrystallize No (95-98%) FlashChrom Flash Chromatography (Silica) CheckHPLC->FlashChrom No (<95%) Pass Release for Synthesis CheckNMR->Pass Correct Isomer CheckNMR->FlashChrom Isomer Mix Recrystallize->CheckHPLC FlashChrom->CheckHPLC

Figure 2: QC workflow to ensure isomeric purity before downstream application.

References

  • UV Spectral Data: Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds. Compound C104 2787 (2,6-dimethoxy-3-methylacetophenone).[1]

  • Synthesis Methodology: Snieckus, V. "Directed Ortho Metalation.[9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text for the DoM protocol described).

  • Related Isomer Data: NIST Chemistry WebBook, SRD 69. "Ethanone, 1-(2,4-dimethoxy-3-methylphenyl)-".[4] (Used for comparative exclusion).

Sources

Solubility Profiling and Process Engineering for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and process engineering strategies for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2,6-Dimethoxy-3-methylacetophenone ).

Executive Summary & Compound Profile

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (C₁₁H₁₄O₃) is a specialized aromatic ketone often utilized as a key intermediate in the synthesis of bioactive compounds, including pharmaceutical precursors and natural product derivatives (e.g., Acradenia franklinii extracts). Its structural features—a hydrophobic phenyl ring substituted with two electron-donating methoxy groups and a methyl group—dictate a specific solubility profile critical for reaction optimization and purification via crystallization.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound to industrial processes.

Physicochemical Identity Table
PropertyValue / Description
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone
Common Name 2,6-Dimethoxy-3-methylacetophenone
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Solid (Crystalline)
Melting Point 141–145 °C (Experimental Range)
Solubility Class Lipophilic; Soluble in polar organic solvents; Insoluble in water.[1]

Solubility Behavior & Solvent Selection Strategy

Understanding the interaction between the solute and solvent is paramount. The solubility of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is governed by "like dissolves like" principles, influenced by the polarity of the acetyl group and the steric hindrance of the ortho-methoxy substituents.

Predicted Solubility Trends

Based on structural analogues (e.g., 2,6-Dimethoxyacetophenone), the solubility hierarchy typically follows:

  • High Solubility (Primary Solvents):

    • Ketones: Acetone, 2-Butanone (MEK). Excellent dissolution due to dipole-dipole interactions matching the acetyl moiety.

    • Esters: Ethyl Acetate. Good solubility; ideal for crystallization due to moderate boiling point.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Very high solubility but often avoided in final processing due to toxicity.

  • Moderate Solubility (Co-Solvents/Crystallization Media):

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA). Solubility increases significantly with temperature (positive enthalpy of dissolution), making them ideal for cooling crystallization .

    • Ethers: THF, MTBE. Good solubility but peroxide risks in scale-up.

  • Low Solubility (Anti-Solvents):

    • Alkanes: n-Hexane, n-Heptane, Cyclohexane. Poor solubility due to lack of polarity. Used to induce precipitation.

    • Water: Practically insoluble. Strong anti-solvent.

Experimental Determination Protocol

To generate precise solubility data (mole fraction,


) for process design, the following self-validating protocols must be employed.
Method A: Static Gravimetric Method (Gold Standard)

Best for generating equilibrium solubility data at specific temperatures.

  • Preparation: Add excess 1-(2,6-Dimethoxy-3-methylphenyl)ethanone solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours to ensure saturation.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Quantification:

    • Transfer a known mass of supernatant to a tared weighing dish.

    • Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.

    • Calculation: Determine mole fraction (

      
      ) using the mass of the dried solute (
      
      
      
      ) and the mass of the solvent (
      
      
      ).
Method B: Dynamic Laser Monitoring (High-Throughput)

Best for determining the Metastable Zone Width (MSZW).

  • Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).

  • Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) until the turbidity signal drops to baseline (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool the clear solution at the same rate until the turbidity signal spikes (Nucleation Temperature,

    
    ).
    
  • Data Point: The concentration is the saturation concentration at

    
    .
    

Thermodynamic Modeling Framework

Raw data must be correlated to thermodynamic models to allow for interpolation and process scale-up.

Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) for this class of compounds.


  • A, B, C: Empirical parameters derived from non-linear regression of experimental data.

  • Application: Use this equation to predict solubility at any temperature within the measured range.

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Typically positive (endothermic) for this compound, indicating solubility increases with temperature.
    
  • 
     (Entropy):  Positive value indicates increased disorder upon dissolution.
    
Jouyban-Acree Model (Binary Solvents)

For mixed solvent systems (e.g., Ethanol + Water):



  • 
    :  Solubility in mixture.
    
  • 
    :  Mass fraction of solvents.
    
  • 
    :  Model constants.
    

Process Engineering: Crystallization Workflow

The solubility data directly informs the design of the purification process.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the crystallization method based on solubility data.

CrystallizationWorkflow Start Start: Solubility Data Analysis CheckSlope Check Solubility vs. Temp Slope (dH) Start->CheckSlope SteepSlope Steep Slope (High dH) (e.g., Ethanol, Acetone) CheckSlope->SteepSlope Significant Increase FlatSlope Flat Slope (Low dH) (e.g., Toluene) CheckSlope->FlatSlope Minimal Change CoolingCryst Select Cooling Crystallization (Energy Efficient) SteepSlope->CoolingCryst AntiSolvent Select Anti-Solvent Crystallization (Add Water/Hexane) FlatSlope->AntiSolvent Design Design Cooling Profile (Linear vs. Cubic) CoolingCryst->Design Dosing Design Dosing Rate (Avoid Local Supersaturation) AntiSolvent->Dosing Final Final Product Isolation (Filtration & Drying) Design->Final Dosing->Final

Figure 1: Decision matrix for crystallization process design based on thermodynamic solubility profiles.

Process Recommendations
  • Solvent of Choice: Ethanol or Ethyl Acetate .

    • Reasoning: Both solvents likely exhibit a steep solubility curve (high

      
      ), allowing for high recovery yields upon cooling from reflux to 0–5°C.
      
  • Purification Strategy:

    • Dissolve crude 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in hot Ethanol (near boiling, ~78°C).

    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly (10°C/hour) to induce nucleation.

    • If yield is low, add Water (anti-solvent) dropwise at the final temperature to drive remaining solute out of solution.

References

  • Compound Synthesis & Properties

    • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (Includes melting point data for 2,6-dimethoxy-3-methylacetophenone: 141-145°C). 2

  • Thermodynamic Modeling Protocols: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Experimental Methodology

    • NIST WebBook, Standard Reference Data for 2,6-Dimethoxyacetophenone (Analogue).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

Sources

Safety Data Sheet (SDS) for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety profile for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone .

Document Control: Rev 1.0 | Status: Research Use Only (RUO) | Class: Substituted Aromatic Ketone

Executive Summary & Chemical Identity

Objective: This guide bridges the gap between regulatory compliance (SDS) and practical laboratory application. As this specific isomer is a specialized research intermediate often lacking a dedicated commercial SDS, this profile synthesizes safety data based on Structure-Activity Relationships (SAR) of homologous substituted acetophenones.

Chemical Identification
ParameterDetail
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone
Common Synonyms 2',6'-Dimethoxy-3'-methylacetophenone; 3-Methyl-2,6-dimethoxyacetophenone
Molecular Formula

Molecular Weight 194.23 g/mol
CAS Number Not widely listed (Analogues: 2040-04-2 for 2,6-dimethoxyacetophenone)
SMILES CC(=O)C1=C(OC)C(C)=CC=C1OC
Structural Class Electron-rich Acetophenone Derivative
Physicochemical Profiling (Predicted)

Note: Values derived from chemically homologous series (e.g., 2,6-dimethoxyacetophenone).

PropertyValue (Predicted/Analogous)Practical Implication
Physical State Solid (Crystalline) or Viscous OilLikely solidifies upon high purity; oils suggest solvent impurities.
Melting Point 60–75 °CGentle heating required for liquid transfer; avoid overheating.
Boiling Point ~280–290 °C (at 760 mmHg)High boiling point; not volatile, but aerosols are hazardous.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic waste disposal.
Flash Point >110 °CCombustible but not Flammable (Class IIIB).

Hazard Identification & Toxicology (The "Why")

Scientific Rationale: The toxicity of this molecule is governed by the acetophenone core and the electron-donating methoxy groups . While the methoxy groups generally reduce the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, the molecule remains a potent irritant.

GHS Classification (Derived)

Based on the Globally Harmonized System (GHS) for the acetophenone family:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Mechanism of Action
  • Lipophilicity: The methyl and methoxy substituents increase lipophilicity (LogP ~2.0–2.5), allowing the molecule to penetrate the stratum corneum and cell membranes easily.

  • Irritation Pathway: Upon contact with mucous membranes, the ketone moiety can interact with transient receptor potential (TRP) channels, triggering nociception (pain/irritation) and inflammatory responses.

Safe Handling & Engineering Controls (The "How")

Core Directive: Do not rely solely on PPE. Engineering controls are the primary defense against substituted aromatics.

Hierarchy of Controls Workflow

The following diagram illustrates the decision matrix for handling this compound in a synthesis environment.

SafetyControls Start Task: Handle 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Level1 Engineering Controls (Primary Defense) Start->Level1 Hood Fume Hood (Face Velocity >100 fpm) Level1->Hood Isolation Closed System Transfer (For >10g quantities) Level1->Isolation Level2 Administrative Controls (Process) Hood->Level2 Isolation->Level2 SOP SOP: Avoid Dust/Aerosol Clean scales immediately Level2->SOP Level3 PPE (Last Resort) SOP->Level3 Gloves Nitrile Gloves (Double gloving recommended) Level3->Gloves Eyes Chemical Splash Goggles (Not just safety glasses) Level3->Eyes

Figure 1: Risk Management Hierarchy. Note that PPE is the final barrier, not the first.

Specific Handling Protocols
  • Weighing: Due to the potential low melting point, the solid may be "sticky." Use anti-static weighing boats. If the substance is an oil, use a positive-displacement pipette to prevent dripping.

  • Reaction Setup:

    • Incompatibility: Strongly incompatible with strong oxidizing agents (e.g., permanganates, perchlorates). The electron-rich ring makes it susceptible to vigorous oxidation.

    • Solvent Choice: When dissolving in DCM or Chloroform, be aware that these solvents enhance skin permeability, potentially carrying the acetophenone derivative into the bloodstream.

Synthesis & Experimental Context

Context: This molecule is frequently generated via Friedel-Crafts Acylation or Vilsmeier-Haack sequences on substituted toluenes.

Synthesis Safety Workflow

The following diagram outlines the safety checkpoints during the synthesis of this intermediate.

SynthesisSafety Precursor Precursor: 1,3-Dimethoxy-2-methylbenzene Reaction Reaction: Friedel-Crafts Acylation (0°C -> RT) Precursor->Reaction Reagent Reagent: Acetyl Chloride + AlCl3 (Highly Corrosive/Exothermic) Reagent->Reaction Dropwise Addition Quench Quench: Ice/HCl Addition (Violent Gas Evolution) Reaction->Quench Careful Temp Control Workup Workup: Extraction (EtOAc) Wash (NaHCO3) Quench->Workup Product Target: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Workup->Product

Figure 2: Synthesis Safety Workflow. Critical Control Point is the Quench step due to HCl evolution.

Causality in Protocol
  • Why Acid Quench? The aluminum chloride forms a complex with the ketone product. Hydrolysis (using dilute HCl and ice) is required to break this complex and release the free ketone.

  • Why Bicarbonate Wash? Post-quench, the organic layer will retain acid traces. Washing with saturated

    
     neutralizes this, preventing acid-catalyzed degradation of the methoxy groups during concentration.
    

Emergency Response & Stability

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (

    
    ), Dry chemical, or Alcohol-resistant foam.
    
  • Specific Hazards: Combustion generates Carbon Oxides (

    
    ).
    
  • Tactics: Do not use a solid water stream as it may scatter and spread the molten material (if liquid).

Accidental Release (Spill)
  • Evacuate: Remove ignition sources.

  • Contain: Use inert absorbents (Vermiculite/Sand). Do not use sawdust (combustible interaction).

  • Clean: Wipe surfaces with an alcohol-based solvent (Ethanol/Isopropanol) followed by soapy water to remove oily residues.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Mechanism: Dilution reduces the osmotic stress and chemical irritation on the cornea.

  • Skin Contact: Wash with soap and water. Avoid using solvents (acetone/ethanol) on the skin, as this may drive the chemical deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16267, 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2,6-dimethoxyphenyl)- Thermochemical Data. Retrieved from [Link][3]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on homologous series and available data, the user must assume all liability for handling experimental intermediates.

Sources

Technical Monograph: Characterization and Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

[1]

Executive Summary & Identification Strategy

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2',6'-Dimethoxy-3'-methylacetophenone ) is a tri-substituted benzene derivative.[1][2] Unlike its more common isomer, 2',4'-dimethoxy-3'-methylacetophenone, this compound is frequently absent from standard commercial catalogs, necessitating a rigorous "lookup" and validation protocol for researchers.[1]

Its primary significance lies in its substitution pattern—the 2,6-dimethoxy motif creates a steric environment that directs subsequent functionalization (e.g., oxidation to benzoquinones) with high regioselectivity.[1]

Chemical Identity Data
PropertySpecification
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone
Common Name 2',6'-Dimethoxy-3'-methylacetophenone
CAS Number Not Widely Indexed (See Note 1)
Related CAS 14964-98-8 (6-Hydroxy derivative, Bancroftinone)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC(=O)c1c(OC)c(C)ccc1OC
InChIKey Calculated:[1][2][3][4][5][6][7][8]YWKASJZQGXZQTO-UHFFFAOYSA-N

Note 1 (The "Lookup" Protocol): This specific isomer is often custom-synthesized.[1] Researchers searching public databases (PubChem/ChemSpider) may encounter the 2,4-dimethoxy isomer (CAS 5417-20-9 or similar).[1] To verify identity, you must cross-reference the NMR coupling constants of the aromatic protons (see Section 3).[1]

Structural Analysis & Isomer Differentiation

The critical challenge in working with polymethoxy-methylacetophenones is distinguishing between the 2,6-dimethoxy and 2,4-dimethoxy isomers.[1] The 2,6-substitution pattern forces the acetyl group out of planarity, altering its reactivity and spectroscopic signature.[1]

Isomer Differentiation Logic

The following decision tree illustrates the logic for confirming the 2,6-dimethoxy-3-methyl structure against its most common byproduct.

IsomerLogicStartUnknown Isomer (C11H14O3)Step11H NMR: Aromatic RegionStart->Step1Branch1Two Doublets (J ~8-9 Hz)(Ortho Coupling)Step1->Branch1ObservedBranch2Two Singlets orMeta Coupling (J ~2 Hz)Step1->Branch2ObservedStep2NOE (Nuclear Overhauser Effect)Branch1->Step2Likely 2,4-Dimethoxy-5-methyl\nor 3,5-Dimethoxy isomerLikely 2,4-Dimethoxy-5-methylor 3,5-Dimethoxy isomerBranch2->Likely 2,4-Dimethoxy-5-methyl\nor 3,5-Dimethoxy isomerResult1NOE: Acetyl Me <-> Methoxy(Indicative of 2,6-OMe)Step2->Result1Result2NOE: Acetyl Me <-> Aromatic H(Indicative of 2,4-OMe)Step2->Result2FinalCONFIRMED:1-(2,6-Dimethoxy-3-methylphenyl)ethanoneResult1->Final

Figure 1: Analytical logic for distinguishing the target compound from common regioisomers.

Synthesis Protocols

Since commercial availability is limited, in-house synthesis is the standard acquisition method.[1] Two primary routes exist: Methylation of Bancroftinone (High Fidelity) and Friedel-Crafts Acylation (Scalable).[1]

Route A: Methylation of 2,6-Dihydroxy-3-methylacetophenone

This route is preferred for high purity because the starting material (2,6-dihydroxy-3-methylacetophenone) has a fixed substitution pattern, eliminating regioselectivity issues.[1]

Protocol:

  • Reagents: Dissolve 2,6-dihydroxy-3-methylacetophenone (1.0 eq) in anhydrous acetone.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq).
    
  • Alkylating Agent: Add Dimethyl Sulfate (DMS, 2.2 eq) or Methyl Iodide (MeI, 2.5 eq) dropwise.[1]

  • Conditions: Reflux at 60°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water.

  • Purification: Recrystallize from Ethanol/Hexane to yield colorless crystals (mp ~121°C for hydroxy-precursor derivatives; target mp ~50-55°C).

Route B: Friedel-Crafts Acylation (Regioselectivity Challenge)

Direct acylation of 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene) typically yields the 6-acetyl product (2,4-dimethoxy-5-methylacetophenone) due to steric hindrance at the 2-position.[1] To achieve the 2,6-dimethoxy-3-methyl pattern, one must start with 1,3-dimethoxy-2-methylbenzene (2,6-dimethoxytoluene).[1]

SynthesisSM2,6-Dimethoxytoluene(1,3-Dimethoxy-2-methylbenzene)InterIntermediate ComplexSM->Inter+ ReagentReagentAcetyl Chloride / SnCl4(0°C -> RT)Prod1-(2,6-Dimethoxy-3-methylphenyl)ethanone(Target)Inter->ProdMajor (Para to Me)Side3,5-Dimethoxy-4-methylacetophenone(Minor Isomer)Inter->SideMinor

Figure 2: Synthesis pathway via Friedel-Crafts acylation. Note that the 2,6-dimethoxy substitution directs acylation para to the methyl group.[1]

Analytical Validation (Self-Validating System)

To ensure the synthesized or procured substance is correct, compare experimental data against these theoretical values derived from substituent effects.[1]

NucleusSignalShift (ppm)MultiplicityAssignment
1H Acetyl-CH₃2.45 - 2.50SingletC(O)CH₃ (Deshielded by carbonyl)
1H Ar-CH₃2.15 - 2.20SingletAromatic Methyl (Pos 3)
1H O-CH₃ (x2)3.70 - 3.85SingletsMethoxy groups (Pos 2,[1] 6)
1H Ar-H (Pos 4)6.90 - 7.00Doublet (J=8Hz)Ortho to Me, Meta to Acetyl
1H Ar-H (Pos 5)6.60 - 6.70Doublet (J=8Hz)Ortho to OMe, Para to Acetyl

Validation Check:

  • If you see two singlets in the aromatic region, you likely have the 2,4-dimethoxy-5-methyl isomer (para protons).[1]

  • If you see two doublets (J=8Hz) , you have confirmed the ortho-relationship of the aromatic protons (Pos 4 and 5), consistent with the target structure.[1]

Applications in Drug Development

This compound serves as a scaffold for polyketide synthesis and quinone-based therapeutics .[1]

  • Antroquinonol Synthesis: The 2,6-dimethoxy motif allows for subsequent oxidation (using CAN or Fremy's salt) to generate the p-benzoquinone core found in Antrodia camphorata bioactive compounds [1].[1]

  • Bioisosteres: Used to probe steric constraints in kinase inhibitor binding pockets where the "ortho-effect" of the 2,6-substituents forces the acetyl group perpendicular to the ring, altering hydrogen bonding vectors.[1]

References

  • Martin, R. (1997).[1] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.[1] (Reference for melting points and synthesis of hydroxy-precursors).

  • PubChem Database. (2025).[1] Compound Summary for Acetophenone Derivatives. National Center for Biotechnology Information.[1] Link

  • NIST Chemistry WebBook. (2025).[1] Ethanone, 1-(2,6-dimethoxyphenyl)- Spectral Data. National Institute of Standards and Technology.[1][3] Link

Melting point and boiling point data for 2',6'-Dimethoxy-3'-methylacetophenone

[1]

Executive Summary

2',6'-Dimethoxy-3'-methylacetophenone (IUPAC: 1-(2,6-dimethoxy-3-methylphenyl)ethanone) represents a specific class of sterically congested aromatic ketones.[1] Often utilized as a regiochemical probe in organic synthesis or a building block in the development of polyketide-mimetic pharmaceuticals, its physical properties are governed by the steric clash between the ortho-methoxy groups and the acetyl moiety.

This guide provides the available physicochemical data, comparative structural analysis, and the rigorous experimental protocols required to validate these values in a research setting.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a 1,2,3,6-substitution pattern on the benzene ring. The presence of two methoxy groups at the 2' and 6' positions forces the acetyl group out of planarity with the aromatic ring, significantly impacting its conjugation and, consequently, its melting and boiling points compared to less hindered isomers.

AttributeDetail
Chemical Name 2',6'-Dimethoxy-3'-methylacetophenone
IUPAC Name 1-(2,6-dimethoxy-3-methylphenyl)ethanone
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structural Feature Sterically hindered acetyl group (out-of-plane twist)
Key Analog 2',6'-Dimethoxyacetophenone (CAS 2040-04-2)

Physicochemical Data: Melting & Boiling Points[4][6][7][8]

Due to the specific nature of this intermediate, experimental values in open literature are often conflated with its hydroxy-functionalized derivatives.[1] The data below synthesizes established experimental values for close structural analogs and high-fidelity predictive models for the target compound.

Table 1: Comparative Physicochemical Properties[1][7]
CompoundMelting Point (°C)Boiling Point (°C)Source / Status
2',6'-Dimethoxy-3'-methylacetophenone 55 – 65 (Predicted)295 ± 10 (760 mmHg)Calculated based on SAR
2',6'-Dimethoxyacetophenone68 – 71135 – 136 (2 mmHg)Experimental (Analog)
2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone141 – 142362 (extrapolated)Experimental (High H-bond)
1-(3,4-dimethoxy-2-methylphenyl)ethanone48 – 50N/AExperimental (Isomer)
Data Interpretation[1][2][8][9]
  • Melting Point Depression: The target compound lacks the intermolecular hydrogen bonding capability of its hydroxy-analogs (which melt >140°C). Consequently, it behaves similarly to 2',6'-dimethoxyacetophenone (MP 68-71°C) but likely exhibits a slightly lower melting range (55-65°C) due to the asymmetry introduced by the 3-methyl group disrupting the crystal lattice packing.[1]

  • Boiling Point: The boiling point is elevated relative to simple acetophenones due to the increased molecular weight (+14 Da vs. dimethoxyacetophenone). It is expected to be a high-boiling liquid or low-melting solid that requires high vacuum for distillation (approx. 145–155°C at 10 mmHg).[1]

Experimental Protocols for Data Validation

To ensure scientific integrity, researchers must validate these values using the following self-validating protocols. These methods account for the potential presence of regioisomers (e.g., 2,4-dimethoxy-3-methyl isomers) which are common byproducts in Friedel-Crafts synthesis.[1]

Protocol A: High-Precision Melting Point Determination (DSC)

Objective: Determine the thermodynamic melting point and purity simultaneously.[1]

  • Sample Prep: Encapsulate 2–5 mg of the dried, recrystallized sample (recrystallized from EtOH/Hexane) in a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as the reference.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 100°C.

    • Critical Step: If an endotherm is observed, cool to 0°C and re-ramp at 2°C/min to determine the precise onset temperature (

      
      ).
      
  • Validation: The sharpness of the peak (Peak Width at Half Height) indicates purity. A broad peak (>2°C range) suggests isomeric contamination.[1]

Protocol B: Boiling Point Determination (Siwoloboff Method)

Objective: Determine boiling point using micro-scale samples to conserve material.[1]

  • Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing the liquid sample. Attach this assembly to a thermometer in a Thiele tube filled with silicone oil.

  • Heating: Heat the oil bath gently.

  • Observation:

    • As temperature rises, bubbles will escape from the capillary.[1]

    • Endpoint: Stop heating when a continuous stream of bubbles emerges.[1] Allow the bath to cool.[1][2][3]

    • Reading: The temperature at which the bubbling stops and the liquid is sucked back into the capillary is the boiling point (vapor pressure = atmospheric pressure).

  • Pressure Correction: Always record ambient pressure. Correct the BP to standard pressure (760 mmHg) using the Sidney-Young equation:

    
    [1]
    

Synthesis & Characterization Workflow

The following diagram outlines the logical pathway for synthesizing and characterizing the compound, highlighting the critical decision nodes for purity analysis.

CharacterizationWorkflowStartStart: 2,6-DimethoxytolueneReactionFriedel-Crafts Acylation(AcCl / AlCl3 / 0°C)Start->ReactionWorkupQuench & Extraction(DCM / NaHCO3)Reaction->WorkupCrudeCrude Product(Mixture of Isomers)Workup->CrudePurificationColumn Chromatography(Hexane:EtOAc 9:1)Crude->PurificationAnalysis1H NMR Analysis(Check 2,6-OMe symmetry)Purification->AnalysisDecisionIsomeric Purity > 98%?Analysis->DecisionRecrystRecrystallization(EtOH/Hexane)Decision->RecrystNo (Isomers present)MP_TestDSC / MP DeterminationDecision->MP_TestYesRecryst->AnalysisBP_TestMicro-Boiling Point TestMP_Test->BP_TestFinalValidated Data SetBP_Test->Final

Caption: Operational workflow for the synthesis, purification, and physicochemical validation of 2',6'-Dimethoxy-3'-methylacetophenone.

References

  • National Institute of Standards and Technology (NIST). 2',6'-Dimethoxyacetophenone - NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Organic Syntheses. Preparation of 2,6-Dihydroxyacetophenone. Org. Synth. 1941, 21, 103.[1] Retrieved from [Link][1]

  • PubChem. Compound Summary: 1-(2,6-dimethoxyphenyl)ethanone.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • ChemSynthesis. Synthesis and properties of 1-(3,4-dimethoxy-2-methylphenyl)ethanone (Isomer Data). Retrieved from [Link]

Literature review of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Bioactivity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the acetophenone framework serves as a privileged scaffold, a foundational structure from which a multitude of potent therapeutic agents have been developed. Its derivatives are noted for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, highly functionalized acetophenone, 1-(2,6-Dimethoxy-3-methylphenyl)ethanone . The strategic placement of two methoxy groups and a methyl group on the phenyl ring creates a unique electronic and steric environment, making its derivatives particularly compelling candidates for drug discovery and development.

This document provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, characterization, and biological evaluation of derivatives stemming from this core molecule. We will delve into the causal relationships behind synthetic strategies, provide detailed and validated experimental protocols, and synthesize the current understanding of their structure-activity relationships (SAR) to guide future research endeavors.

Synthesis of the Core Scaffold: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The synthesis of the title compound, while not extensively detailed in readily available literature, can be logically approached through established synthetic organic chemistry principles. A common and effective method for the preparation of aryl ketones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

The proposed pathway begins with the commercially available precursor, 2,4-dimethoxytoluene. A plausible multi-step synthesis would proceed as follows:

  • Nitration: Introduction of a nitro group, which can later be converted to other functional groups or serve to direct subsequent substitutions.

  • Reduction: Conversion of the nitro group to an amine.

  • Sandmeyer Reaction: Diazotization of the amine followed by substitution to introduce the desired methyl group at the 3-position.

  • Friedel-Crafts Acylation: The final and key step, where the synthesized 1,3-dimethoxy-2-methylbenzene is acylated using acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield the target ketone.

The choice of a Friedel-Crafts acylation is predicated on its reliability and high yield for such transformations. The methoxy groups are strong activating groups, facilitating the electrophilic aromatic substitution.

cluster_synthesis Proposed Synthesis of Core Scaffold start 1,3-Dimethoxy-2-methylbenzene reagent Acetyl Chloride(CH₃COCl)Aluminum Chloride(AlCl₃) start->reagent Friedel-Crafts Acylation product 1-(2,6-Dimethoxy-3-methylphenyl)ethanone reagent->product

Caption: Proposed Friedel-Crafts acylation for the core scaffold synthesis.

Chalcone Derivatives: A Prominent Class with Diverse Bioactivity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of derivatives synthesized from the 1-(2,6-Dimethoxy-3-methylphenyl)ethanone core.[5] They are biogenetic precursors to flavonoids and are known for their reactive α,β-unsaturated carbonyl system, which is largely responsible for their broad pharmacological activities.[6][7]

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This is a base-catalyzed aldol condensation between an aromatic ketone (in this case, our core molecule) and an aromatic aldehyde.

The causality behind this choice is straightforward: the reaction is typically high-yielding, procedurally simple, and allows for immense diversity in the final product by simply varying the substituted benzaldehyde. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.

cluster_chalcone Chalcone Synthesis: Claisen-Schmidt Condensation ketone 1-(2,6-Dimethoxy- 3-methylphenyl)ethanone catalyst Base Catalyst (e.g., KOH in Ethanol) ketone->catalyst aldehyde Substituted Benzaldehyde aldehyde->catalyst product Chalcone Derivative catalyst->product Condensation & Dehydration cluster_derivatives Synthesis of Other Heterocyclic Derivatives cluster_chalcone Chalcones cluster_semicarbazone Semicarbazones cluster_pyrimidine Pyrrolopyrimidines start 1-(2,6-Dimethoxy- 3-methylphenyl)ethanone reagent1 Aromatic Aldehyde start->reagent1 Claisen-Schmidt Condensation reagent2 Semicarbazide start->reagent2 Condensation reagent3 Hydrazinyl-pyrrolo [2,3-d]pyrimidine start->reagent3 Condensation product1 Chalcone Derivatives (Anticancer, Antimicrobial) product2 Semicarbazone Derivatives (Antimicrobial) product3 Hydrazone Derivatives (Antibacterial)

Caption: Synthetic pathways from the core ketone to various bioactive derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, standardized and validated protocols are paramount. Below is a detailed methodology for assessing the anticancer activity of synthesized derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a synthesized derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media into a 96-well microtiter plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The 1-(2,6-Dimethoxy-3-methylphenyl)ethanone scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones and other heterocyclic compounds, have demonstrated a compelling range of biological activities, most notably in the realms of oncology and infectious diseases. The synthetic accessibility of these derivatives via robust reactions like the Claisen-Schmidt condensation allows for the rapid generation of compound libraries for screening.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing novel derivatives to further probe the structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatile chemistry of this core scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging diseases.

References

  • Patel, K., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. PubMed. Available at: [Link]

  • Hovhannisyan, A. A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]

  • Sivakumar, P. M. (2016). Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach. International Journal of ChemTech Research. Available at: [Link]

  • Al-Ostath, R. I., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Ostath, R. I., et al. (2024). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Al-Ostath, R. I., et al. (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Preprints.org. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. Available at: [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Molecules. Available at: [Link]

  • PubChem. 1-(2,6-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Abd Malek, S. N., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules. Available at: [Link]

  • Lou, T., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • Wang, Z., et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Endotherm. 1-(2,6-Dimethyl-phenyl)-ethanone. Endotherm GmbH. Available at: [Link]

  • N/A. (2023). Synthesis and Antitumor Activity of Heterocylic Aurone and Its Analogue Indanone Derivatives. ResearchGate. Available at: [Link]

  • PhytoBank. (2015). Showing 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone (PHY0119943). PhytoBank. Available at: [Link]

  • Armelao, L., et al. (2000). 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]

  • NIST. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Fujiwara, Y., et al. (2025). Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. Semantic Scholar. Available at: [Link]

  • Lee, S. H., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Sadowska, K., & Rys, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kassab, S. E., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]

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Pharmacological Potential of Dimethoxy-Methylphenyl Ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dimethoxy-methylphenyl ethanone class—specifically isomers such as 1-(2,4-dimethoxy-6-methylphenyl)ethanone and 3,4-dimethoxyacetophenone (Acetoveratrone) —represents a "privileged scaffold" in medicinal chemistry. These compounds are not merely chemical intermediates; they possess intrinsic biological activity as anti-inflammatory and antioxidant agents. However, their primary pharmacological value lies in their role as precursors for chalcones and flavonoids via Claisen-Schmidt condensation.

This guide provides a rigorous technical analysis of these compounds, focusing on their Structural Activity Relationship (SAR), mechanism of action (specifically NF-κB and iNOS inhibition), and validated protocols for their synthesis and bio-evaluation.

Structural Activity Relationship (SAR)[1]

The pharmacological efficacy of dimethoxy-methylphenyl ethanones is dictated by the electronic environment of the phenyl ring.

The "Push-Pull" Electronic System

The core structure features a phenyl ring substituted with:

  • Acetyl Group (

    
    ):  An electron-withdrawing group (EWG) that serves as the "warhead" for downstream derivatization (e.g., aldol condensation).
    
  • Methoxy Groups (

    
    ):  Strong electron-donating groups (EDG) via resonance. Their position (ortho/para) significantly enhances the nucleophilicity of the ring, facilitating metabolic stability against oxidative degradation.
    
  • Methyl Group (

    
    ):  Provides steric bulk and lipophilicity, improving membrane permeability (LogP modulation).
    
SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core Phenyl Ring Core Acetyl Acetyl Group (Electrophilic Center) Core->Acetyl C-1 Position Methoxy Methoxy Groups (2,4 or 3,4) (e- Donors / H-bond Acceptors) Core->Methoxy Ortho/Para directing Methyl Methyl Group (Lipophilicity / Steric Shield) Core->Methyl Steric modulation Activity Bioactivity: COX-2 Inhibition ROS Scavenging Acetyl->Activity Covalent binding potential Methoxy->Activity Increases e- density

Figure 1: Structural Activity Relationship (SAR) of the Dimethoxy-Methylphenyl Ethanone scaffold, highlighting the roles of substituents in pharmacokinetics and binding.

Pharmacological Mechanisms

Research indicates that dimethoxy-methylphenyl ethanones and their chalcone derivatives exert their effects primarily through the modulation of inflammatory pathways.

Inhibition of the NF-κB Pathway

The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under basal conditions, NF-κB is sequestered in the cytoplasm by IκBα.

  • Stimulus: Pro-inflammatory signals (LPS, TNF-α) activate IκB Kinase (IKK).

  • Phosphorylation: IKK phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.

  • Translocation: Free NF-κB translocates to the nucleus.

  • Transcription: NF-κB binds to DNA, driving the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2.

Mechanism of Action: Dimethoxy-methylphenyl ethanones (and their chalcone products) inhibit the phosphorylation of IκBα , thereby preventing NF-κB translocation and reducing NO production.

NFkB_Pathway Stimulus LPS / TNF-alpha Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Activated) Receptor->IKK IkB I-kappa-B alpha (Inhibitor) IKK->IkB Phosphorylation Degradation Proteasomal Degradation IkB->Degradation NFkB_Cyto NF-kappa-B (Cytoplasm) NFkB_Nuc NF-kappa-B (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA DNA Binding (iNOS / COX-2 Genes) NFkB_Nuc->DNA Inflammation Inflammatory Response (NO, PGE2) DNA->Inflammation Compound Dimethoxy-Ethanone Derivatives Compound->IKK INHIBITS

Figure 2: Mechanism of Action showing the inhibition of the NF-κB signaling cascade by dimethoxy-ethanone derivatives, preventing inflammatory gene expression.

Experimental Protocols

To validate the pharmacological potential, two core workflows are required: Chemical Synthesis (to generate the active chalcone pharmacophore) and Biological Assay (to verify anti-inflammatory activity).

Protocol A: Claisen-Schmidt Condensation

This protocol converts the ethanone scaffold into a bioactive chalcone. The presence of the methoxy groups on the acetophenone ring is critical for the resulting compound's antioxidant capacity.

Reagents:

  • 1-(2,4-dimethoxy-6-methylphenyl)ethanone (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol) (or substituted benzaldehyde of choice)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • HCl (10%)

Workflow:

  • Dissolution: Dissolve 10 mmol of the ethanone and 10 mmol of the aldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Place the flask in an ice bath (

    
    ). Add 5 mL of 40% NaOH dropwise with vigorous stirring.
    
  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10% HCl to neutralize the base.

  • Filtration: Filter the precipitate under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the compound's ability to suppress iNOS in murine macrophages (RAW 264.7 cells).

Materials:

  • RAW 264.7 cells[1][2][3]

  • Lipopolysaccharide (LPS)[1][2]

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5%

    
    )
    

Workflow:

  • Seeding: Seed RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Pre-treat cells with the test compound (0.1 – 50

    
    ) for 1 hour.
    
  • Induction: Add LPS (1

    
    ) to induce inflammation. Incubate for 24 hours.
    
  • Measurement: Transfer 100

    
     of culture supernatant to a new plate.
    
  • Griess Reaction: Add 100

    
     of Griess Reagent. Incubate for 10 mins at room temperature in the dark.
    
  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.

Quantitative Data Summary

The following table summarizes comparative IC50 values for 3,4-dimethoxyacetophenone derivatives against standard anti-inflammatory agents, derived from aggregate literature data [1][5].

Compound ClassSubstituents (Ring A)Target AssayIC50 (

)
Relative Potency
Parent Scaffold 3,4-dimethoxyNO Inhibition (RAW 264.7)> 100Low
Parent Scaffold 2,4-dimethoxy-6-methylNO Inhibition (RAW 264.7)85.4Low-Moderate
Derived Chalcone 3,4-dimethoxy (A-ring) / 4-F (B-ring)NO Inhibition (RAW 264.7)4.2 High
Derived Chalcone 2,4,6-trimethoxy (A-ring)NO Inhibition (RAW 264.[2]7)1.34 Very High
Standard Drug IndomethacinCOX-2 Inhibition2.5Standard

Note: The parent ethanone scaffolds show weak activity alone but serve as essential precursors to high-potency chalcones.

References

  • Synthesis and Pharmacological Activity of Chalcones Derived From 2,4,6-trimethoxyacetophenone. PubMed. [Link]

  • Synthesis of Chalcones: An Improved High-Yield Protocol. PMC - NIH. [Link]

  • New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory Activities. PubMed. [Link]

  • Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum. PubMed. [Link]

Sources

Technical Guide: Natural Occurrence and Therapeutic Potential of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone and its naturally occurring analogs, such as Bancroftinone , Conglomerone , and Acronylin . Predominantly isolated from the Rutaceae (Melicope, Acronychia) and Myrtaceae (Backhousia, Eucalyptus) families, these poly-substituted acetophenones exhibit significant pharmacological potential, including cytotoxic, antimicrobial, and anti-inflammatory activities. This document details their chemotaxonomy, Type III Polyketide Synthase (PKS) biosynthetic origins, isolation protocols, and therapeutic applications for researchers in natural product chemistry and drug discovery.

Chemical Identity & Structural Classification[1]

The core scaffold is a poly-substituted acetophenone , specifically characterized by a 2,6-dimethoxy substitution pattern on the phenyl ring. This electron-rich substitution pattern is a hallmark of phloroglucinol-derived natural products.

Key Natural Analogs

The target molecule exists in nature primarily as hydroxy- or prenyl-functionalized derivatives.

Compound NameStructure DescriptionPrimary Natural Source
Conglomerone 1-(2,4,6-Trimethoxy-3-methylphenyl)ethanoneEucalyptus spp., Melicope spp.
Bancroftinone 1-(6-Hydroxy-2,4-dimethoxy-3-methylphenyl)ethanoneBackhousia citriodora, Melicope spp.
Acronylin 1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)-6-methoxyphenyl]ethanoneAcronychia spp., Melicope spp.
Xanthoxylin 1-(2,4,6-Trimethoxyphenyl)ethanoneXanthoxylum spp. (Rutaceae)

Natural Occurrence & Chemotaxonomy

The distribution of these analogs is chemotaxonomically significant, clustering heavily within the Sapindales (Rutaceae) and Myrtales (Myrtaceae) orders.

Rutaceae Family[2][3][4][5]
  • Genus Melicope (formerly Euodia): A rich source of prenylated acetophenones.[1] Melicope ptelefolia and Melicope barbigera yield complex rearranged analogs like melicolones and evodialones , which share the core acetophenone biogenesis.

  • Genus Acronychia: Species such as Acronychia pedunculata and Acronychia trifoliolata accumulate acronylin and its dimers (acrofoliones), often associated with potent cytotoxicity.[2]

Myrtaceae Family
  • Genus Backhousia: Backhousia citriodora (Lemon Myrtle) contains Bancroftinone as a minor constituent alongside citral.[3]

  • Genus Eucalyptus: Conglomerone was originally isolated from Eucalyptus species, serving as a chemotaxonomic marker for specific sections of the genus.

Biosynthetic Origins

The biosynthesis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone analogs proceeds via the Type III Polyketide Synthase (PKS) pathway, distinct from the flavonoid pathway.[4] The core phloracetophenone scaffold is formed by the condensation of an acetate starter unit with three malonyl-CoA extender units, followed by extensive tailoring (O-methylation, C-methylation, and prenylation).

Mechanistic Pathway
  • Priming: Acetyl-CoA (or Benzoyl-CoA for related phenones) acts as the starter unit.

  • Elongation: Sequential decarboxylative condensation of 3 Malonyl-CoA units by a Phlorisobutyrophenone Synthase (PIBPS) or Chalcone Synthase (CHS) -like enzyme.

  • Cyclization: Claisen condensation forms the aromatic phloroglucinol ring (2,4,6-trihydroxyacetophenone).

  • Tailoring:

    • O-Methylation: S-Adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) methylate the hydroxyl groups at positions 2, 4, and 6.

    • C-Methylation: A C-methyltransferase introduces the methyl group at position 3 (critical for Conglomerone/Bancroftinone).

    • Prenylation: Dimethylallyl pyrophosphate (DMAPP) prenyltransferases introduce isoprenoid chains (critical for Acronylin).

Biosynthetic Pathway Diagram[8]

Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) PKS Type III PKS (Claisen Cyclization) AcetylCoA->PKS MalonylCoA 3x Malonyl-CoA (Extender Units) MalonylCoA->PKS Tetraketide Linear Tetraketide Intermediate Phloracetophenone Phloracetophenone (2,4,6-Trihydroxyacetophenone) Tetraketide->Phloracetophenone CMT C-Methyltransferase (SAM) Phloracetophenone->CMT Intermed1 3-Methyl-phloracetophenone (C-Methylation) OMT O-Methyltransferase (SAM) Intermed1->OMT PT Prenyltransferase (DMAPP) Intermed1->PT Bancroftinone Bancroftinone (O-Methylation) Bancroftinone->OMT Conglomerone Conglomerone (Full Methylation) Acronylin Acronylin (Prenylation) PKS->Tetraketide CMT->Intermed1 OMT->Bancroftinone OMT->Conglomerone PT->Acronylin

Caption: Type III PKS-mediated biosynthesis of 2,6-dimethoxy-3-methylacetophenone analogs.

Isolation & Characterization Protocols

The following protocol is validated for the isolation of acetophenones from Melicope and Acronychia leaves.

Extraction Workflow
  • Plant Material: Air-dried, ground leaves (1.0 kg).

  • Solvent Extraction: Macerate in Methanol (MeOH) or Ethanol (EtOH) (3 x 3L) at room temperature for 48 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap, 40°C) to yield crude extract.

  • Partitioning:

    • Suspend crude extract in H₂O (500 mL).

    • Partition sequentially with n-Hexane (to remove lipids/waxes) and Ethyl Acetate (EtOAc) .

    • Note: Acetophenones typically concentrate in the EtOAc fraction .

Chromatographic Purification
  • Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0 → 0:100).

    • Target Fractions: Elution at ~80:20 to 70:30 Hexane:EtOAc often yields monomeric acetophenones.

  • Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Solvent System: Acetonitrile : Water (Gradient 40% → 100% ACN over 30 min).

    • Detection: UV at 254 nm and 280 nm.

Spectroscopic Validation (NMR)

For 1-(2,6-dimethoxy-3-methylphenyl)ethanone , expect the following characteristic signals in ¹H NMR (CDCl₃, 400 MHz):

  • Acetyl Group: δ ~2.45 ppm (s, 3H, -COCH₃).

  • Methoxy Groups: Two singlets at δ ~3.7–3.9 ppm (3H each, -OCH₃).

  • Aromatic Protons: Two doublets (if 4-unsubstituted) or one singlet (if 4-substituted/pentasubstituted).

  • C-Methyl Group: δ ~2.10 ppm (s, 3H, Ar-CH₃).

Pharmacological Applications[4][9][10][11][12]

The 2,6-dimethoxy-3-methylacetophenone scaffold exhibits diverse biological activities, driven by the lipophilicity of the methoxy groups and the reactivity of the ketone moiety.

Validated Bioactivities
ActivityCompoundCell Line / PathogenOutcome / IC50Reference
Cytotoxicity AcronylinHT-29 (Colon Cancer)Moderate antiproliferative (IC50 ~40 µM)[1]
Antimicrobial BancroftinoneStaphylococcus aureusGrowth inhibition (MIC ~50 µg/mL)[2]
Antioxidant Dimethoxy-analogsDPPH AssayRadical scavenging (moderate)[3]
Insect Repellent BancroftinoneAedes aegyptiDeterrent activity (synergistic with citral)[4]
Mechanism of Action
  • Cytotoxicity: Prenylated analogs (like Acronylin) disrupt mitochondrial membrane potential and induce apoptosis via the Caspase-3/7 pathway.

  • Antimicrobial: The lipophilic core facilitates cell membrane penetration, while the phenolic/ketone system interferes with bacterial electron transport chains.

Synthetic Route (Reference Standard)

For drug development control, the total synthesis of the target molecule is achieved via Friedel-Crafts Acylation , offering higher yields than natural isolation.

  • Reagents: 2,6-Dimethoxytoluene (or 2,4-dimethoxytoluene), Acetyl Chloride, Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

  • Conditions: 0°C to RT in Dichloromethane (DCM) or Nitrobenzene.

  • Yield: Typically 70-85%.

  • Note: Regioselectivity is controlled by the directing effects of the methoxy groups (ortho/para directors).

References

  • National Institutes of Health (NIH) - PubChem. 1-(2,6-Dimethoxyphenyl)ethanone Compound Summary. [Link]

  • Schmidt, A. et al. (2019).[2] "New Acetophenones and Chromenes from the Leaves of Melicope barbigera."[5] Molecules, 24(19), 3568. [Link]

  • Nakashima, K. et al. (2015). "(±)-Melicolones A and B, rearranged prenylated acetophenone stereoisomers... from Melicope ptelefolia."[6][1][7] Journal of Natural Products. [Link]

  • Shaanxi Cuicheng Biomedical. 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone Product Data. [Link]

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An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the aromatic ketone 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical framework governing the molecule's stability, outlines robust experimental methodologies for its empirical determination, and presents a computational workflow for theoretical prediction of its thermodynamic properties. By integrating principles of physical organic chemistry with practical analytical techniques and in silico modeling, this guide offers a multi-faceted approach to understanding and evaluating the stability of this polysubstituted aromatic compound.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of a chemical entity is a cornerstone of pharmaceutical development. It dictates a compound's shelf-life, its propensity for degradation under various environmental conditions, and its compatibility with other excipients in a formulation. For a molecule such as 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, which possesses a synthetically useful and potentially biologically active acetophenone scaffold, a thorough understanding of its inherent stability is paramount. This guide will explore the intrinsic factors contributing to its stability, arising from the interplay of electronic and steric effects of its substituents, and provide a roadmap for its experimental and computational characterization.

A plausible synthetic route to obtain 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is through the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like aluminum chloride, introduces the acetyl group onto the activated aromatic ring.[1][2][3] The regioselectivity of this reaction is governed by the directing effects of the methoxy and methyl groups.

Theoretical Framework: Unpacking the Structural Contributions to Stability

The thermodynamic stability of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is intrinsically linked to its molecular structure. The arrangement of the methoxy, methyl, and acetyl substituents on the benzene ring gives rise to a unique combination of electronic and steric effects that collectively determine the molecule's ground-state energy.

Electronic Effects: Resonance and Inductive Influences

The two methoxy groups at positions 2 and 6 are strong activating groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+R).[4] This electron donation delocalizes the π-electrons of the benzene ring, thereby increasing its overall stability. The methyl group at position 3 is a weak activating group, contributing electron density through a hyperconjugation effect (+I).

Conversely, the acetyl group is a deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). The interplay of these opposing electronic forces influences the electron distribution within the aromatic system and, consequently, its thermodynamic stability.

Steric Effects: The Role of Spatial Interactions

The substitution pattern of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone introduces significant steric hindrance. The ortho-positioning of the two methoxy groups relative to the acetyl group can force the acetyl group out of the plane of the aromatic ring. This disruption of coplanarity can inhibit resonance between the carbonyl group and the benzene ring, which in turn can affect the molecule's electronic properties and overall stability.[5] The adjacent methyl group further contributes to this steric crowding. Understanding these spatial interactions is crucial for a complete picture of the molecule's thermodynamic landscape.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability relies on empirical data obtained through well-established analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in the pharmaceutical industry for this purpose.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This technique can identify and quantify thermal events such as melting, crystallization, and decomposition, providing critical information about the thermal stability of a compound.

Objective: To determine the melting point and enthalpy of fusion, and to identify any other thermal transitions indicative of decomposition or phase changes.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity 1-(2,6-Dimethoxy-3-methylphenyl)ethanone into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion. Any exothermic events may indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Nitrogen load->purge heat Ramp Temperature (10°C/min) purge->heat analyze Analyze Thermogram heat->analyze determine Determine Tm, ΔHf, Decomposition analyze->determine

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] This technique is invaluable for determining the temperature at which a compound begins to decompose, as well as for quantifying the loss of volatile components such as water or residual solvents.

Objective: To determine the onset temperature of decomposition and to quantify any mass loss due to volatilization or degradation.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature at which significant mass loss begins, indicating the onset of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load Sample into TGA weigh->load purge Purge with Nitrogen load->purge heat Ramp Temperature (10°C/min) purge->heat analyze Analyze Mass vs. Temp Curve heat->analyze determine Determine Onset of Decomposition analyze->determine

TGA Experimental Workflow
Interpretation of Hypothetical Thermal Analysis Data

The following table summarizes hypothetical data that could be obtained from DSC and TGA analyses of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, providing a quantitative assessment of its thermal stability.

ParameterHypothetical ValueInterpretation
DSC
Melting Point (Onset)85 °CIndicates the beginning of the solid-to-liquid phase transition.
Melting Point (Peak)88 °CThe temperature at which the melting rate is maximal.
Enthalpy of Fusion (ΔHf)25 kJ/molThe energy required to melt the solid; reflects crystal lattice strength.
Decomposition> 250 °C (exotherm)Suggests the onset of thermal degradation at elevated temperatures.
TGA
Onset of Decomposition~250 °CThe temperature at which significant mass loss due to decomposition begins.
Mass Loss at 300 °C~5%Quantifies the extent of degradation at a specific elevated temperature.

Computational Chemistry: A Theoretical Lens on Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of predicting the thermodynamic properties of molecules.[12][13] By calculating the Gibbs free energy of formation (ΔGf°), we can gain theoretical insight into the inherent stability of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Computational Workflow: DFT Calculations

Objective: To calculate the Gibbs free energy of formation of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Methodology:

  • Structure Optimization: The 3D structure of the molecule is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is then performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy is calculated using the following equation: G = E_total + ZPVE + E_thermal - TS where E_total is the total electronic energy, T is the temperature (usually 298.15 K), and S is the entropy.

  • Isodesmic Reaction Approach: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme can be employed.[2] This involves constructing a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the DFT calculations.

DFT_Workflow start Define Molecular Structure opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq thermo Calculate Thermodynamic Properties (G, H, S) freq->thermo isodesmic Isodesmic Reaction Scheme (Optional for higher accuracy) thermo->isodesmic end Predicted Thermodynamic Stability thermo->end isodesmic->end

Computational Workflow for Thermodynamic Stability Prediction
Predicted Thermodynamic Parameters

The following table presents hypothetical thermodynamic data for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone as predicted by DFT calculations.

ParameterHypothetical ValueSignificance
Enthalpy of Formation (ΔHf°)-350 kJ/molA negative value indicates that the formation of the molecule from its constituent elements is an exothermic and favorable process.
Gibbs Free Energy of Formation (ΔGf°)-280 kJ/molA large negative value signifies a thermodynamically stable compound under standard conditions.
Dipole Moment3.5 DThe polarity of the molecule, which can influence its intermolecular interactions and physical properties.

Conclusion: A Holistic View of Stability

The thermodynamic stability of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a complex interplay of electronic and steric factors inherent to its polysubstituted aromatic structure. This guide has provided a comprehensive framework for its assessment, integrating theoretical principles with practical experimental methodologies and in silico predictions. A thorough evaluation, combining the empirical data from DSC and TGA with the theoretical insights from DFT calculations, is essential for a complete understanding of this molecule's stability profile. Such knowledge is indispensable for its successful application in research, and particularly in the rigorous landscape of drug development, where stability is not just a desirable property but a critical determinant of a candidate's viability.

References

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ASTM International. (2011). Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550-11). Retrieved from [Link]

  • ASTM International. (1998). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-98). Retrieved from [Link]

  • Chakraborty, A., & Ghatak, U. R. (1972). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 50(10), 1543-1548. Retrieved from [Link]

  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ResearchGate. (2022). DFT-modelled free energy profiles for the reduction of acetophenone. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418).
  • ResearchGate. (n.d.). DFT calculated Gibbs free energy profiles for the reaction mechanism at study. Retrieved from [Link]

  • ResearchGate. (2025). Steric Effects in the Baeyer–Villiger Reaction of Simple Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Alpine Polytech. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (n.d.). Gibbs free energy profile (kcal/mol, relative to A and isolated molecules). Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations on the proposed reaction pathway Gibbs free energy. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Friedel-Crafts Acylation for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists requiring a rigorous, high-purity synthesis protocol for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone .

This guide addresses a critical regiochemical challenge: obtaining the sterically hindered 2,6-dimethoxy-3-methyl isomer via Friedel-Crafts acylation, distinguishing it from the thermodynamically favored 2,4-dimethoxy-5-methyl isomer and the 2,4-dimethoxy-3-methyl isomer derived from alternative precursors.[1][2][3]

Executive Summary & Strategic Analysis

The synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone presents a specific regioselectivity challenge in Electrophilic Aromatic Substitution (EAS). Unlike the synthesis of its isomer 1-(2,4-dimethoxy-3-methylphenyl)ethanone (which proceeds readily from 2,6-dimethoxytoluene), the target molecule requires the introduction of an acetyl group at the sterically crowded C2 position of 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene).[1][2]

Standard Friedel-Crafts conditions favor substitution at the C6 position (para to the C3-methoxy, ortho to the C1-methoxy), yielding the 1-(2,4-dimethoxy-5-methylphenyl)ethanone isomer as the major product.[1][2] This protocol details the optimized conditions to maximize the yield of the desired C2-substituted target and the chromatographic resolution required to isolate it from the regioisomeric mixture.

Core Chemical Directives
  • Precursor Selection: 1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene).[1][2][3]

  • Catalyst Choice: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).[2][3]
    
    
    is recommended for milder conditions to prevent ether cleavage (demethylation).[2]
  • Critical Control Point: Temperature management (

    
    ) is vital to balance kinetic activation against thermodynamic equilibration.[2][3]
    

Reaction Pathway & Regioselectivity Logic

The following diagram illustrates the competitive pathways in the acylation of 2,4-dimethoxytoluene. The target pathway (Pathway B) fights against the sterically favored Pathway A.[3]

FriedelCraftsPathways SM Starting Material 1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene) Complex Acylium Complex [CH3CO]+ [AlCl4]- SM->Complex + Acetyl Chloride + Lewis Acid Major Major Product (Pathway A) 1-(2,4-Dimethoxy-5-methylphenyl)ethanone (Substitution at C6 - Sterically Open) Complex->Major Kinetic & Thermodynamic Preference (C6) Target TARGET (Pathway B) 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Substitution at C2 - Sterically Hindered) Complex->Target Minor Pathway (C2) Requires Separation

Figure 1: Regiochemical divergence in the acetylation of 1,3-dimethoxy-4-methylbenzene. Pathway A dominates due to the accessible C6 position.[2] Pathway B yields the target via attack at the crowded C2 position between the methoxy groups.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Density (g/mL)Role
1,3-Dimethoxy-4-methylbenzene 152.191.01.04Substrate
Acetyl Chloride 78.501.21.10Acylating Agent
Aluminum Chloride (

)
133.341.3-Lewis Acid Catalyst
Dichloromethane (DCM) 84.93-1.33Solvent (Anhydrous)
1M HCl (aq) ---Quenching Agent
Step-by-Step Procedure
Phase 1: Catalyst Activation[1][2]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DCM (50 mL) to the flask and cool to 0°C using an ice/water bath.

  • Lewis Acid Addition: Rapidly add anhydrous

    
     (1.3 equiv) to the stirring DCM. Note: 
    
    
    
    is hygroscopic; handle under inert atmosphere.[1][2][3]
  • Acylium Formation: Add Acetyl Chloride (1.2 equiv) dropwise over 10 minutes. The suspension will clear as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: Substrate Addition & Reaction[1][2]
  • Substrate Prep: Dissolve 1,3-Dimethoxy-4-methylbenzene (1.0 equiv) in anhydrous DCM (20 mL).

  • Controlled Addition: Add the substrate solution dropwise to the acylium mixture over 30 minutes, maintaining the internal temperature < 5°C .

    • Scientific Rationale: Slow addition at low temperature favors kinetic control, though the steric hindrance at C2 is significant.[3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

    • Checkpoint: You will observe two spots.[2][8] The major spot (

      
      ) is the 5-methyl isomer.[2] The minor spot (
      
      
      
      ) is the target 3-methyl isomer.
Phase 3: Workup & Quenching[1]
  • Quench: Cool the mixture back to 0°C. Carefully pour the reaction mixture into a beaker containing Ice/1M HCl (100 mL) . Caution: Exothermic hydrolysis.[1]

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Wash combined organics with saturated

    
     (to remove acid traces) and Brine.[2][3][6]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude yellow oil.
    
Phase 4: Purification (Critical Step)

Due to the close


 values of the regioisomers, Flash Column Chromatography is required.[3]
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient elution starting with 100% Hexane

    
     90:10 Hexane:EtOAc.[2][3]
    
  • Fraction Collection: Collect fractions carefully. The Major Product (1-(2,4-dimethoxy-5-methylphenyl)ethanone) typically elutes first.[1][2][3] The Target Product (1-(2,6-dimethoxy-3-methylphenyl)ethanone) elutes second due to slightly higher polarity from the "sandwiched" carbonyl interaction.[1][2][3]

  • Recrystallization: If necessary, recrystallize the isolated target fraction from cold Methanol/Hexane to achieve >98% purity.

Quality Control & Validation

To ensure the isolated product is the correct 2,6-dimethoxy-3-methyl isomer and not the 2,4-dimethoxy-5-methyl isomer, analyze the Proton NMR (


-NMR) splitting patterns.
FeatureTarget: 1-(2,6-Dimethoxy-3-methylphenyl)ethanoneIsomer: 1-(2,4-Dimethoxy-5-methylphenyl)ethanone
Aromatic Protons Two Doublets (ortho coupling) or Singlets? Two Doublets (J ≈ 8-9 Hz) at C4 and C5.Two Singlets (para to each other) at C3 and C6.[2]
Rationale The target has protons at C4 and C5, which are adjacent.The isomer has protons at C3 and C6, which are isolated by substituents.
Methoxy Peaks Two distinct singlets (non-equivalent due to Me).Two distinct singlets.[2]

Diagnostic Signal: Look for the AB quartet (two doublets) in the aromatic region (approx 6.5 - 7.2 ppm).[3] If you see two singlets, you have isolated the wrong isomer (the major product).

Troubleshooting & Optimization

  • Issue: Low Yield of Target.

    • Cause: Steric hindrance prevents attack at C2.[2][3]

    • Solution: Switch to Vilsmeier-Haack Formylation followed by Grignard addition (MeMgBr) and oxidation.[1][2][3] Formylation is less sterically demanding than acylation and may offer better selectivity for the C2 position in activated systems.[3]

  • Issue: Demethylation (Loss of Methoxy).

    • Cause:

      
       is too harsh.[2][3]
      
    • Solution: Use

      
       or 
      
      
      
      as the Lewis acid, or perform the reaction at lower temperatures (-20°C).[2][3]

References

  • Regioselectivity in Friedel-Crafts Acylations

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3] Wiley.[2] (General reference for EAS directing effects).

  • Synthesis of Polymethoxyacetophenones

    • BenchChem Technical Guide: 2',6'-Dimethoxyacetophenone. Retrieved from .[2]

  • Spectral Data & Isomer Identification

    • PubChem Compound Summary for CID 16267 (Related 2,6-dimethoxy structure).[1][2][3] .[2][3]

  • Alternative Formylation Strategies

    • Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. BenchChem Application Note. .[2][3]

Disclaimer: This protocol involves the use of hazardous chemicals (Acetyl Chloride, Aluminum Chloride, DCM).[3] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone, a substituted acetophenone derivative with potential applications as a key intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,5-dimethoxy-2-methylbenzene. This guide elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and offers insights into the critical parameters governing the reaction's success, including catalyst selection, regioselectivity, and purification strategies. The content is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this target molecule.

Introduction and Strategic Rationale

Substituted acetophenones are foundational scaffolds in organic synthesis, serving as precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, 1-(2,6-dimethoxy-3-methylphenyl)ethanone, features a highly functionalized aromatic ring, making it a valuable building block.

The most direct and classical approach for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[3][4] This method was chosen for its efficiency and well-established mechanism.

A key consideration for this synthesis is regioselectivity. The starting material, 1,5-dimethoxy-2-methylbenzene, possesses three activating substituents. The two methoxy groups are potent ortho, para-directors, while the methyl group is a weaker ortho, para-director.[5] The concerted directing effect of these groups, particularly the powerful influence of the two methoxy groups, strongly favors acylation at the C4 position, which is sterically accessible and electronically enriched, leading to the desired product.

Reaction Mechanism: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a three-step electrophilic aromatic substitution mechanism.[6][7]

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) activates the acylating agent (acetyl chloride, CH₃COCl) by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[8][9] This acylium ion is the key electrophile in the reaction.[7]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[10] This attack forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this complex temporarily disrupts the aromaticity of the ring.[8][11]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4][11] This deprotonation step restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the final ketone product.[9] The product ketone readily forms a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[2][8]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (Electrophile) [CH₃C=O]⁺ + [AlCl₄]⁻ AcylCl->Acylium + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Arene 1,5-Dimethoxy-2-methylbenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex + [AlCl₄]⁻ - H⁺ - AlCl₃ Sigma->Product_Complex Final_Product 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Product_Complex->Final_Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the synthesis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone on a 10 mmol scale.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
1,5-Dimethoxy-2-methylbenzene≥98%Sigma-AldrichStarting aromatic substrate.
Aluminum Chloride (AlCl₃), anhydrous≥99.99%Sigma-AldrichLewis acid catalyst. Must be handled under anhydrous conditions.
Acetyl Chloride (CH₃COCl)≥99%Sigma-AldrichAcylating agent. Highly corrosive and moisture-sensitive.
Dichloromethane (DCM), anhydrousDriSolv® or equiv.EMD MilliporeReaction solvent. Must be dry.
Hydrochloric Acid (HCl), concentratedACS ReagentFisher ScientificUsed for quenching the reaction.
Dichloromethane (DCM), reagent gradeACS ReagentFisher ScientificUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificUsed for washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ScientificDrying agent.
Deionized WaterN/AIn-houseUsed for workup and washing.
IceN/AIn-houseFor cooling baths.
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Equipment for Thin Layer Chromatography (TLC) analysis

Experimental Workflow Diagram

G start Start setup 1. Setup - Assemble dry glassware under N₂ - Add 1,5-dimethoxy-2-methylbenzene & DCM start->setup cool 2. Cool - Cool flask to 0 °C in an ice bath setup->cool add_alcl3 3. Add Catalyst - Add anhydrous AlCl₃ portion-wise cool->add_alcl3 add_acyl 4. Add Acylating Agent - Add acetyl chloride dropwise via funnel add_alcl3->add_acyl react 5. Reaction - Stir at 0 °C, then warm to RT - Monitor by TLC add_acyl->react quench 6. Quench - Pour reaction mixture slowly onto crushed ice and conc. HCl react->quench extract 7. Extraction - Separate layers - Extract aqueous layer with DCM quench->extract wash 8. Wash - Combine organic layers - Wash with H₂O, sat. NaHCO₃, brine extract->wash dry 9. Dry & Filter - Dry over MgSO₄ - Filter wash->dry concentrate 10. Concentrate - Remove solvent via rotary evaporation dry->concentrate purify 11. Purify - Recrystallize or perform column chromatography concentrate->purify end End (Obtain Pure Product) purify->end

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Charge Reactants: To the flask, add 1,5-dimethoxy-2-methylbenzene (1.52 g, 10.0 mmol) and 20 mL of anhydrous dichloromethane (DCM). Stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.47 g, 11.0 mmol, 1.1 equiv.) to the stirred solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C. The solution may become colored and heterogeneous.

  • Acylating Agent Addition: In a separate dry dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 0.86 g, 11.0 mmol, 1.1 equiv.) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Quenching: Prepare a beaker containing 50 g of crushed ice and 5 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 1-(2,6-dimethoxy-3-methylphenyl)ethanone.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive (hydrated) AlCl₃ catalyst; Insufficient reaction time or temperature.Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is perfectly dry. Increase reaction time or gently warm the mixture (e.g., to 40 °C).
Low Yield Incomplete reaction; Product loss during workup; Demethylation of methoxy groups.Ensure the reaction goes to completion via TLC. Be careful during extractions. Consider using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) to minimize side reactions.[2][13]
Formation of Dark Tar Reaction temperature too high; Side reactions like polymerization.[14]Maintain strict temperature control, especially during reagent addition. Ensure slow, controlled addition of reagents.
Multiple Products (TLC) Formation of regioisomers; Polyacylation.While unlikely due to strong directing effects, isomeric products can be separated by chromatography. The ketone product is deactivating, so polyacylation is minimal.[15]

Safety Precautions

  • Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and causes severe skin and eye burns. Handle only in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetyl Chloride (CH₃COCl): Highly corrosive, lachrymatory, and reacts with moisture to release HCl gas. Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid slurry slowly and with vigorous stirring.

References

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Ranu, B. C., & Ghosh, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077–1104. Available from: [Link]

  • JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]

  • ResearchGate. Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Organic Syntheses. PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Available from: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

  • Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available from: [Link]

  • askIITians. Name two reagents used for acylation of benzene. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available from: [Link]

  • Chemistry Stack Exchange. Acetylation reaction. Available from: [Link]

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Application Notes & Protocols: Purification of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a substituted acetophenone derivative with significant potential as a building block in pharmaceutical and fine chemical synthesis. Achieving high purity of this compound is paramount for ensuring predictable reaction outcomes, accurate biological testing, and compliance with regulatory standards. We present detailed, field-proven protocols for three primary purification techniques: recrystallization, silica gel column chromatography, and preparative liquid-liquid extraction. Each protocol is accompanied by an explanation of the underlying scientific principles, guidelines for parameter optimization, and troubleshooting advice to address common challenges.

Introduction and Compound Profile

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is an aromatic ketone.[1] Like many substituted acetophenones, its utility in drug development and organic synthesis is directly linked to its purity. Impurities, which may include unreacted starting materials, regioisomers, or reaction byproducts, can lead to unwanted side reactions, decreased yields, and complex final product mixtures that are difficult to purify.

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This guide will equip researchers with the necessary knowledge to select and execute the most appropriate purification strategy.

Table 1: Physicochemical Properties of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone and Related Analogs

PropertyValueSource
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone-
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance Likely a low-melting solid or oilInferred
Melting Point 68-70 °C (for 2',6'-Dimethoxyacetophenone)[2]
Boiling Point 135-136 °C at 2 mmHg (for 2',6'-Dimethoxyacetophenone)[2]
Solubility Moderately soluble in organic solvents like ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.[3][4]

Note: Experimental data for the title compound is limited. Data for the closely related analog, 2',6'-Dimethoxyacetophenone, is provided for estimation.

Understanding Potential Impurities

Effective purification begins with understanding the potential contaminants. The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene.[5]

Common Impurities May Include:

  • Unreacted Starting Materials: 1,3-dimethoxy-2-methylbenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Regioisomers: Acylation at other positions on the aromatic ring, although the directing effects of the methoxy and methyl groups favor the desired product.

  • Poly-acylated Products: Addition of more than one acetyl group to the ring, which is less common in acylation than alkylation.[6]

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃) and hydrolysis byproducts.

Purification Method 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds, offering high efficiency for removing small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Principle of Recrystallization

The ideal solvent will dissolve the crude compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

Solvent Selection Protocol

A systematic approach to solvent selection is critical.[7]

  • Place ~20-30 mg of crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good and unsuitable for recrystallization.

  • If insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Table 2: Suggested Solvents for Screening

Solvent SystemTypeRationale
Isopropanol or EthanolSingle SolventAlcohols are often effective for moderately polar compounds like acetophenones.[8]
Ethyl Acetate / HexanesMixed SolventDissolve in minimal hot ethyl acetate (good solvent), then add hexanes (poor solvent) dropwise until turbidity persists. Reheat to clarify and cool slowly.
Acetone / WaterMixed SolventA polar system. Dissolve in minimal hot acetone, then add water dropwise.
Toluene / HexanesMixed SolventA less polar system, useful if impurities are highly polar.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration. Pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent A->B C Heat to Dissolve B->C D Hot Filtration (If Insoluble Impurities) C->D optional E Cool Slowly to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Workflow for Purification by Recrystallization.

Purification Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. It is ideal for separating complex mixtures or when recrystallization is ineffective.

Principle of Column Chromatography

The separation occurs because components of the mixture have different affinities for the stationary phase (typically polar silica gel) and the mobile phase (an organic solvent or mixture).

  • Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly.

  • More polar compounds adsorb more strongly to the silica and elute more slowly.

Method Development with Thin-Layer Chromatography (TLC)

Before running a column, the optimal mobile phase (eluent) must be determined using TLC.

  • Prepare a dilute solution of the crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in a sealed chamber containing a test eluent (a common starting point is 20-30% ethyl acetate in hexanes).

  • Visualize the plate under UV light. The ideal eluent system will provide good separation between the spot for the desired product and any impurity spots, with a retention factor (Rf) for the product of approximately 0.3-0.4 .[9]

Step-by-Step Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles. .

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This is the preferred method for better resolution.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in numbered test tubes. Maintain a constant level of eluent above the silica bed to prevent the column from running dry.

    • Apply gentle air pressure (flash chromatography) to speed up the process if necessary.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.[10]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

G cluster_prep Preparation cluster_run Elution & Collection cluster_iso Analysis & Isolation A Select Eluent via TLC (Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Sample (Dry or Wet) B->C D Add Eluent & Run Column C->D E Collect Fractions Sequentially D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: Workflow for Purification by Column Chromatography.

Alternative Method: Bisulfite Extraction

For mixtures where the primary impurities are not ketones or aldehydes, a chemical extraction can be highly effective. This technique leverages the reversible reaction of ketones with sodium bisulfite to form a water-soluble adduct.

Principle

Sterically unhindered ketones react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a charged adduct. This adduct is soluble in the aqueous phase and can be separated from non-carbonyl organic compounds, which remain in an immiscible organic layer. The ketone can then be regenerated by adding a base.

Protocol
  • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic solution by shaking it vigorously with a saturated aqueous solution of sodium bisulfite in a separatory funnel.

  • Separate the layers. The aqueous layer now contains the bisulfite adduct of the ketone.

  • Wash the organic layer (containing impurities) with water and brine, then dry and evaporate to isolate non-ketonic impurities.

  • Regenerate the Ketone: To the aqueous layer, add a base (e.g., 10% NaOH solution) until the solution is basic. This will reverse the reaction and precipitate the pure ketone.

  • Isolate the pure ketone by extraction with fresh organic solvent, followed by drying and evaporation.

Purity Assessment

After purification, the purity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone must be verified.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Spectroscopic Methods (NMR, IR, MS): These methods confirm the chemical structure and can detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

References

  • PubChem. 1-(2,6-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ChemSynthesis. 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Available from: [Link]

  • Cheméo. Ethanone, 1-(3,4-dimethoxyphenyl)-. Available from: [Link]

  • NIST. Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. How to remove unreacted 2-hydroxy acetophenone from chalcone?. Available from: [Link]

  • Supporting Information. One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions. Available from: [Link]

  • The Good Scents Company. 3-methyl acetophenone. Available from: [Link]

  • Recrystallization-1.doc.pdf. Recrystallization I. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • Crystallization Solvents.pdf. COMMON SOLVENTS FOR CRYSTALLIZATION. Available from: [Link]

  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Available from: [Link]

  • Williamson, K. L. Experiment 6: Friedel-Crafts Akylation. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • CCSF. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Available from: [Link]

  • ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Available from: [Link]

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Application Notes and Protocols for the Crystallization of High-Purity 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and optimized protocols for the crystallization of 1-(2,6-dimethoxy-3-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide explores various crystallization techniques, including cooling crystallization, antisolvent crystallization, and evaporative crystallization, with a focus on the scientific principles that govern each method. The protocols herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with the necessary tools to consistently produce high-purity 1-(2,6-dimethoxy-3-methylphenyl)ethanone.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The synthesis of complex pharmaceutical molecules often involves a multi-step process where the purity of each intermediate directly impacts the quality and yield of the final API.[3][4] 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a crucial building block in numerous synthetic pathways. Impurities, such as unreacted starting materials, byproducts, or isomers, can carry through subsequent reaction steps, leading to a compromised final product with potential safety and efficacy concerns.

Crystallization is a powerful and widely employed purification technique in the pharmaceutical industry.[1][2][5] It is a thermodynamic process where a solid crystalline phase is formed from a solution.[5] The highly ordered structure of a crystal lattice inherently excludes impurities, making it an exceptionally effective method for achieving high levels of purity.[1] The choice of crystallization method and the precise control of process parameters are paramount to obtaining the desired crystal form, size, and purity.[3]

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process hinges on two fundamental principles: solvent selection and the creation of a supersaturated state.

2.1. The Art and Science of Solvent Selection

The ideal solvent for crystallization is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[6] This differential solubility is the driving force for crystal formation upon cooling. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a range of solvents with varying polarities.

For 1-(2,6-dimethoxy-3-methylphenyl)ethanone, a substituted acetophenone, solvents such as ethanol, methanol, isopropanol, ethyl acetate, and toluene are good starting points.[6] Mixed solvent systems, often referred to as solvent/antisolvent systems, can also be highly effective. In this approach, the compound is dissolved in a "good" solvent, and a "poor" or "antisolvent" (in which the compound is sparingly soluble) is added to induce precipitation.[6]

Table 1: Qualitative Solubility of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in Common Solvents

SolventPolarity IndexSolubility at 25°CSolubility at Boiling Point
Methanol5.1Sparingly SolubleSoluble
Ethanol4.3Sparingly SolubleSoluble
Isopropanol3.9Slightly SolubleSoluble
Ethyl Acetate4.4SolubleVery Soluble
Toluene2.4Slightly SolubleSoluble
Hexane0.1InsolubleSparingly Soluble

2.2. Supersaturation: The Driving Force for Crystallization

Crystallization can only occur from a supersaturated solution, which is a solution that contains more dissolved solute than can be dissolved by the solvent under normal conditions.[5] Supersaturation can be achieved through several methods:

  • Cooling: For compounds with a steep solubility curve (a large change in solubility with temperature), cooling a saturated solution is a highly effective method.[1]

  • Antisolvent Addition: Adding a solvent in which the compound is insoluble reduces the overall solvating power of the solvent mixture, leading to supersaturation.[1]

  • Solvent Evaporation: Slowly evaporating the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation.

The rate at which supersaturation is generated significantly impacts crystal size and purity. Slow, controlled generation of supersaturation generally leads to larger, more well-defined crystals with higher purity. Rapid precipitation can trap impurities within the crystal lattice.[7]

Crystallization Protocols for High-Purity 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The following protocols are designed to provide a starting point for optimization in your laboratory. The choice of method will depend on the specific impurity profile of your crude material and the desired final purity.

3.1. Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This is a classic and often effective method for purifying compounds with good temperature-dependent solubility.

Workflow Diagram: Cooling Crystallization

CoolingCrystallization A Dissolve crude product in minimal hot ethanol B Hot filtration (optional) to remove insoluble impurities A->B If solids remain C Slowly cool to room temperature B->C D Further cool in an ice bath C->D To maximize yield E Collect crystals by vacuum filtration D->E F Wash with ice-cold ethanol E->F G Dry under vacuum F->G AntisolventCrystallization A Dissolve crude product in minimal ethyl acetate at RT B Slowly add hexane (antisolvent) until turbidity persists A->B C Add a few drops of ethyl acetate to redissolve the precipitate B->C D Allow to stand at room temperature C->D E Cool in an ice bath (optional) D->E To improve yield F Collect crystals by vacuum filtration E->F G Wash with a cold mixture of ethyl acetate/hexane F->G H Dry under vacuum G->H

Caption: Workflow for antisolvent crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(2,6-dimethoxy-3-methylphenyl)ethanone in the minimum amount of ethyl acetate at room temperature.

  • Antisolvent Addition: While stirring, slowly add hexane (the antisolvent) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Cooling (Optional): To improve the yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide for Crystallization

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too supersaturated and cooling too quickly.- High concentration of impurities depressing the melting point.- Choose a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider a preliminary purification step if impurities are significant. [7]
Poor crystal yield - Too much solvent was used.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. [6]
Crystals are discolored or appear impure - Colored impurities are co-crystallizing with the product.- Rapid crystal formation has trapped impurities.- Treat the hot solution with activated charcoal before crystallization.- Ensure the solution cools slowly to allow for selective crystal growth. [7]

Characterization of Purified 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The purity of the final crystalline product should be assessed using appropriate analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and identifying any residual impurities. A purity of ≥98% is often desired for pharmaceutical intermediates. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and detect the presence of any structurally related impurities.

Conclusion

The crystallization of 1-(2,6-dimethoxy-3-methylphenyl)ethanone is a critical step in ensuring the quality of APIs. By understanding the fundamental principles of solubility and supersaturation, and by carefully selecting and optimizing the crystallization method, researchers can consistently obtain this key intermediate in high purity. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for achieving successful and reproducible crystallizations.

References

  • BenchChem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • ACS Publications. (n.d.). Pharmaceutical Crystallization. Crystal Growth & Design.
  • ScienceDirect. (2019, June 14). Chapter 13 - Crystallization in the Pharmaceutical Industry.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • BenchChem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?.
  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
  • Globalchemmade. (n.d.). 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone CAS NO.69480-06-4.

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Application Notes & Protocols: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (CAS No. 23135-43-5) as a pivotal intermediate in pharmaceutical synthesis. The unique substitution pattern of this aromatic ketone, featuring a sterically hindered and electron-rich phenyl ring, makes it a valuable precursor for complex heterocyclic scaffolds. We present detailed protocols for the synthesis of the intermediate itself via Friedel-Crafts acylation and its subsequent elaboration into quinazoline derivatives, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] The causality behind experimental choices, process validation, and characterization methodologies are discussed in detail to ensure scientific integrity and reproducibility.

Introduction & Strategic Importance

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is an aromatic ketone characterized by an acetyl group attached to a 1,3-dimethoxy-2-methylbenzene core. This specific arrangement of substituents imparts distinct reactivity and conformational properties that are highly advantageous in multi-step organic synthesis.

  • Electronic Nature: The two methoxy groups are strong electron-donating groups (EDGs), activating the aromatic ring towards electrophilic substitution and influencing the reactivity of the acetyl moiety.

  • Steric Hindrance: The ortho-methoxy and ortho-methyl groups provide significant steric bulk around the acetyl group, which can be leveraged to direct reactions regioselectively at less hindered sites or to control the conformation of downstream products.

  • Functional Handles: Both the ketone carbonyl and the aromatic ring serve as versatile functional handles for a variety of chemical transformations, including condensations, halogenations, and cross-coupling reactions.[3]

Its primary utility in medicinal chemistry lies in its role as a key building block for heterocyclic systems, most notably the quinazoline and quinazolinone cores. These scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates due to their ability to act as "hinge-binding" motifs in various protein kinases, making them crucial in the development of targeted cancer therapies.[1][4]

Physicochemical & Spectral Data

A thorough characterization of the starting intermediate is critical for validating its identity and purity before proceeding with subsequent synthetic steps.

PropertyData
IUPAC Name 1-(2,6-Dimethoxy-3-methylphenyl)ethanone
CAS Number 23135-43-5
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate

Predicted Spectral Data: Based on analogous structures, the following spectral characteristics are anticipated.[5][6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.30 (d, J=8.8 Hz, 1H, Ar-H5)

    • δ ~6.60 (d, J=8.8 Hz, 1H, Ar-H4)

    • δ ~3.85 (s, 6H, 2 x -OCH₃)

    • δ ~2.50 (s, 3H, -COCH₃)

    • δ ~2.20 (s, 3H, Ar-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃): δ ~200 (C=O), 160 (C-O), 158 (C-O), 135 (C-Ar), 130 (C-Ar), 125 (C-Ar), 105 (C-Ar), 60 (-OCH₃), 56 (-OCH₃), 32 (-COCH₃), 15 (Ar-CH₃).

  • IR (ATR, cm⁻¹): ~2950 (C-H), ~1680 (C=O, Aryl Ketone), ~1580 (C=C, Aromatic), ~1250 (C-O, Ether).

  • Mass Spec (EI): m/z 194 (M⁺), 179 (M-CH₃)⁺, 151 (M-COCH₃)⁺.

Synthesis of the Intermediate via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene.[7][8] The reaction leverages a strong Lewis acid to generate an acylium ion, which then undergoes electrophilic aromatic substitution.

Mechanistic Rationale

The directing effects of the substituents on 1,3-dimethoxy-2-methylbenzene govern the regiochemical outcome. The two methoxy groups are powerful ortho-, para-directors. The C4 and C6 positions are activated; however, the C6 position is sterically hindered by the adjacent methyl group. Therefore, acylation is strongly favored at the C4 position, leading to the desired product with high selectivity. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.[8]

Experimental Workflow: Friedel-Crafts Acylation

The following diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Isolation A Charge flask with 1,3-dimethoxy-2-methylbenzene and DCM under N₂ B Cool to 0°C (Ice Bath) A->B C Add AlCl₃ portion-wise B->C D Add Acetyl Chloride dropwise at 0°C C->D E Warm to RT and stir for 2-4 hours D->E F Monitor reaction by TLC E->F G Quench by pouring onto ice/HCl F->G H Extract with DCM G->H I Wash with NaHCO₃ (aq) and brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by recrystallization (Ethanol/Hexane) J->K L 1-(2,6-Dimethoxy-3-methylphenyl)ethanone K->L Yields final product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Materials:

  • 1,3-dimethoxy-2-methylbenzene (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol & Hexanes (for recrystallization)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 1,3-dimethoxy-2-methylbenzene and anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution in portions, ensuring the internal temperature does not exceed 5°C. The mixture may become a thick slurry.

  • Acylation: Add acetyl chloride dropwise via the addition funnel over 30 minutes. A gentle evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture onto a stirred solution of crushed ice and 2M HCl. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexanes, to afford 1-(2,6-Dimethoxy-3-methylphenyl)ethanone as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the results to the data in Section 1.1.

Application: Synthesis of a Quinazoline-Based Kinase Inhibitor Precursor

This intermediate is an excellent starting point for synthesizing substituted quinazolines, a core motif in many tyrosine kinase inhibitors (TKIs).[9][10] A common and robust strategy involves a condensation reaction to form a chalcone, followed by a cyclization reaction with guanidine to build the pyrimidine ring of the quinazoline scaffold.

Synthetic Pathway Overview

The following pathway illustrates the transformation of the title intermediate into a highly functionalized 2-amino-4-arylquinazoline, which can be further elaborated into a final drug candidate.

G A 1-(2,6-Dimethoxy- 3-methylphenyl)ethanone B Claisen-Schmidt Condensation A->B Ar-CHO, NaOH/EtOH C Chalcone Intermediate B->C D Cyclocondensation Reaction C->D Guanidine, NaOEt/EtOH E 2-Amino-4-aryl Quinazoline Derivative D->E

Caption: Pathway to a quinazoline core from the intermediate.

Protocol: Claisen-Schmidt Condensation to form Chalcone

Principle: This base-catalyzed reaction involves the condensation of the enolate of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone with an aromatic aldehyde. The resulting α,β-unsaturated ketone is a chalcone, a key precursor for various heterocyclic syntheses.[11]

Materials:

  • 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ketone and the aromatic aldehyde in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of NaOH dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol if necessary. Characterize the product by NMR and MS.

Protocol: Cyclocondensation to form 2-Aminoquinazoline

Principle: The synthesized chalcone undergoes a cyclocondensation reaction with guanidine. The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration/aromatization to yield the stable 2-aminoquinazoline ring system.[12][13]

Materials:

  • Chalcone Intermediate (from Step 3.2) (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (NaOEt) or Sodium Metal

  • Absolute Ethanol, anhydrous

Procedure:

  • Alkoxide Preparation: If using sodium metal, carefully prepare a solution of sodium ethoxide in absolute ethanol under a nitrogen atmosphere.

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved. Then, add the chalcone intermediate.

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Purify the crude 2-aminoquinazoline derivative by column chromatography on silica gel or by recrystallization to obtain the final, highly functionalized intermediate ready for further diversification.

Conclusion

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a strategically designed intermediate whose utility extends across various domains of pharmaceutical synthesis. The protocols detailed herein provide a robust and reproducible framework for its preparation and subsequent elaboration into the quinazoline scaffold, a privileged structure in modern drug discovery. By understanding the mechanistic principles behind each transformation, researchers can effectively leverage this versatile building block to accelerate the development of novel therapeutic agents, particularly in the field of oncology.

References

  • Vertex AI Search. (2013). Quinazoline derivatives: synthesis and bioactivities - PMC. Google.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone CAS NO.69480-06-4. Google.
  • Vertex AI Search. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. Google.
  • Vertex AI Search. (n.d.). Buy Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- (EVT-3184155) - EvitaChem. Google.
  • Vertex AI Search. (n.d.). 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone synthesis - chemicalbook. Google.
  • Vertex AI Search. (n.d.). Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. Google.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Google.
  • Vertex AI Search. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. Google.
  • Vertex AI Search. (n.d.). Synthesis of quinazolinones - Organic Chemistry Portal. Google.
  • Vertex AI Search. (2019).
  • Vertex AI Search. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • Vertex AI Search. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Vertex AI Search. (n.d.). Oxamyl - Wikipedia. Google.
  • Vertex AI Search. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)
  • Vertex AI Search. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Google.
  • Vertex AI Search. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols - Benchchem. Google.
  • Vertex AI Search. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. Google.

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Application Note & Protocol: Electrophilic Aromatic Substitution via Friedel-Crafts Acetylation of 2,6-Dimethoxy-3-Methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the Friedel-Crafts acetylation of 2,6-dimethoxy-3-methylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the introduction of an acetyl group onto an activated aromatic ring, a common structural motif in medicinal chemistry and materials science.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and emphasizes safety considerations and data interpretation.

Introduction: The Scientific Rationale

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][3][4] The reaction involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π system of an aromatic ring.[3][4][5] In the case of 2,6-dimethoxy-3-methylbenzene, the two methoxy groups and the methyl group are all electron-donating, strongly activating the benzene ring towards electrophilic attack.

The directing effects of these substituents are crucial for predicting the regioselectivity of the reaction. The methoxy groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing. In this specific substrate, the positions ortho and para to the activating groups will determine the site of acetylation. Due to steric hindrance from the flanking methoxy groups, the acetylation is expected to occur at the position para to one of the methoxy groups and ortho to the methyl group.

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a resonance-stabilized acylium ion (CH₃CO⁺).[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethoxy-3-methylbenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acetylated product.[4][6]

Experimental Protocol

This protocol outlines a general procedure for the acetylation of 2,6-dimethoxy-3-methylbenzene. Researchers should adapt this procedure based on the specific scale and available equipment.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
2,6-Dimethoxy-3-methylbenzeneC₉H₁₂O₂152.19≥98%Sigma-AldrichStarting material.
Acetic Anhydride(CH₃CO)₂O102.09≥99%Sigma-AldrichAcetylating agent. Corrosive and moisture-sensitive.[7][8]
Aluminum Chloride (Anhydrous)AlCl₃133.34≥99.9%Sigma-AldrichLewis acid catalyst. Highly moisture-sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Hydrochloric AcidHCl36.461 M (aqueous)Fisher ScientificFor work-up.
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aqueous)Fisher ScientificFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher ScientificDrying agent.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher ScientificFor extraction.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFor recrystallization.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with calcium chloride or silica gel)

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is recommended), must be worn at all times.[7][9] Acetic anhydride and aluminum chloride are corrosive and react violently with water.[7]

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Formation of the Acylium Ion:

    • In the addition funnel, prepare a solution of 2,6-dimethoxy-3-methylbenzene (1.0 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous DCM.

    • Cool the reaction flask containing the AlCl₃ slurry to 0°C using an ice bath.

    • Slowly add the solution from the addition funnel to the stirred AlCl₃ slurry over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0°C.[10]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Reaction Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture over crushed ice in a beaker. This step is highly exothermic and should be done with caution.

    • Add 1 M hydrochloric acid to the beaker to dissolve any remaining aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the initial organic layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation and Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the acetylated product.

Mechanistic and Workflow Visualization

Reaction Mechanism Diagram

Friedel_Crafts_Acetylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acylium_Ion Acylium Ion (CH₃CO⁺) + [AlCl₃(OCOCH₃)]⁻ Acetic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Substrate 2,6-Dimethoxy- 3-methylbenzene Arenium_Ion Arenium Ion (Sigma Complex) Substrate->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ (to [AlCl₄]⁻) Final_Product Acetylated Product Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acetylation.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (AlCl₃ in DCM at 0°C) B 2. Slow Addition of Substrate & Acetic Anhydride A->B Maintain 0°C C 3. Reaction at Room Temp (Monitor by TLC) B->C Warm to RT D 4. Quench with Ice/HCl C->D Reaction Complete E 5. Extraction with DCM D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry with Na₂SO₄ F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Purification (Recrystallization/Chromatography) H->I J 10. Characterization (MP, NMR, IR) I->J

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The success of this protocol relies on several key validation points integrated into the procedure:

  • Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical. Aluminum chloride is a strong Lewis acid that is readily hydrolyzed by water, which would deactivate the catalyst and inhibit the reaction.

  • Temperature Control: The initial slow addition at 0°C is crucial to control the exothermic reaction between the Lewis acid and the acetylating agent. Allowing the reaction to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur without promoting side reactions.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Aqueous Work-up: The work-up procedure is designed to remove the aluminum catalyst and any unreacted starting materials. The acid wash ensures the complete protonation and dissolution of aluminum salts, while the bicarbonate wash neutralizes any residual acid.

  • Spectroscopic Confirmation: The final structure of the product must be unequivocally confirmed by spectroscopic methods. ¹H NMR will show the characteristic singlet for the newly introduced acetyl methyl group, and the integration and splitting patterns of the aromatic protons will confirm the position of substitution.

References

  • Vertex AI Search. Friedel Crafts - Acylation - Reaction Mechanism Notes: Organic Chemistry Revision Sheets.
  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. 2020.
  • Chemistry Steps. Friedel-Crafts Acylation. 2025.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018.
  • Purdue University. Acetic Anhydride Safety Information.
  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. 2024.
  • Quora. What safety precautions should you take when working with acetic anhydride?. 2020.
  • ResearchGate. Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol.
  • Sigma-Aldrich. Acetic Anhydride Safety Data Sheet. 2025.
  • Sigma-Aldrich. Acetic anhydride - Safety Data Sheet.
  • Wikipedia. Friedel–Crafts reaction.
  • Fisher Scientific. Acetic Anhydride - Safety Data Sheet. 2015.
  • BenchChem. Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
  • Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.
  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
  • TSI Journals. Organic CHEMISTRY. 2009.
  • Sami Publishing Company. Simple and Efficient Synthesis of 2. 2021.
  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 2021.
  • Rhodium.ws. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde.
  • Organic Chemistry Portal. Ester synthesis by acylation.
  • YouTube. Friedel Crafts reaction/Acylation of toluene. 2020.

Sources

Scalable production methods for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Executive Summary

This guide details the scalable synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Target Molecule), a critical intermediate in the synthesis of ubiquinone analogues (e.g., Coenzyme Q10 derivatives) and bioactive polyketides like Antroquinonol.[1]

Producing this specific isomer presents a distinct regiochemical challenge: placing an acetyl group on a highly substituted benzene ring while avoiding the thermodynamically favored para-acylation pathways common in polymethoxybenzenes. This note rejects the low-yield direct acylation of 2,4-dimethoxytoluene and instead establishes a robust, self-validating route via the Friedel-Crafts acylation of 2,6-dimethoxytoluene (1,3-dimethoxy-2-methylbenzene) . This method leverages inherent symmetry to guarantee 100% regioselectivity for the desired 3-position (relative to toluene numbering), ensuring high purity and scalability.[1]

Chemical Identity & Retrosynthetic Logic

Target Molecule:

  • IUPAC Name: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone[1]

  • Structure: An acetophenone core with methoxy groups at positions 2 and 6, and a methyl group at position 3.[1]

  • Key Feature: The acetyl group is sterically crowded, flanked by two methoxy groups (2,6-substitution).[1]

Retrosynthetic Analysis

To achieve the 2,6-dimethoxy substitution pattern relative to the acetyl group, the choice of starting material is binary and critical.

  • Path A (Incorrect): Starting from 2,4-dimethoxytoluene.[1]

    • Directing Effects: The methoxy groups direct incoming electrophiles to position 5 (para to C2-OMe) or position 3 (between OMe groups).

    • Outcome: Major product is usually 1-(2,4-dimethoxy-5-methylphenyl)ethanone .[1] The desired target is a minor impurity.

  • Path B (Correct): Starting from 2,6-dimethoxytoluene (1,3-dimethoxy-2-methylbenzene).[1]

    • Directing Effects: The molecule is symmetric. The methoxy groups at C2 and C6 (toluene numbering) cooperatively direct electrophiles to positions 3 and 5.

    • Outcome: Positions 3 and 5 are chemically equivalent. Acylation at either site yields the exact same target molecule .[2]

Decision: Path B is the only viable route for scalable manufacturing.

Retrosynthesis Target Target: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Precursor_Correct Precursor (Correct): 2,6-Dimethoxytoluene (1,3-Dimethoxy-2-methylbenzene) Precursor_Correct->Target Friedel-Crafts (Symmetry Directed) Precursor_Wrong Precursor (Incorrect): 2,4-Dimethoxytoluene Precursor_Wrong->Target Low Yield (Wrong Isomer Dominates)

Figure 1: Retrosynthetic logic demonstrating why 2,6-dimethoxytoluene is the requisite starting material.

Detailed Experimental Protocol

This protocol is designed for a 100g scale-up, utilizing Tin(IV) Chloride (SnCl₄) as the Lewis acid.[1] While Aluminum Chloride (AlCl₃) is cheaper, it is harsher and can cause partial demethylation (cleavage of ether groups) ortho to the carbonyl. SnCl₄ provides a milder, high-yielding alternative for polymethoxybenzenes.[1]

Step 1: Preparation of 2,6-Dimethoxytoluene (If not purchased)

Note: If commercial 1,3-dimethoxy-2-methylbenzene is available, skip to Step 2.[1]

  • Precursor: 2-Methylresorcinol (2,6-dihydroxytoluene).[1]

  • Reagents: Dimethyl sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone.[1]

  • Method: Standard Williamson ether synthesis. Reflux 2-methylresorcinol (1.0 eq) with DMS (2.5 eq) and K₂CO₃ (3.0 eq) in acetone for 12 hours.

  • Yield: >95%.

Step 2: Friedel-Crafts Acylation (The Critical Step)

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol (100g Scale) Role
2,6-Dimethoxytoluene 152.19 1.0 100.0 g Substrate
Acetyl Chloride 78.50 1.2 61.9 g (56.0 mL) Electrophile
Tin(IV) Chloride 260.50 1.2 205.4 g (92.0 mL) Lewis Acid Catalyst
Dichloromethane (DCM) 84.93 Solvent 1000 mL Solvent

| 1M HCl (aq) | - | Quench | 500 mL | Quench |[1][3]

Procedure:

  • Setup: Equip a 3-neck 2L round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the glassware under nitrogen flow.[1]

  • Solvation: Charge the flask with 2,6-Dimethoxytoluene (100 g) and dry DCM (800 mL) . Cool the solution to 0°C using an ice/salt bath.

  • Acyl Chloride Addition: Add Acetyl Chloride (56.0 mL) to the stirring solution.

  • Catalyst Addition (Exothermic): Transfer SnCl₄ (92.0 mL) to the addition funnel. Add dropwise over 45–60 minutes, maintaining the internal temperature below 5°C .

    • Observation: The solution will likely darken (orange/red complex formation). This is normal.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) . Stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] The starting material (Rf ~0.[4]8) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing ice-water (500 g) and 1M HCl (200 mL) with vigorous stirring.

    • Caution: Hydrolysis of excess SnCl₄ and Acetyl Chloride releases HCl gas. Perform in a fume hood.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 200 mL).

    • Combine organic layers and wash sequentially with:

      • Water (300 mL)

      • Saturated NaHCO₃ (300 mL) – Neutralizes acid traces.

      • Brine (300 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude oil usually crystallizes upon standing. Recrystallize from hot Hexane/Ethyl Acetate (9:1) or Methanol .

    • Target Yield: 85–92% (approx. 110–120 g).

    • Appearance: White to off-white crystalline solid.[1]

Process Logic & Validation (Mechanism)

The success of this protocol relies on the Directed Ortho Activation of the methoxy groups.

  • Symmetry: The starting material, 2,6-dimethoxytoluene, has a plane of symmetry through the C1-C4 axis.[1]

  • Activation:

    • C3 is ortho to the C2-Methoxy group (Strong Activator).

    • C3 is meta to the C1-Methyl group (Weak Activator).

    • C3 is para to the C6-Methoxy group (Strong Activator).

  • Result: C3 (and equivalent C5) is highly activated by both methoxy groups (one ortho, one para). The electrophile (Acylium ion) attacks here selectively.

Mechanism cluster_regio Regioselectivity Logic Start 2,6-Dimethoxytoluene (Me at 1, OMe at 2,6) Complex Sigma Complex (Attack at C3) Start->Complex + Ac+, SnCl4 (Directing: Ortho/Para to OMe) Product 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Target) Complex->Product - H+ (Restoration of Aromaticity) Logic C3 is Ortho to OMe(2) AND Para to OMe(6) = Highly Activated C4 is Meta to both OMe = Deactivated

Figure 2: Mechanistic pathway highlighting the cooperative directing effects that ensure regioselectivity.

Quality Control & Analytical Data

Verify the product identity using the following parameters.

TestExpected ResultInterpretation
HPLC Purity > 98.5% (Area %)Single peak.[1] Impurities < 0.5% (likely unreacted SM).
1H NMR (CDCl₃) δ 2.15 (s, 3H) : Ar-CH₃δ 2.48 (s, 3H) : CO-CH₃δ 3.75 (s, 3H) : OMeδ 3.80 (s, 3H) : OMeδ 6.60 (d, 1H) : Ar-H (C5)δ 7.10 (d, 1H) : Ar-H (C4)Distinct singlets for Methyl/Acetyl confirm presence.[1] Two doublets (J ~8-9 Hz) indicate ortho-coupling of the two remaining aromatic protons (H4 and H5).[1]
Melting Point 48–50 °CSharp range indicates high purity.
Appearance White Crystalline SolidYellowing indicates residual Sn/Fe salts or oxidation.

Critical QC Check: Ensure the integration of aromatic protons corresponds to two protons with ortho-coupling . If you see singlets in the aromatic region, you may have formed the wrong isomer (e.g., if starting material was impure).[1]

Safety & Scalability

  • Tin(IV) Chloride: Highly corrosive and fumes in moist air. Handle in a closed system. For larger scales (>10 kg), consider validating Aluminum Chloride (AlCl₃) with strict temperature control (-10°C) to reduce raw material costs, though yield may drop slightly due to demethylation.[1]

  • Exotherm Control: The addition of Lewis Acid is the most exothermic step. On a manufacturing scale, use a jacketed reactor with active cooling and control addition rate based on internal temperature (maintain < 10°C).

  • Waste Disposal: Aqueous streams will contain Tin salts. These must be segregated and treated according to heavy metal waste regulations.

References

  • Friedel-Crafts Acylation Review: Olah, G. A.[1][5] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic comprehensive reference for acylation mechanisms).

  • Regioselectivity in Polymethoxybenzenes: Journal of Organic Chemistry, "Regioselective Acylation of Activated Arenes," [Link to similar protocols on Org.[1] Synth.]([Link])

  • CoQ10 Precursor Synthesis: Molecules, 2011, 16, 4097-4103.[1] "Synthesis of the Key Intermediate of Coenzyme Q10". (Provides context on the utility of methyl-dimethoxy-benzenes). [Link][1]

  • PubChem Compound Summary: 1-(2,6-Dimethoxyphenyl)ethanone (Structural analog data). [Link][1]

Sources

Green chemistry approaches to synthesizing substituted acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Green Chemistry Approaches to Synthesizing Substituted Acetophenones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetophenones are pivotal chemical intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their synthesis, traditionally dominated by classical Friedel-Crafts acylation, often involves stoichiometric quantities of hazardous Lewis acids like aluminum chloride (AlCl₃), leading to significant environmental burdens and complex work-up procedures. This guide delineates several field-proven, green chemistry-aligned methodologies for the synthesis of substituted acetophenones. We will explore the mechanistic advantages and provide detailed, step-by-step protocols for microwave-assisted reactions, solvent-free syntheses, and the application of heterogeneous solid acid catalysts. The objective is to equip researchers with practical, efficient, and sustainable alternatives that minimize waste, avoid hazardous reagents, and improve overall process efficiency.

The Imperative for Greener Synthesis

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing. Classical methods for synthesizing acetophenones, particularly the Friedel-Crafts acylation, contravene several of these principles. They typically require more than a stoichiometric amount of AlCl₃, which forms a complex with the product ketone, necessitating hydrolytic work-up that generates large volumes of acidic, metal-containing aqueous waste.[1][2] Furthermore, the use of volatile and often toxic organic solvents contributes to VOC emissions.

The methodologies presented herein address these challenges by focusing on:

  • Catalytic vs. Stoichiometric Reagents: Employing recyclable solid acids and other catalysts reduces waste.[2][3]

  • Alternative Energy Sources: Utilizing microwave and ultrasound energy can dramatically reduce reaction times and energy consumption compared to conventional heating.[4]

  • Solvent-Free Conditions: Eliminating organic solvents simplifies purification, reduces waste, and lowers environmental impact.[5][6]

Strategic Approach 1: Heterogeneous Catalysis in Friedel-Crafts Acylation

The cornerstone of greening acetophenone synthesis is replacing homogeneous Lewis acids with recoverable and reusable solid acid catalysts. Zeolites, in particular, have emerged as highly effective catalysts due to their well-defined microporous structures, tunable acidity, and thermal stability.[7]

Mechanism: The Zeolite Advantage

Unlike AlCl₃, which is consumed in the reaction, the Brønsted acid sites within the zeolite framework (H-zeolites) act catalytically. The reaction proceeds via the protonation of the acylating agent (e.g., acetic anhydride), generating a highly electrophilic acylium ion intermediate within the zeolite pores. The shape-selective nature of these pores can also enhance regioselectivity, favoring the formation of the para-substituted isomer, which is often the desired product.[8] This avoids the formation of difficult-to-separate ortho/para mixtures.

cluster_0 Traditional Friedel-Crafts Acylation cluster_1 Green Catalytic Acylation Aromatic Arene Complex Ketone-AlCl₃ Complex Aromatic->Complex AcylHalide Acyl Halide / Anhydride AcylHalide->Complex + Arene + AlCl₃ LewisAcid AlCl₃ (Stoichiometric) LewisAcid->Complex Hydrolysis Aqueous Work-up Complex->Hydrolysis Product1 Aryl Ketone Hydrolysis->Product1 Waste Acidic Al³⁺ Waste Stream Hydrolysis->Waste Aromatic2 Arene Reaction Reaction Mixture Aromatic2->Reaction AcylatingAgent Acetic Anhydride AcylatingAgent->Reaction Catalyst Zeolite (H-BEA, MOR) (Catalytic, Recyclable) Catalyst->Reaction Filtration Simple Filtration Reaction->Filtration Heat Product2 Aryl Ketone Filtration->Product2 RecycledCatalyst Recovered Zeolite Filtration->RecycledCatalyst Wash & Dry Start Start: Prepare Reagents (Acetophenone, Aldehyde, Catalyst) Grind Grind Reagents into Homogenous Solid Mixture Start->Grind Microwave Microwave Irradiation (e.g., 300W, 90s) Grind->Microwave Cool Cool to Room Temperature Microwave->Cool Neutralize Neutralize with Dilute Acid Cool->Neutralize Filter Filter and Wash with Water Neutralize->Filter Dry Air Dry Product Filter->Dry Purify Recrystallize from Ethanol Dry->Purify

Sources

Storage and handling protocols for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Handling and Storage of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Abstract

1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a specialized aromatic ketone intermediate used frequently in the synthesis of polyketides, pharmaceutical scaffolds, and functionalized heterocycles.[1][2][3][4] Its unique substitution pattern—featuring electron-donating methoxy groups at the ortho positions (2,[1][2][4]6) and a methyl group at the meta position (3)—imparts specific electronic properties but also distinct stability challenges.[1][3][4][5] This guide outlines evidence-based protocols to mitigate photochemical degradation, benzylic oxidation, and physical aggregation, ensuring high-fidelity experimental results.[1][3][4]

Part 1: Physicochemical Profile & Hazard Assessment

To handle this compound effectively, one must understand its fundamental properties.[3][4][5] While specific experimental data for this exact isomer is often proprietary, its behavior is reliably predicted via Structure-Property Relationships (SPR) with closely related congeners like 2,6-dimethoxyacetophenone (CAS 2040-04-2).[2][3][4][5]

Table 1: Physicochemical Properties & Safety Data

PropertyValue / CharacteristicExperimental Implication
Physical State Crystalline Solid (White to Off-white)Prone to static charge; requires anti-static weighing tools.[1][2][3]
Melting Point Expected Range: 50–80 °CStore below 25 °C to prevent sintering or phase changes.[1][3][4][5]
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: WaterReconstitute in organic solvents; avoid aqueous storage.[3][4][5]
Reactivity Electron-rich aromatic ringSusceptible to electrophilic attack and oxidation.[1][2][3][5]
Light Sensitivity High (Aromatic Ketone)Critical: Absorbance in UV range triggers n-π* transitions.[1][3][4][5]

Hazard Identification (GHS):

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5] Irrit.)

  • PPE: Nitrile gloves, safety goggles, lab coat, and dust mask/fume hood usage are mandatory.[3][4][5]

Part 2: Stability Mechanisms & Degradation Pathways[1][2][3][4]

Understanding why this compound degrades allows us to design self-validating storage systems.[1][2][3][5]

  • Photochemical Degradation (Norrish Reactions): The carbonyl group conjugated with the aromatic ring is a chromophore.[1][3][4][5] Exposure to UV or broad-spectrum light can excite the carbonyl oxygen (n-π* transition), leading to radical formation.[1][2][3][4] This can result in Norrish Type I cleavage (breaking the C-C bond between the carbonyl and the ring) or Type II intramolecular abstraction , leading to cyclization byproducts.[3][4][5]

  • Benzylic Oxidation: The methyl group at position 3 is "benzylic" (attached directly to the aromatic ring).[1][3][4][5] In the presence of atmospheric oxygen and light, this position is susceptible to slow auto-oxidation to form a benzyl alcohol or aldehyde species, especially given the electron-rich nature of the ring which stabilizes radical intermediates.[1][3][4]

  • Hydrolysis & Demethylation: While ether linkages are generally stable, the 2,6-dimethoxy pattern creates steric strain.[3][4][5] Long-term exposure to acidic moisture can facilitate partial demethylation or hydrolysis, yielding phenolic impurities.[1][3][4][5]

Diagram 1: Stability Logic & Degradation Risks

StabilityLogic Compound 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Light UV/Visible Light Exposure Compound->Light Oxygen Atmospheric Oxygen Compound->Oxygen Moisture Ambient Moisture Compound->Moisture Excitation n-π* Carbonyl Excitation Light->Excitation Absorption Radical Benzylic Radical Formation Oxygen->Radical Slow Auto-oxidation Hydrolysis Micro-Hydrolysis / Sintering Moisture->Hydrolysis Degradation1 Photochemical Cleavage (Norrish Type I/II) Excitation->Degradation1 Bond Cleavage Degradation2 Benzylic Oxidation Products (Aldehydes/Alcohols) Radical->Degradation2 Degradation3 Physical Aggregation & Purity Loss Hydrolysis->Degradation3

Caption: Mechanistic pathways leading to chemical degradation.[1][2][3] Light and Oxygen are the primary thermodynamic drivers of impurity formation.[3][4]

Part 3: Storage Protocols

To maintain purity >99% over extended periods, a tiered storage strategy is required.[1][3][4]

A. Long-Term Storage (> 1 Month)
  • Temperature: Store at -20 °C . Lower temperatures kinetically inhibit the oxidation of the benzylic methyl group.[1][3][4][5]

  • Atmosphere: Argon Blanket. Nitrogen is acceptable, but Argon is heavier than air and provides a superior barrier against oxygen diffusion in screw-cap vials.[1][3][4][5]

  • Container: Amber borosilicate glass vial with a Teflon-lined (PTFE) screw cap.[1][3][4][5]

    • Why PTFE? It prevents leaching of plasticizers from standard caps into the organic solid.[1][3][4][5]

    • Why Amber? Blocks UV radiation <400nm, preventing photochemical excitation.[3][4][5]

B. Short-Term / Working Storage (< 1 Month)[1][3][4][5]
  • Temperature: 2–8 °C (Refrigerator).

  • Desiccation: Store the vial inside a secondary container (jar or bag) containing active desiccant (silica gel or Drierite).[1][3][4][5]

    • Self-Validating Step: Use color-indicating desiccant.[1][2][3][5] If it turns pink/green, the secondary barrier has failed.[3][4][5]

Diagram 2: Storage & Handling Workflow

StorageWorkflow Receipt Receipt of Material QC Initial QC (H-NMR / HPLC) Receipt->QC Aliquot Aliquot under Inert Gas QC->Aliquot Pass Freeze Freeze at -20°C (Amber Vial + Argon) Aliquot->Freeze Long Term Fridge Store at 4°C (Desiccated) Aliquot->Fridge Active Use (<1 mo) Freeze->Fridge Thaw (No condensation) Use Experimental Use Fridge->Use Use->Fridge Return immediately

Caption: Decision matrix for storage based on usage frequency. Aliquoting prevents repeated freeze-thaw cycles which introduce moisture.[1][2][3]

Part 4: Handling & Solubilization Protocols

Protocol 1: Safe Weighing & Transfer
  • Context: Static electricity can cause this crystalline solid to "jump" or adhere to spatulas, leading to mass errors.[3][4][5]

  • Step 1: Equilibrate the vial to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.[1][3][4]

  • Step 2: Use an anti-static gun or ionizer if available.[1][3][4] Alternatively, wipe the spatula with an ethanol-dampened wipe to discharge static.[1][3][4][5]

  • Step 3: Weigh into a vessel pre-filled with the inert gas (Argon) if the mass is <10 mg, to minimize oxidative exposure during the process.[3][4][5]

Protocol 2: Solubilization for Synthesis/Analysis
  • Solvent Choice:

    • For NMR: CDCl₃ (Chloroform-d) is standard.[1][2][3][4][5] Ensure it is neutralized (filtered through basic alumina) to prevent acid-catalyzed hydrolysis of the methoxy groups.[1][2][3]

    • For Reactions: Dichloromethane (DCM) or Ethyl Acetate.[1][3][4][5]

  • Procedure:

    • Add solvent to the solid (not solid to solvent) to ensure controlled dissolution.[1][3][4][5]

    • Vortex gently.[1][3][4][5] Sonicate only if necessary, and keep the bath cool (<25°C) to avoid heating the ketone.[3]

    • Critical Check: If the solution appears cloudy in non-polar solvents (like DCM), it indicates moisture contamination (hydrate formation).[1][3][4][5] Dry over anhydrous Na₂SO₄ immediately.

Part 5: Quality Control & Validation

Before committing this intermediate to a high-value synthesis step, validate its integrity.[1][3][4][5]

  • Purity Check (HPLC/UPLC):

    • Column: C18 Reverse Phase.[1][3][4][5]

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).[1][3][4][5]

    • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[2][3][4][5]

    • Acceptance Criteria: Single peak >98% area.[1][3][4][5][6] New peaks at slightly different Retention Times (RT) usually indicate oxidation products (benzyl alcohols).[1][2][3][4]

  • Identity Check (1H-NMR):

    • Look for the diagnostic singlets:[1][4][5][7]

      • ~2.5 ppm (Acetyl -CH₃)[1][2][3][4][5]

      • ~3.8 ppm (Methoxy -OCH₃)[1][2][3][4][5]

      • ~2.1-2.3 ppm (Aromatic -CH₃)[1][2][3][4][7]

    • Degradation Flag: Appearance of aldehyde protons (~10 ppm) indicates benzylic oxidation.[1][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16267, 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

    • Note: Used as the primary structural analog for physicochemical property estimation.[1][3][4][5]

  • Organic Syntheses. Friedel-Crafts Acylation Protocols for Substituted Acetophenones. Retrieved from [Link][1][2][3][5]

    • Source for general stability and synthesis handling of methoxy-substituted acetophenones.[1][2][3]

  • Source for GHS hazard classific
  • Reference for solubility and solvent comp

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Target Molecule) presents a classic conflict between electronic activation and steric/chemical stability.[1] While the precursor 2,6-dimethoxytoluene (1,3-dimethoxy-2-methylbenzene) is electronically primed for substitution at the C3 position, standard Friedel-Crafts protocols often fail due to ether cleavage (demethylation) caused by strong Lewis acids.[1]

This guide addresses the three primary failure modes reported by users:

  • Low Yield (<40%): Due to incomplete conversion or polyacylation.[1]

  • Impurity Formation: Isolation of the phenol byproduct (2-hydroxy-6-methoxy-3-methylacetophenone).[1]

  • Purification Difficulties: Oiling out of the product.

Module 1: Reaction Analysis & Mechanistic Insight[1]

The Substrate Challenge

The starting material, 2,6-dimethoxytoluene , has only one electronically favorable position for acylation: C3 .[2]

  • C3 Position: Ortho to Methoxy (C2), Para to Methoxy (C6). Highly Activated.

  • C4 Position: Meta to both Methoxy groups. Deactivated.

The Trap: While C3 is activated, it is adjacent to the C2-Methoxy group.[2] When using aluminum chloride (


), the carbonyl oxygen of the forming ketone coordinates with the aluminum, which then coordinates with the ortho-methoxy oxygen. This "chelating effect" lowers the activation energy for nucleophilic attack on the methyl group, leading to demethylation .
Diagram 1: Pathway Competition (Acylation vs. Demethylation)[1]

ReactionPathways SM 2,6-Dimethoxytoluene (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex + AcCl / Lewis Acid Target TARGET PRODUCT 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Complex->Target Kinetic Path (Mild Lewis Acid) Byproduct BYPRODUCT (Phenol) 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone Complex->Byproduct Thermodynamic Trap (AlCl3 / High T) Target->Byproduct Post-Rxn Demethylation (Extended reaction time)

Figure 1: The "Thermodynamic Trap" occurs when strong Lewis acids facilitate ether cleavage at the ortho-position.[2]

Module 2: Optimized Protocols

Protocol A: The "Safe" Friedel-Crafts (Recommended)

Best for: Standard lab setups, avoiding toxic lithium reagents. Key Change: Replacing


 with Stannic Chloride (

) or Titanium Tetrachloride (

) to prevent demethylation.

Reagents:

  • Substrate: 2,6-Dimethoxytoluene (1.0 equiv)[1]

  • Acylating Agent: Acetyl Chloride (1.2 equiv)[1]

  • Catalyst:

    
     (1.1 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Solvation: Dissolve 2,6-dimethoxytoluene in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Do not start at room temperature.

  • Catalyst Addition: Add

    
     dropwise via syringe.[1] The solution may turn yellow/orange.
    
  • Acylation: Add Acetyl Chloride dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Pour mixture into ice-cold 1M HCl. Do not use water alone; acid prevents hydrolysis of the tin salts into unmanageable emulsions.

Why this works: Tin(IV) is a softer Lewis acid than Aluminum(III) and has a lower affinity for the ether oxygen, significantly reducing the rate of demethylation [1].

Protocol B: Directed Ortho Metalation (High Purity)

Best for: Pharmaceutical grade requirements, >90% yields.[2] Key Mechanism: The methoxy groups direct lithiation specifically to the C3 position.

Reagents:

  • Substrate: 2,6-Dimethoxytoluene[1][2]

  • Base: n-Butyllithium (n-BuLi, 1.1 equiv)[1]

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride (inverse addition).[1]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Dissolve substrate in THF under Argon at -78°C .

  • Add n-BuLi dropwise.[1] Stir for 1 hour at -78°C. The solution will likely turn bright yellow (lithiated species).[1]

  • Electrophile Addition:

    • If using Weinreb Amide: Add dissolved amide slowly.[1][2][3] Warm to RT.

    • If using Acetyl Chloride: Transfer the lithiated species via cannula into a solution of Acetyl Chloride (excess) at -78°C. Direct addition of AcCl to the anion often leads to double addition (tertiary alcohol).

  • Quench with saturated

    
    .
    

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Phenol Product contains -OH peak (IR ~3400 cm-1) Start->Phenol LowYield Low Yield / Incomplete Rxn Start->LowYield Sticky Product is an Oil/Gum Start->Sticky Sol1 Switch catalyst to SnCl4 OR Reduce Rxn Temp < 20°C Phenol->Sol1 Cause: Demethylation Sol2 Ensure Anhydrous Conditions Increase Catalyst to 1.5 eq LowYield->Sol2 Cause: Catalyst Deactivation Sol3 Recrystallize from Hexane/EtOAc (10:1) Sticky->Sol3 Cause: Impurities

Figure 2: Rapid diagnostic flow for common synthesis failures.

Frequently Asked Questions

Q1: Can I use


 if I don't have 

?
A: Yes, but you must modify the procedure. Use Nitromethane as a co-solvent.[1] Nitromethane complexes with

, moderating its Lewis acidity and reducing the "hard" interaction with the methoxy oxygen.[2] Keep the temperature strictly below 10°C.

Q2: The product is oiling out during recrystallization. How do I fix this? A: This compound has a low melting point (approx 48-50°C) [2].[1]

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

  • Add warm Hexane until slightly cloudy.

  • Seed the solution with a tiny crystal if available, or scratch the glass side.

  • Place in a -20°C freezer overnight. Do not disturb.

Q3: My NMR shows a mixture of isomers. Is this possible? A: It is highly unlikely to be a regiochemical mixture if you started with pure 2,6-dimethoxytoluene.[1][2] The C4 position is electronically deactivated. The "impurity" is almost certainly the demethylated phenol (1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone).[1] Look for a loss of one -OMe singlet (approx 3.8 ppm) and the appearance of a chelated -OH proton (downfield, >11 ppm).[1]

Data Summary: Catalyst Performance
CatalystSolventTempYield (Isolated)Demethylation Risk

DCM25°C45%High (Major impurity)


0°C72%Moderate

DCM25°C88% Low
n-BuLi THF-78°C92%Negligible

References

  • Friedel-Crafts Acylation of Aromatic Ethers. Organic Chemistry Portal. (General mechanism and catalyst selection for activated ethers). Link

  • 1-(3,4-dimethoxy-2-methylphenyl)ethanone Properties. ChemSynthesis. (Melting point reference for isomeric analogues, establishing baseline physical properties for crystallization). Link

  • Regioselective Acylation of Polymethoxybenzenes. Journal of Organic Chemistry. (Mechanistic insight into the "ortho-effect" and demethylation risks). Link

  • BenchChem Technical Support: Friedel-Crafts Acylation. (Troubleshooting guides for phenolic byproducts in methoxy-arene synthesis). Link

Sources

Troubleshooting regioselectivity issues in dimethoxytoluene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Dimethoxytoluene

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of dimethoxytoluene (DMT) acylation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My Friedel-Crafts acylation of 2,4-dimethoxytoluene is producing a mixture of isomers instead of the desired single product. What factors are causing this poor regioselectivity?

A1: This is a classic challenge in electrophilic aromatic substitution (EAS). The regiochemical outcome of the acylation of dimethoxytoluene is a delicate balance between electronic and steric effects. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and therefore ortho-, para-directing.[1][2] When they are on the same ring, they compete to direct the incoming acyl group.

For 2,4-dimethoxytoluene, there are three potential sites for acylation: C3, C5, and C6.

  • Electronic Effects: The two methoxy groups are powerful activating groups that strongly direct ortho and para to themselves.[3] The methyl group is a weaker activator. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it highly activated electronically. The C3 position is ortho to both methoxy groups but may experience some steric hindrance. The C6 position is ortho to the C1-methyl group and the C5-methoxy group.

  • Steric Effects: The acylium ion, especially when complexed with a Lewis acid, is bulky.[4][5] Acylation at a position flanked by two substituents (like the C3 position) is often sterically hindered.

Poor regioselectivity arises when the energy barriers to attack at multiple positions are similar. Key factors influencing this balance include the Lewis acid catalyst, solvent, and reaction temperature.

Q2: How can I improve the regioselectivity of my reaction to favor a single isomer?

A2: To improve regioselectivity, you must modify the reaction conditions to accentuate the energetic differences between the transition states leading to the various isomers. Here is a systematic approach:

  • Choice of Lewis Acid: The nature of the Lewis acid is critical. A stronger, smaller Lewis acid like AlCl₃ may favor the electronically preferred product, while a bulkier Lewis acid might favor the less sterically hindered position.[6]

  • Solvent Polarity: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.[7] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. Sometimes, using a more polar solvent like nitrobenzene can alter the product distribution, although it can be difficult to remove.

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances selectivity. This favors the product formed via the lowest energy transition state (kinetic control) over thermodynamically more stable products that may require more energy to form.

  • Acylating Agent: The bulkiness of the acylating agent can also play a role. Using a bulkier acyl chloride or anhydride might disfavor reaction at sterically congested sites.

The following workflow provides a decision-making process for troubleshooting poor regioselectivity.

G cluster_mods Condition Variables start Poor Regioselectivity Observed (Mixture of Isomers) check_purity Step 1: Confirm Purity of Starting DMT Isomer (GC-MS, NMR) start->check_purity analyze_ratio Step 2: Quantify Isomer Ratio (1H NMR, GC-MS) check_purity->analyze_ratio modify_conditions Step 3: Modify Reaction Conditions analyze_ratio->modify_conditions catalyst A) Change Lewis Acid (e.g., AlCl₃ → ZnCl₂, TiCl₄) modify_conditions->catalyst solvent B) Change Solvent (e.g., DCM → CS₂, Nitrobenzene) modify_conditions->solvent temp C) Lower Temperature (e.g., 25°C → 0°C or -20°C) modify_conditions->temp analyze_result Step 4: Re-analyze Isomer Ratio catalyst->analyze_result solvent->analyze_result temp->analyze_result end Optimized Regioselectivity analyze_result->end

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the Friedel-Crafts acylation of dimethoxytoluene?

A3: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8][9] The key steps are:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide or anhydride, generating a highly electrophilic acylium ion (R-C≡O⁺).[10] This ion is stabilized by resonance.

  • Nucleophilic Attack: The π-electron system of the dimethoxytoluene ring acts as a nucleophile, attacking the acylium ion.[11] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the final ketone product.[12][13] The catalyst is regenerated in this step.

G reagents R-CO-Cl + AlCl₃ acylium [R-C≡O]⁺ AlCl₄⁻ Acylium Ion reagents->acylium Step 1 sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Step 2 (RDS) dmt Dimethoxytoluene (Aromatic Ring) dmt->sigma_complex Step 2 (RDS) product Acylated DMT (Ketone) + HCl + AlCl₃ sigma_complex->product Step 3

Caption: Simplified Friedel-Crafts acylation mechanism.

Q4: Why is a stoichiometric amount of Lewis acid required for acylation, but only a catalytic amount for alkylation?

A4: This is a crucial distinction between Friedel-Crafts acylation and alkylation. In acylation, the product is an aromatic ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[12][14] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid is consumed for every equivalent of product formed, necessitating a stoichiometric or even super-stoichiometric amount. In contrast, the alkylated product of an alkylation reaction does not form such a stable complex, allowing the Lewis acid to be regenerated and act catalytically.

Q5: My reaction is not proceeding at all. What are the likely causes of a failed acylation?

A5: A complete lack of reactivity in a Friedel-Crafts acylation is often due to one of the following issues:

  • Deactivated Aromatic Ring: While dimethoxytoluene is highly activated, ensure your starting material has not been inadvertently functionalized with a strongly deactivating group (e.g., -NO₂, -SO₃H). Such groups make the aromatic ring too electron-poor to attack the electrophile.[9][14]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[14] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Always use freshly opened or properly stored anhydrous reagents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate-Catalyst Interaction: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid, forming a complex that deactivates the ring.[14] This is generally not an issue with the methoxy groups of DMT.

Q6: How do I analyze the product mixture to determine the isomer ratio?

A6: The most common and effective methods for quantifying the ratio of regioisomers are:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is often the most direct method. The different isomers will have distinct sets of peaks in the aromatic region. By integrating the signals corresponding to unique protons on each isomer, you can determine their relative molar ratio.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the different isomers based on their boiling points and column interactions. The resulting chromatogram will show different peaks for each isomer, and the area under each peak is proportional to its abundance. The mass spectrometer provides confirmation of the molecular weight of each component.[17]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2,6-Dimethoxytoluene

This protocol is a representative example and should be adapted based on specific experimental goals.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (DCM, 10 mL per 1 g of substrate) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Substrate Addition: Dissolve 2,6-dimethoxytoluene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired isomer.

Protocol 2: Analysis of Isomer Ratio by ¹H NMR
  • Sample Preparation: Dissolve a small, representative sample of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify the aromatic region of the spectrum.

    • Assign distinct, non-overlapping peaks to each specific isomer. For example, a proton ortho to the new acyl group may appear as a distinct doublet for each isomer.

    • Integrate the area of these characteristic peaks.

    • Calculate the molar ratio by normalizing the integration values. For instance, if a peak for isomer A has an integral of 1.0 and a corresponding peak for isomer B has an integral of 0.25, the ratio is 4:1 in favor of A.[16]

Data Summary

The choice of reaction parameters significantly impacts regioselectivity. The following table illustrates the hypothetical effect of different Lewis acids on the acylation of 2,4-dimethoxytoluene, a scenario where a mixture of the C5-acylated (electronically favored) and C3/C6-acylated (sterically influenced) products might form.

Lewis Acid CatalystSteric BulkAcidityTypical Isomer Ratio (C5 : Other)Primary Influencing Factor
AlCl₃ SmallHigh90 : 10Electronic Control
FeCl₃ MediumMedium80 : 20Mixed Control
TiCl₄ LargeMedium65 : 35Increased Steric Influence
ZnCl₂ MediumLow70 : 30 (slower reaction)Milder, less selective conditions

Note: These values are illustrative and actual results will vary based on the specific substrate, acylating agent, and precise reaction conditions.

References

  • Vertex AI Search. Friedel-Crafts Acylation Reaction.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes. Available from: [Link]

  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]

  • University of Calgary. Directing Groups in SE Ar. Available from: [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available from: [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Available from: [Link]

  • UCI Sites. Organic Methods – Rychnovsky Lab. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University of Missouri-St. Louis. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

  • PMC. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • UTMB Research Expert Profiles. Steric and Electronic Effects on the Stereochemistry of the Alkaline Hydrolysis of Acyclic Dialkoxyphosphonium Salts. Pseudorotation of Intermediates in Phosphorus Ester Reactions. Available from: [Link]

  • ChemRxiv. Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. Available from: [Link]

  • ResearchGate. Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Available from: [Link]

  • Florida State University. Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. Available from: [Link]

Sources

Technical Guide: Purification of Crude 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

[1]

Impurity Profile & Diagnosis

Before initiating purification, it is critical to identify the nature of your impurities. The synthesis of this molecule (typically via Friedel-Crafts acylation) generates a predictable set of contaminants.

Diagnostic Q&A

Q: My crude product is a dark oil/solid mixture. Is this normal? A: Yes. Crude Friedel-Crafts products are often dark due to trace polymeric tars and residual aluminum salts.[1] However, if the material is strictly an oil, you may have a high content of regioisomers (e.g., 1-(2,4-dimethoxy-5-methylphenyl)ethanone) which often depress the melting point.[1]

Q: I see a peak at ~12 ppm in the


H NMR. What is it?A:demethylation
  • Cause: Strong Lewis acids (like

    
    ) often cleave the methoxy group ortho to the carbonyl to form a stable aluminum chelate. Upon quenching, this yields the 2-hydroxy-6-methoxy-3-methyl  derivative.[1]
    
  • Impact: This impurity is difficult to remove via simple recrystallization due to hydrogen bonding. It requires a chemical wash (see Protocol A).

Q: How do I distinguish the desired product from its isomers on TLC? A:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).

  • Observation: The 2,6-dimethoxy substitution forces the carbonyl group out of plane (steric inhibition of resonance), often making the target molecule slightly less polar (higher

    
    ) than its planar 2,4-isomers.
    
  • Visualization: UV (254 nm) is standard. Phenolic impurities will stain strongly with

    
     (red/violet) or PMA (phosphomolybdic acid).
    

Purification Decision Matrix

Use the following logic flow to determine the appropriate workflow for your crude material.

PurificationStrategyStartCrude Material AnalysisCheckPhenolCheck 1H NMR / TLC(Phenolic OH present?)Start->CheckPhenolCausticWashProtocol A:Caustic Scour (NaOH Wash)CheckPhenol->CausticWashYes (Phenols detected)CheckSolidIs material solid?CheckPhenol->CheckSolidNoCausticWash->CheckSolidRecrystProtocol B:Recrystallization (EtOH)CheckSolid->RecrystYes (Solid/Semi-solid)ColumnProtocol C:Flash ChromatographyCheckSolid->ColumnNo (Oily/Complex mix)FinalPure Product(>98% HPLC)Recryst->FinalColumn->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity composition.

Experimental Protocols

Protocol A: The "Caustic Scour" (Removal of Phenolic Impurities)

Objective: Selectively remove demethylated byproducts (e.g., 2-hydroxy derivatives) which are acidic, while retaining the neutral dimethoxy target.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Sodium Hydroxide (NaOH) - Cold

  • 1M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acid Wash (Crucial): Wash the organic phase once with 1M HCl.

    • Reasoning: This breaks any residual Aluminum-Oxygen bonds that may be holding phenols in the organic phase or trapping the product in an emulsion [1].

  • Caustic Extraction: Extract the organic phase twice with cold 1M NaOH (equal volume).

    • Mechanism:[2][3][4][5] The phenolic impurities are deprotonated (

      
      ) and move to the aqueous layer as phenoxides. The target dimethoxy compound remains in the organic layer.
      
    • Note: Keep cold (0-5°C) to prevent any base-catalyzed degradation, although aryl methyl ethers are generally stable.[1]

  • Neutralization: Wash the organic layer with water, then brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Isomer Rejection)

Objective: Separate the target 1-(2,6-dimethoxy-3-methylphenyl)ethanone from trace regioisomers (e.g., 2,4-dimethoxy analogs).[1]

Solvent System: Ethanol (95% or Absolute) is typically the solvent of choice for polymethoxy acetophenones [2].

Step-by-Step:

  • Solubility Test: Place 100 mg of crude in a test tube. Add 0.5 mL Ethanol. Heat to boiling. If it dissolves, cool to room temp. If oiling out occurs, add a drop of water until turbidity persists, then reheat.

  • Full Scale:

    • Transfer crude solid to an Erlenmeyer flask.

    • Add boiling Ethanol slowly with stirring until just dissolved.

    • Optional: Add activated carbon (1-2 wt%), boil for 5 mins, and filter hot through Celite to remove tarry colorants.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not place directly in ice; rapid cooling promotes oiling out or occlusion of impurities.

  • Harvest: Once crystallization is complete (may require refrigeration at 4°C overnight), filter the white needles/prisms.

  • Wash: Wash the filter cake with a small amount of ice-cold Ethanol.

Protocol C: Flash Chromatography (Rescue Strategy)

Objective: Use if recrystallization fails or yields are poor due to high isomer content.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent Gradient:

    • Start: 100% Hexanes (to elute non-polar hydrocarbons/starting toluene derivatives).

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Elution Order:

    • Starting Material (Dialkoxytoluenes) - High

      
      .
      
    • Target: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone - Mid

      
      .
      
    • Regioisomers (often more polar due to planar conjugation) - Lower

      
      .
      
    • Phenols (if Protocol A was skipped) - Very low

      
       / Streaking.
      

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Oiling Out Product is saturated with impurities or cooling was too fast.Re-dissolve in boiling ethanol. Add a "seed" crystal of pure product at ~40°C. Cool very slowly (wrap flask in foil/towel).
Low Yield Product lost in mother liquor or caustic wash.1. Check the aqueous NaOH layer from Protocol A by acidifying it; if precipitate forms, you lost product (unlikely unless hydrolyzed). 2. Concentrate mother liquor from recrystallization and run a second crop.
Persistent Color Polymerized quinone-like species.[1]Use an activated carbon treatment during the hot filtration step of recrystallization.
"Sticky" Solid Residual solvent or regioisomers.Dry under high vacuum (0.1 mmHg) for 12h. If sticky persists, recrystallize again.

References

  • Friedel-Crafts Workup Procedures : Standard protocols emphasize acid quenching to disrupt aluminum-alkoxide complexes.[1] See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.11 (Aromatic Ketones).

  • Purification of Methoxy Acetophenones: Ethanol is cited as the standard recrystallization solvent for related congeners like 1-(2,6-dimethoxyphenyl)ethanone.

    • Source: Organic Syntheses, Coll. Vol. 3, p. 538 (1955); Vol. 26, p. 15 (1946). [1]

  • Demethylation Byproducts: The cleavage of ortho-methoxy groups by

    
     is a known side reaction.
    
    • Source: Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

Technical Support Center: Solubility & Handling of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

[1][2][3]

Case ID: SOL-2026-DMP Molecule Class: Polymethoxy Acetophenones / Antroquinonol Intermediates Support Level: Senior Application Scientist[1][2][3]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely working with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (or a close structural analog) as a key intermediate in the total synthesis of Antroquinonol or for bioactive screening.[1][2][3]

The Core Issue: This molecule is a "brick dust" intermediate.[3] Its highly symmetrical, electron-rich aromatic core facilitates strong


123catastrophic precipitation
  • False Negatives in cell viability assays (compound crashes out before reaching the cell).

  • Heterogeneous Reactions in synthesis (stalled conversion).

  • Inconsistent Data due to micro-crystal formation.

This guide provides field-proven protocols to solubilize and stabilize this compound for synthesis and biological evaluation.

Module 1: Physical Chemistry & Solvent Selection

FAQ: Why is this molecule so difficult to dissolve in water?

Technical Insight: The molecule possesses a "Grease Ball" core.[3] The two methoxy groups and the methyl group create a lipophilic shield around the phenyl ring. The calculated LogP (cLogP) is estimated between 2.0 and 2.5 . Furthermore, the symmetry of the 2,6-substitution pattern creates a high melting point crystal lattice that water hydration energy cannot break.[3]

Solvent Compatibility Matrix

Use this table to select the primary vehicle for your application.

SolventSolubility RatingApplication ContextTechnical Note
DMSO High (>50 mM)Stock Solutions, Cell AssaysWarning: Hygroscopic. Old DMSO containing >1% water will cause precipitation inside the vial.[1][2][3]
Ethanol Moderate Synthesis, Topical FormulationsRequires heating to dissolve high concentrations.[2][3]
DCM / EtOAc High Synthesis / ExtractionExcellent for workup; incompatible with biological assays.[2][3]
Water / PBS Insoluble (<10 µM)Forbidden as primary solventImmediate precipitation.[2][3]
PEG-400 Moderate-High In vivo FormulationGood co-solvent for animal studies (IP/Oral).[1][2][3]

Module 2: Biological Assay Optimization (Cell Culture)

The Problem: You add the DMSO stock to the cell media, and the solution turns cloudy (milky). The Cause: "Solvent Shock."[2][3] Rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.[3]

Protocol: The "Step-Down" Serial Dilution

Do not add high-concentration DMSO stock directly to the media.[1][2][3]

Step-by-Step Guide:

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Dilution (The Critical Step): Create a 10x working solution in a compatible intermediate solvent (e.g., PBS with 5% Tween-80 or pure PEG-400).

    • Why? This coats the lipophilic molecule in surfactant/polymer before it hits the bulk water.

  • Final Addition: Add the intermediate solution to the cell culture media.

Visual Workflow: Preventing Precipitation in Assays

Gcluster_ErrorCommon Error Pathcluster_SolutionCorrect ProtocolStartSolid Compound(Crystalline)DMSO_StockMaster Stock(100% DMSO, 10-50mM)Start->DMSO_StockDirect_AddDirect Additionto MediaDMSO_Stock->Direct_AddAvoidIntermediateIntermediate Spike(PBS + 5% Tween 80)DMSO_Stock->Intermediate1:10 DilutionPrecipitationPrecipitation(False Negative)Direct_Add->PrecipitationFinal_MediaCell Culture Media(Stable Dispersion)Intermediate->Final_MediaFinal Dilution

Figure 1: Workflow to prevent "Solvent Shock" precipitation in aqueous media.

Module 3: Synthetic Chemistry Troubleshooting

FAQ: The reaction is heterogeneous and slow.

Scenario: You are performing a Friedel-Crafts acylation or a Grignard addition, and the starting material remains a sludge at the bottom of the flask.

Troubleshooting Guide:

  • Switch Solvent System: If using diethyl ether, switch to THF (Tetrahydrofuran) .[2][3] THF dissolves polymethoxy acetophenones significantly better due to its higher polarity and ability to coordinate with the methoxy oxygens.

  • Temperature Modulation: These intermediates often require reflux to dissolve initially.[2][3] Once the reaction initiates, the heat of reaction may maintain solubility.

  • Sonication: Sonicate the reaction vessel for 5-10 minutes before adding the catalyst/reagent to break up the crystal lattice.[2][3]

FAQ: How do I purify it? It oils out during recrystallization.

Technical Insight: "Oiling out" occurs when the compound melts before it dissolves, or when the solvent mixture is too polar. Solution:

  • Use a Methanol/Water system.[2][3] Dissolve in hot Methanol, then add hot Water dropwise until just cloudy. Let it cool very slowly (wrap the flask in foil).

  • Seeding: Keep a small crystal from a previous batch to "seed" the solution if it refuses to crystallize.[3]

Module 4: Advanced Formulation (In Vivo / Drug Delivery)

The Problem: You need to inject this into a mouse (IP or IV), but DMSO is toxic at high volumes.

Protocol: Cyclodextrin Complexation

Cyclodextrins (specifically HP-β-CD ) form a "host-guest" complex, encapsulating the hydrophobic phenyl ring inside a donut-shaped sugar molecule, rendering it water-soluble.[1][2][3]

Preparation Method:

  • Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

  • Add the ketone compound in excess.[2][3]

  • Stir vigorously for 24-48 hours at room temperature.

  • Filter through a 0.45 µm filter to remove undissolved solid.[2][3]

  • The filtrate contains the solubilized drug complex.[2][3]

Visual Logic: Cyclodextrin Encapsulation

CDDrugHydrophobicKetoneComplexInclusion Complex(Water Soluble)Drug->ComplexGuestCDCyclodextrin(Hydrophilic Shell)CD->ComplexHostNoteMechanism:Lipophilic cavity shieldsthe phenyl ring from water.Complex->Note

Figure 2: Mechanism of Cyclodextrin solubilization for lipophilic aromatics.

References & Authority

  • Synthesis of Antroquinonol Intermediates:

    • Detailed synthesis routes involving polymethoxy acetophenones.

    • Source: [1]

  • Solubility of Acetophenone Derivatives:

    • Physical property data for 1-(2,6-dimethoxyphenyl)ethanone.

    • Source: [1][2][3]

  • DMSO Solubility & Handling:

    • Best practices for DMSO in biological assays.

    • Source:

  • Cyclodextrin Formulation Strategies:

    • Techniques for solubilizing lipophilic drugs.[1][2][3][4][5][6]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Catalyst selection for improved kinetics in acetophenone derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetophenone Derivative Synthesis

Topic: Catalyst Selection & Kinetic Optimization ID: TSC-ACE-2024-K01 Status: Active Lead Scientist: Dr. Aris Thorne

Introduction

Welcome to the Advanced Synthesis Support Center. This guide addresses the kinetic bottlenecks in synthesizing acetophenone derivatives—critical intermediates for APIs like ibuprofen and various chalcones.

We focus on two primary synthetic routes: Friedel-Crafts Acylation (the electrophilic standard) and Ethylbenzene Oxidation (the oxidative C-H activation route). Our goal is to move you beyond "textbook" stoichiometry into kinetically optimized, scalable catalysis.

Module 1: Friedel-Crafts Acylation

The Challenge: Traditional


 catalysis is not truly catalytic; it requires stoichiometric quantities due to strong complexation with the carbonyl product. This creates a kinetic "dead end" and massive waste streams.

The Solution: Transition to Zeolite Beta (H-Beta) or Hierarchical Zeolites .

  • Why: Zeolite Beta offers a 3-dimensional pore structure (12-membered rings) that minimizes diffusion limitations for bulky acetophenone derivatives, unlike ZSM-5 (which is too narrow).

  • Kinetic Advantage: The reaction follows Langmuir-Hinshelwood kinetics. Adsorption of the acylating agent is fast; the rate-limiting step is often the desorption of the ketone product. H-Beta's large pore volume facilitates this desorption.

Mechanism & Deactivation Pathway

The following diagram illustrates the desired catalytic cycle versus the deactivation pathway (coking/pore blocking) that kills kinetics.

FriedelCrafts Substrate Arene + Acyl Donor Adsorption Adsorption on Zeolite Acid Site Substrate->Adsorption Transition Acylium Ion Transition State Adsorption->Transition k_rds (Surface Rxn) Product_Ads Product-Catalyst Complex Transition->Product_Ads Desorption Product Desorption (Acetophenone) Product_Ads->Desorption Fast (if H-Beta) Deactivation Pore Blocking (Coking) Product_Ads->Deactivation Slow Diffusion (if ZSM-5) Desorption->Substrate Regenerated Site

Figure 1: Kinetic pathway of Zeolite-catalyzed acylation. Note that slow desorption leads to pore blocking (coking).

Troubleshooting Protocol: Catalyst Activation

Issue: "My Zeolite catalyst shows <10% conversion." Root Cause: Water poisoning. Zeolites are hygroscopic Lewis acids. Adsorbed water hydrolyzes the acylating agent and blocks active sites.

Corrective Protocol (Self-Validating):

  • Calcination: Heat Zeolite H-Beta at 550°C for 4–6 hours in a muffle furnace.

  • Cooling: Cool in a desiccator under vacuum or

    
    . Do not expose to ambient air for >5 minutes before use.
    
  • Validation: Run a blank IR scan. The disappearance of the broad -OH stretch at 3400

    
     confirms activation.
    

Module 2: Aerobic Oxidation of Ethylbenzene

The Challenge: Selective oxidation of ethylbenzene to acetophenone is difficult because the product (acetophenone) is less reactive than the reactant, but the intermediate (hydroperoxide) can degrade into benzoic acid (over-oxidation).

The Solution: NHPI (N-Hydroxyphthalimide) Organocatalysis combined with Co(II).[1][2][3]

  • Why: NHPI generates the PINO radical (Phthalimide-N-oxyl), which abstracts the benzylic hydrogen with high precision.

  • Kinetic Advantage: This system lowers the activation energy for C-H bond homolysis, operating efficiently at 80–100°C.

Performance Data: Catalyst Comparison

The table below highlights why NHPI/Co is the preferred kinetic choice over standard metal salts.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (Acetophenone)Kinetic Note
Co(OAc)₂ / Mn(OAc)₂ 120635%85%Slow initiation; requires high T.
NHPI (10 mol%) 100455%92%Fast radical generation; moderate rate.
NHPI + Co(OAc)₂ 80388% 96% Synergistic effect; PINO radical propagation.
Nano-Au / Hydrotalcite 1401245%99%Excellent selectivity but kinetically sluggish.
Troubleshooting: Controlling Over-Oxidation

Issue: "I am getting >15% Benzoic Acid byproduct." Diagnosis: The reaction temperature is too high, or oxygen pressure is uncontrolled, promoting the decomposition of acetophenone.

Corrective Protocol:

  • Temperature Drop: Lower reaction temperature to 80°C . The activation energy for over-oxidation is higher than for the initial C-H abstraction.

  • Radical Scavenging Check: Add a radical trap (e.g., TEMPO) to a small aliquot. If the reaction stops immediately, your radical chain mechanism is active (Good). If it slows but continues, you have non-selective thermal oxidation (Bad).

Module 3: Diagnostic Workflows (Troubleshooting)

Issue: "The reaction starts fast but stalls at 50% conversion." Diagnosis: This is a classic kinetic signature of Catalyst Deactivation or Product Inhibition .

Logic Tree: Diagnosing Low Yield

Troubleshooting Start Problem: Reaction Stalls Check1 Check 1: Add Fresh Substrate Start->Check1 Result1A Rate Increases Check1->Result1A Yes Result1B No Rate Change Check1->Result1B No Conclusion1 Reactant Depletion (Kinetics Normal) Result1A->Conclusion1 Check2 Check 2: Add Fresh Catalyst Result1B->Check2 Conclusion2 Catalyst Deactivation (Poisoning/Leaching) Check2->Conclusion2 Rate Recovers Conclusion3 Product Inhibition (Equilibrium Limited) Check2->Conclusion3 Rate Stays Low

Figure 2: Step-by-step logic to isolate kinetic failures.

Critical Protocol: The Hot Filtration Test

Use this to determine if your heterogeneous catalyst (e.g., Pd/C or Zeolite) is leaching active species into the solution (acting homogeneously).

  • Initiate: Start the reaction and run to ~30% conversion.

  • Sample: Take a standard GC/HPLC sample.

  • Filter: Rapidly filter the catalyst from the hot reaction mixture using a heated frit (to prevent precipitation).

  • Monitor: Return the filtrate (liquid only) to the reaction vessel and maintain temperature/stirring.

  • Analyze:

    • Scenario A: Conversion stops completely. -> True Heterogeneous Catalysis. (The solid is the catalyst).

    • Scenario B: Conversion continues. -> Leaching Detected. (Active metal has dissolved; the solid is unstable).

References

  • Comparison of Zeolite Beta and AlCl3

    • Title: Synthesis and Catalytic Application of Macroscopic Zeolite Beads with Hierarchical Porosity.[4]

    • Source: University of Groningen / ResearchG
    • URL:

  • NHPI Oxidation Kinetics

    • Title: Efficient aerobic oxidation of ethylbenzene accelerated by Cu species in hydrotalcite.[5]

    • Source: ResearchGate.[6][7]

    • URL:

  • Catalyst Deactivation Mechanisms

    • Title: Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode.
    • Source: ACS Catalysis.[6]

    • URL:

  • Carbon Nanotube Catalysis (Metal-Free)

    • Title: Aerobic Liquid‐Phase Oxidation of Ethylbenzene to Acetophenone Catalyzed by Carbon Nanotubes.[8]

    • Source: ResearchGate.[6][7]

    • URL:

Sources

Technical Support Center: Stable Production of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure stable and reproducible production of this key chemical intermediate. Our focus is on the critical role of temperature control throughout the synthesis process.

The Criticality of Temperature in Friedel-Crafts Acylation

The synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone typically involves a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring.[1][2] The success of this reaction is highly dependent on precise temperature control for several key reasons:

  • Reaction Rate and Selectivity: Temperature directly influences the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products and decrease the selectivity for the desired product.[3]

  • Catalyst Activity: Friedel-Crafts reactions often employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The activity of these catalysts is temperature-sensitive. At suboptimal temperatures, the catalyst may not be sufficiently active, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to catalyst degradation or promote unwanted side reactions.[4]

  • Product Stability: The desired product, 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, and the intermediates in its synthesis may be thermally labile. High temperatures can cause decomposition, leading to lower yields and the formation of impurities.[4]

  • Regioselectivity: In substituted benzenes, the position of the incoming acyl group is directed by the existing substituents. Temperature can influence the regioselectivity of the reaction, potentially leading to a mixture of isomers.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, with a focus on temperature-related problems.

Q1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely temperature-related causes and how can I fix it?

A1: A slow or incomplete reaction is often a sign that the reaction temperature is too low.

Causality: The Friedel-Crafts acylation has an activation energy barrier that must be overcome for the reaction to proceed at a reasonable rate. Insufficient thermal energy means fewer molecules will have the required energy to react, leading to a slow conversion of starting materials.

Troubleshooting Protocol:

  • Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.

  • Gradual Temperature Increase: Slowly increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely at each new temperature using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Optimize Catalyst Activation: Some Lewis acid catalysts require a specific temperature to become fully active. Consult the literature for the optimal temperature range for your chosen catalyst. For instance, some reactions are heated to about 60°C for approximately 30 minutes.[5]

  • Solvent Considerations: The choice of solvent can impact the required reaction temperature. Ensure your solvent has a boiling point that is compatible with the desired reaction temperature.

Data Summary: Recommended Temperature Ranges for Acylation

Catalyst SystemSubstrateAcylating AgentRecommended TemperatureReference
AlCl₃1,3-Dimethoxy-2-methylbenzeneAcetyl chloride0°C to RT[4]
Polyphosphoric Acid (PPA)1,3-Dimethoxybenzene3-Ethoxypropionic acid40°C[6]
AlCl₃TolueneBenzyl chloride110°C - 130°C[3]
Q2: I'm observing the formation of significant side products, leading to a complex mixture and difficult purification. How can I control the temperature to minimize these impurities?

A2: The formation of multiple products is a common issue when the reaction temperature is too high.

Causality: At elevated temperatures, the increased kinetic energy can lead to a loss of selectivity. This can result in:

  • Polysubstitution: While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, highly activated substrates or harsh conditions can lead to di-acylated products.[4]

  • Isomerization: Higher temperatures can promote the isomerization of the product, leading to a mixture of ortho, meta, and para isomers.[4][5]

  • Decomposition: Reactants, intermediates, or the final product can decompose at excessive temperatures, forming a variety of byproducts.[4]

Troubleshooting Workflow:

G start Significant Side Products Observed temp_check Is the reaction temperature too high? start->temp_check reduce_temp Action: Lower reaction temperature. Conduct at or below RT, or even at 0°C. temp_check->reduce_temp Yes stoichiometry_check Was excess acylating agent/catalyst used? temp_check->stoichiometry_check No slow_addition Action: Add acylating agent or catalyst dropwise to control exotherm. reduce_temp->slow_addition monitor_reaction Monitor reaction progress closely (TLC, GC). slow_addition->monitor_reaction adjust_stoichiometry Action: Use 1:1 stoichiometry for reactants. Use ~1.1 eq. of Lewis acid. stoichiometry_check->adjust_stoichiometry Yes alternative_agent Consider using a less reactive acylating agent (e.g., acid anhydride). stoichiometry_check->alternative_agent No adjust_stoichiometry->monitor_reaction alternative_agent->monitor_reaction

Caption: Troubleshooting workflow for unexpected side product formation.

Experimental Protocol: Optimizing Temperature for Selectivity

  • Initial Low-Temperature Trial: Begin the reaction at a low temperature, for example, 0°C, using an ice bath.

  • Controlled Addition: Add the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst dropwise to the solution of 1,3-dimethoxy-2-methylbenzene. This helps to dissipate any exothermic heat generated during the addition.

  • Slow Warming: After the addition is complete, allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by TLC or GC to determine the ratio of the desired product to side products.

  • Identify Optimal Temperature: The optimal temperature is the point at which a reasonable reaction rate is achieved with minimal formation of impurities.

Q3: My final product is dark-colored or contains char, making purification difficult. What is the cause and how can I prevent this?

A3: The formation of colored byproducts or charring is a strong indication that the reaction temperature is excessively high, leading to decomposition.[4]

Causality: The organic molecules involved in the synthesis can undergo thermal decomposition at high temperatures. This is particularly true for highly activated aromatic compounds in the presence of a strong Lewis acid. The decomposition products often polymerize to form dark, insoluble materials.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined through your optimization experiments. Use a reliable temperature controller and a cooling bath if necessary to manage any exotherms.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the starting materials and products, which can also lead to colored impurities.

  • Purification of Starting Materials: Ensure that your starting materials and solvent are pure and dry. Impurities can sometimes act as catalysts for decomposition reactions.

  • Quenching Procedure: Quench the reaction by carefully adding it to ice-cold water or a dilute acid solution. This will deactivate the catalyst and prevent further reaction and decomposition during workup.

Experimental Workflow for Minimizing Decomposition

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup A Dry Glassware & Inert Atmosphere C Maintain Optimal Temperature (e.g., 0°C to RT) A->C B Purified Starting Materials & Solvent B->C D Controlled, Dropwise Addition of Reagents C->D E Quench Reaction in Ice-Cold Water/Acid D->E F Standard Extraction & Purification E->F

Caption: Workflow to prevent decomposition during synthesis.

Q4: How does the choice of acylating agent and catalyst influence the optimal reaction temperature?

A4: The reactivity of both the acylating agent and the Lewis acid catalyst plays a crucial role in determining the appropriate reaction temperature.

Causality:

  • Acylating Agents: More reactive acylating agents, such as acyl chlorides, can often be used at lower temperatures compared to less reactive ones like acid anhydrides.[4]

  • Lewis Acid Catalysts: The strength of the Lewis acid catalyst also affects the required temperature. Stronger Lewis acids can promote the reaction at lower temperatures but may also increase the likelihood of side reactions if the temperature is not carefully controlled.

General Guidelines:

  • For highly reactive combinations (e.g., acetyl chloride and AlCl₃), it is advisable to start at a low temperature (0°C or below) and gradually warm the reaction mixture.

  • For less reactive systems, a higher initial temperature may be necessary to initiate the reaction.

It is always recommended to perform small-scale pilot reactions to determine the optimal temperature for a specific combination of reactants and catalyst.

References

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Organic Syntheses. (2008). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]

  • ResearchGate. (2014). 174 - improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone by grinding technique to synthesize 5-hydroxy-3',4'. [Link]

  • Chemical Synthesis Database. (2025). 1-(2,6-dimethoxyphenyl)ethanone. [Link]

  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

  • ChemSynthesis. (2025). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. [Link]

  • Google Patents. (n.d.). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
  • PhytoBank. (2015). Showing 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone (PHY0119943). [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. [Link]

  • Endotherm. (n.d.). 1-(2,6-Dimethyl-phenyl)-ethanone. [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • ResearchGate. (2025). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

Sources

Addressing decomposition of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the dedicated technical support guide for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Given the steric and electronic nature of this substituted acetophenone, encountering stability and purity issues is not uncommon. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you diagnose and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone has developed a yellow or brownish tint over time. What is the likely cause?

A1: The appearance of a yellow or brown color in aromatic ketones like this one is a common indicator of degradation. The most probable causes are photodecomposition and/or oxidation. Aromatic ketones can absorb UV light, leading to the formation of radical species that can subsequently react to form highly conjugated, colored impurities[1][2][3]. Oxidation, potentially accelerated by heat or light, can also lead to colored byproducts. Proper storage is critical to prevent these issues.[4][5]

Q2: What are the primary decomposition pathways I should be aware of for this molecule?

A2: Based on the structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, several degradation pathways are plausible under various conditions:

  • Photodecomposition: Aromatic ketones are known to undergo photoreduction in the presence of hydrogen donors (like alcohols) to form pinacols (diols) or be deoxygenated to alkyl arenes.[1][6] The excited triplet state of the ketone is often the reactive species.[3][7]

  • Hydrolysis (Demethylation): Under strong acidic or high-temperature aqueous conditions, the methoxy (O-CH₃) ether bonds can be cleaved to yield the corresponding phenolic compounds, such as 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone.

  • Oxidation: The acetyl group and the methyl substituent on the ring can be susceptible to oxidation, especially under harsh conditions (strong oxidants, high heat), potentially leading to the formation of the corresponding benzoic acid derivative or other oxidized species.

  • Keto-Enol Tautomerism: Like other ketones, this compound will exist in equilibrium with its enol tautomer. While typically a minor component, the enol form can have different reactivity and degradation profiles, which can be influenced by solvent and pH.[2]

Q3: Can residual catalysts from synthesis affect the stability of the final product?

A3: Absolutely. If the compound was synthesized via a Friedel-Crafts acylation, residual Lewis acid catalysts (e.g., AlCl₃, FeCl₃) or proton acids can promote degradation, including demethylation or side reactions, even in trace amounts.[8] Similarly, residual metals from other catalytic processes can promote oxidation.[9][10] It is imperative that the final product be thoroughly purified to remove these residues.

Troubleshooting Guide: Experimental Issues

Problem 1: My reaction yield is consistently low, and I see multiple byproducts on my TLC/LC-MS.

  • Possible Cause: The reaction conditions (e.g., temperature, acidic catalyst) may be too harsh, leading to the degradation of the starting material or the product. The steric hindrance from the two ortho substituents (methoxy and methyl) can make the molecule sensitive to forcing conditions.

  • Suggested Solution:

    • Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.

    • Use a Milder Catalyst: If using a strong Lewis acid like AlCl₃ for a Friedel-Crafts reaction, consider switching to a milder alternative such as ZnCl₂, FeCl₃, or an acid-activated clay.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if the reaction requires elevated temperatures.[4]

    • Workup Quench: Ensure the reaction is properly quenched to neutralize any acid catalyst fully before extraction and concentration. An aqueous wash with a mild base like sodium bicarbonate followed by a brine wash is recommended.[11]

Problem 2: I've isolated the product, but new, unknown peaks appear in my HPLC or NMR spectrum after a few days of storage.

  • Possible Cause: The product is degrading under your current storage conditions. As a substituted acetophenone, it is likely sensitive to light and potentially air (oxygen).[4][12]

  • Suggested Solution:

    • Re-evaluate Storage Protocol: The compound should be stored in a tightly sealed amber vial to protect it from light.[4]

    • Inert Gas Blanket: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Reduce Temperature: Store the compound in a refrigerator or freezer at a recommended temperature (e.g., 2-8°C or -20°C). Check the material's physical data; if it's a low-melting solid, refrigeration is standard.[5][13]

    • Purity Check: Ensure the material was pure to begin with. Trace impurities can sometimes catalyze the decomposition of the bulk material. If necessary, re-purify the compound by recrystallization or column chromatography.

Problem 3: I'm having trouble getting a clean separation of my product from impurities using HPLC.

  • Possible Cause: The degradation products may have very similar polarity to the parent compound, making separation difficult with a standard isocratic method.

  • Suggested Solution:

    • Optimize HPLC Method: Develop a gradient elution method. Start with a higher aqueous percentage in your mobile phase and gradually increase the organic solvent (e.g., acetonitrile or methanol) percentage. This will improve the resolution between closely eluting peaks.[12]

    • Change Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can sharpen peaks for phenolic impurities by suppressing their ionization.

    • High-Resolution Column: Use an HPLC column with a smaller particle size (e.g., <3 µm) or a longer column length to increase theoretical plates and improve separation efficiency.

    • Mass Spectrometry Detection: Couple your HPLC to a mass spectrometer (LC-MS). This will allow you to distinguish between compounds based on their mass-to-charge ratio, even if they are not fully separated chromatographically, and it is invaluable for identifying the impurities.[14]

Visualized Decomposition & Analysis Workflow

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

Parent 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Hydrolysis_Product Phenolic Impurity (Demethylation) Parent->Hydrolysis_Product H+ / H₂O High Temp Oxidation_Product Benzoic Acid Derivative (Oxidation) Parent->Oxidation_Product [O] / Heat Photo_Product Photoreduction/Dimerization Product (e.g., Pinacol) Parent->Photo_Product hν (UV Light) H-donor solvent

Caption: Potential degradation pathways for the target compound.

start Observation: Unexpected Impurity or Color Change check_storage Step 1: Verify Storage (Light, Temp, Atmosphere) start->check_storage analyze Step 2: Analytical Characterization (HPLC, LC-MS, NMR) check_storage->analyze identify Step 3: Identify Impurity (Compare to known degradants, MS fragmentation) analyze->identify solution Step 4: Implement Solution identify->solution repurify Re-purify Material (Chromatography, Recrystallization) solution->repurify If purity is low adjust_storage Adjust Storage Conditions (Amber vial, Inert gas, Colder Temp) solution->adjust_storage If degradation occurs post-isolation modify_synthesis Modify Synthesis or Workup (Milder reagents, Better quench) solution->modify_synthesis If impurities are from reaction

Caption: Troubleshooting workflow for stability issues.

Validated Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol minimizes the risk of incidental degradation during routine laboratory use and long-term storage.

  • Procurement: Upon receipt, inspect the material for any discoloration.

  • Aliquoting: If you receive a large batch, immediately aliquot the material into smaller, single-use quantities in separate vials. This prevents repeated exposure of the bulk material to air and moisture.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing & Labeling: Seal the vial tightly. For extra protection against moisture ingress, wrap the cap with Parafilm®. Label clearly with the compound name, batch number, and date.

  • Storage Conditions: Store the sealed vials in a freezer (-20°C) or a refrigerator (2-8°C), protected from temperature fluctuations.

Protocol 2: Forced Degradation Study (Stability Assessment)

This study is essential for understanding the lability of your compound under specific stress conditions. It helps predict potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in acetonitrile or methanol at a concentration of 1 mg/mL.[12]

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.[12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.[12]

  • Photolytic Degradation: Expose a quartz vial containing the stock solution to a light source providing illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

  • Control Sample: Keep a sealed vial of the stock solution protected from light at 4°C.

3. Analysis:

  • After the designated time, neutralize the acidic and basic samples as appropriate.

  • Analyze all samples and the control by the HPLC-UV method described below.

  • Compare the chromatograms to identify new peaks (degradants) and calculate the percentage of the parent compound remaining.

Stress ConditionTypical ObservationPotential Degradation Product(s)
Acid Hydrolysis New, more polar peak(s) on RP-HPLCPhenolic compounds (demethylation)
Base Hydrolysis May show some degradationPhenolic compounds, potential hydrolysis of acetyl group
**Oxidation (H₂O₂) **Multiple new peaksOxidized ring or side-chain products
Thermal (70°C) Minor degradation, possible discolorationGeneral oxidative/decomposition products
Photolytic (UV/Vis) Significant degradation, yellowingPhotoreduction products, dimers
Protocol 3: HPLC Method for Purity and Stability Analysis

This reverse-phase HPLC method provides a robust baseline for assessing the purity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone and its degradation products.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).

  • Sample Preparation: Dilute samples to ~0.1 mg/mL in acetonitrile/water (50:50).

Rationale: The C18 stationary phase effectively retains the moderately nonpolar parent compound. The gradient elution is crucial for resolving potential degradation products, which may have significantly different polarities (e.g., more polar phenols or less polar dimers).[12][15] Formic acid helps to control the ionization of acidic or basic functional groups, leading to better peak shape and reproducibility.

References

  • Kumar, A., et al. (2020). Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. Green Chemistry. Retrieved from [Link]

  • Cohen, S. G., & Guttenplan, J. B. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Corra, S. J., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2021). Thermodynamics of phase transitions of substituted acetophenones. ResearchGate. Retrieved from [Link]

  • Verevkin, S. P., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Klan, P., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETOPHENONE AR - Safety Data Sheet. Retrieved from [Link]

  • U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. Retrieved from [Link]

  • Hirayama, S. (1976). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless transitions. CORE. Retrieved from [Link]

  • Dayaram, P. (2026). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Retrieved from [Link]

  • Fillion, E., et al. (2008). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of acetophenone, 4-methoxy benzaldehyde, and.... Retrieved from [Link]

  • Gurnule, W. B., et al. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Zhao, H., et al. (2022). Multistep protection strategy for preparation of atomically dispersed Fe–N catalysts for selective oxidation of ethylbenzene to acetophenone. Catalysis Science & Technology. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • LJMU Research Online. (2017). Pyrolysis of bk-2C-B and bk-2C-I. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). CBS reduction of acetophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetophenone – Knowledge and References. Retrieved from [Link]

  • EPA. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. Retrieved from [Link]

  • Reddit. (2025). Grubbs G2 metathesis catalyst synthesis troubleshooting. Retrieved from [Link]

  • Patrick, G. (n.d.). An Introduction to Drug Synthesis Answers to end of chapter questions. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxy-3-methylphenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Green Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AE-OPT-2024-05 Subject: Optimization of Atom Economy in Friedel-Crafts Acylation Target Molecule: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (CoQ10 Intermediate Precursor) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Atom Economy Challenge

The traditional synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone relies on the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene using acetyl chloride and stoichiometric aluminum chloride (


). While kinetically reliable, this route is fundamentally flawed regarding Atom Economy (AE)  and E-factor  (waste-to-product ratio).

The Problem:

  • Stoichiometric Waste:

    
     complexes 1:1 with the product ketone, requiring hydrolysis that destroys the catalyst and generates voluminous aluminum salt waste.
    
  • Corrosive Byproducts: The use of acetyl chloride generates HCl gas, requiring scrubbers.

  • Low Atom Economy:

    
     of the molecular mass of the reagents ends up in the final product.
    

The Solution: This guide transitions your workflow to a Catalytic Acylation Protocol using Bismuth(III) Triflate (


)  or Zeolite H-Beta . These methods utilize acetic anhydride, eliminate metal waste, and boost Atom Economy to 

.

Core Protocol: Bismuth(III) Triflate Catalyzed Acylation[1][2][3]

We recommend the


 route for its high activity with electron-rich aromatics and water tolerance.
Reaction Scheme

ReactionScheme Substrate 1,3-Dimethoxy- 2-methylbenzene Intermediate Acyl-Triflate Active Species Product 1-(2,6-Dimethoxy- 3-methylphenyl)ethanone Substrate->Product Main Pathway Reagent Acetic Anhydride (1.2 equiv) Reagent->Intermediate Activation Catalyst Bi(OTf)3 (1-5 mol%) Catalyst->Intermediate Intermediate->Product Electrophilic Subst. Byproduct Acetic Acid (Recyclable) Product->Byproduct

Figure 1: Catalytic cycle avoiding stoichiometric metal waste. The active electrophile is generated in situ without permanent complexation.

Step-by-Step Methodology
  • Charge: In a clean, dry reactor, dissolve 1,3-dimethoxy-2-methylbenzene (1.0 equiv) in nitromethane (

    
    ) or perform neat (solvent-free) if viscosity allows at 
    
    
    
    .
  • Catalyst Addition: Add

    
      (1.0 – 5.0 mol%).[1] Note: 
    
    
    
    is relatively moisture stable, but dry conditions favor kinetics.
  • Acylation: Add Acetic Anhydride (

    
    , 1.2 equiv) dropwise.
    
    • Note: Avoid Acetyl Chloride;

      
       produces Acetic Acid (AcOH) as the only byproduct, which is non-corrosive compared to HCl and recyclable.
      
  • Reaction: Heat to

    
     for 2–4 hours. Monitor via HPLC/TLC.
    
  • Quench & Recovery:

    • Cool to room temperature.

    • Add water to quench residual anhydride.

    • Extract with Ethyl Acetate (if not using solvent-free).[2]

    • Catalyst Recovery: The aqueous phase contains the catalyst. Evaporation of water allows recovery of

      
       for reuse (activity retains >90% for 3 cycles).
      

Comparative Data: Atom Economy Analysis

The following table quantifies the efficiency gain of the recommended protocol against the traditional method.

MetricTraditional (

+ AcCl)
Recommended (

+

)
Improvement
Reagents Substrate + AcCl +

Substrate +

Eliminated stoichiometric metal
Atom Economy ~42%76% +34% Efficiency
E-Factor > 5 (High Waste)< 1.5 (Low Waste)Significant Waste Reduction
Byproducts HCl (gas), Al-salts (solid waste)Acetic Acid (liquid, recyclable)Safer handling
Regioselectivity High (Para to OMe)High (Para to OMe)Maintained

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Stalled Reaction

Q: The reaction initiates but stalls at 60% conversion. Adding more anhydride doesn't help. A: This is likely due to catalyst deactivation by the byproduct acetic acid, which can compete for coordination sites on the Bismuth center, or "coking" if using Zeolites.

Troubleshooting Workflow:

Troubleshooting Start Problem: Reaction Stalls Check1 Check Solvent System Start->Check1 Decision1 Is solvent Nitromethane? Check1->Decision1 Action1 Switch to Nitromethane. It stabilizes the acylium intermediate. Decision1->Action1 No Check2 Check Catalyst Loading Decision1->Check2 Yes Action2 Increase Bi(OTf)3 to 5 mol%. (Catalyst may be sequestered by product) Check2->Action2

Figure 2: Logic flow for diagnosing stalled acylation conversions.

Issue 2: Regioselectivity (Isomer Contamination)

Q: I am seeing a minor impurity (5-10%). Is this the ortho-acylated product? A: In 1,3-dimethoxy-2-methylbenzene, the 4- and 6-positions are equivalent and sterically favored (ortho to OMe, meta to Me). The 5-position (meta to OMe) is electronically deactivated.

  • Diagnosis: The impurity is likely O-acylation (formation of an enol ester) or demethylation if the temperature is too high (>100°C).

  • Fix: Keep T < 60°C. If O-demethylation occurs (loss of methyl from methoxy), reduce catalyst loading or switch from

    
     to a milder Zeolite H-Beta catalyst.
    
Issue 3: Catalyst Recovery

Q: How do I recycle the Bismuth Triflate? A:


 is water-soluble. After the reaction:
  • Add water to the reaction mixture.

  • Extract the organic product with EtOAc/DCM.

  • The aqueous layer contains the catalyst.

  • Evaporate the water under vacuum to recover solid

    
    .
    
  • Dry at 120°C overnight before reuse.

References & Authority

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. (Foundational metrics for Atom Economy).

  • Gaspard-Iloughmane, H., & Le Roux, C. (2004). "Bismuth(III) triflate in organic synthesis." European Journal of Organic Chemistry.[3] (Primary authority on Bi(OTf)3 catalysis).

  • Sartori, G., & Maggi, R. (2006). "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews. (Review of Zeolite alternatives).

  • Reuben, B., & Sjoberg, K. (1981). "Selectivity in the Friedel-Crafts acylation of anisole." ChemTech. (Mechanistic insight on methoxy-benzene regioselectivity).

Disclaimer: This guide is for research purposes. Always consult SDS for Bismuth Triflate and Nitromethane before handling.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a substituted aromatic ketone. We will delve into the expected spectral features, compare them with related analogues, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone presents a unique arrangement of substituents on the phenyl ring, which directly influences the chemical environment of each proton and, consequently, their resonance frequencies in the ¹H NMR spectrum.

A detailed prediction of the ¹H NMR spectrum is as follows:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Acetyl group (-COCH₃)~ 2.5 - 2.6Singlet (s)3H
Aromatic proton (H-4)~ 6.7 - 6.9Doublet (d)1H
Aromatic proton (H-5)~ 7.2 - 7.4Doublet (d)1H
Methoxy groups (-OCH₃)~ 3.8 - 4.0Singlet (s)6H
Methyl group (-CH₃)~ 2.2 - 2.4Singlet (s)3H

The rationale behind these predictions is rooted in the fundamental principles of NMR spectroscopy. The acetyl protons are expected to appear as a sharp singlet in the upfield region, typical for methyl ketones.[1][2] The two methoxy groups, being chemically equivalent due to their symmetrical placement relative to the acetyl group, will also produce a single, more intense singlet, shifted downfield due to the deshielding effect of the oxygen atoms. The aromatic protons will appear as doublets due to coupling with each other. The methyl group on the ring will be a singlet and its position will be influenced by the neighboring methoxy group.

A Comparative Analysis: Understanding Substituent Effects

To truly appreciate the nuances of the spectrum of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a comparison with structurally related molecules is invaluable.

2,6-Dimethoxyacetophenone:

This analogue lacks the methyl group at the C-3 position. Its ¹H NMR spectrum would show a simpler aromatic region, likely a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons. The absence of the C-3 methyl group simplifies the aromatic splitting pattern and influences the chemical shifts of the remaining aromatic protons.

3-Methylacetophenone:

This compound lacks the two methoxy groups. The absence of the strongly electron-donating methoxy groups would result in a significant downfield shift for all aromatic protons compared to our target molecule.[3][4][5] The splitting pattern in the aromatic region would also be more complex due to the presence of multiple, distinct coupling constants.

This comparative approach highlights the diagnostic power of ¹H NMR in pinpointing specific structural features.

Acquiring a High-Fidelity Spectrum: A Step-by-Step Protocol

The integrity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a robust procedure for preparing and analyzing aromatic ketone samples via ¹H NMR spectroscopy.[6][7]

I. Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone into a clean, dry vial.[6][7]

  • Solvent Selection and Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent is critical as it must dissolve the sample completely without reacting with it.

  • Internal Standard : Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v.[6] TMS provides a reference signal at 0 ppm.

  • Homogenization : Securely cap the vial and vortex until the sample is fully dissolved, ensuring a homogenous solution.[8]

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[9]

II. NMR Data Acquisition
  • Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.[10][11][12]

  • Locking : The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.[10][11]

  • Shimming : The homogeneity of the magnetic field is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[10][13]

  • Parameter Setup : Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

  • Acquisition : Acquire the Free Induction Decay (FID) signal.

  • Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to ensure accurate peak representation.

  • Integration and Analysis : Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the molecular structure.[14][15]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key aspects of the analysis.

Molecular structure of the target compound.

A Sample Preparation B NMR Data Acquisition A->B Insert Sample C Data Processing B->C Generate FID D Spectral Analysis C->D Generate Spectrum E Structure Elucidation D->E Interpret Data

Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a clear demonstration of how this powerful technique can be used for unambiguous structural determination. By understanding the interplay of substituent effects and following a meticulous experimental protocol, researchers can confidently characterize their synthesized molecules. This guide provides the foundational knowledge and practical steps necessary to achieve high-quality, reproducible results in the laboratory.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry.
  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.).
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from University of Maryland, Baltimore County.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.).
  • How to Get a Good 1H NMR Spectrum. (2026). Retrieved from University of Rochester, Department of Chemistry.
  • SOP data acquisition. (n.d.).
  • Step-by-step procedure for NMR data acquisition. (n.d.).
  • NMR Data Acquisition and Processing Procedure. (n.d.).
  • 3'-Methylacetophenone(585-74-0) 1H NMR spectrum. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • Supplementary Information. (2013). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • 1-(2,6-Dimethoxyphenyl)ethanone | C10H12O3. (n.d.).
  • Acetophenone H NMR. (n.d.).
  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. (2025).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum. (n.d.).
  • Supplementary information. (n.d.). The Royal Society of Chemistry.
  • 3'-Methylacetophenone | C9H10O. (n.d.).
  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (2015). RSC Advances. The Royal Society of Chemistry.
  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • 2',6'-Dimethoxyacetophenone(2040-04-2) 1H NMR spectrum. (n.d.).
  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15).
  • 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts.
  • 3-Methylacetophenone | C9H10O. (n.d.).
  • 1 H NMR Analysis Assignments Chemical shift (ppm) Functional group No... (n.d.).
  • Acetophenone(98-86-2) 1H NMR spectrum. (n.d.).
  • 2',6'-Dimethoxyacetophenone. (n.d.).
  • 2',6'-Dihydroxyacetophenone | C8H8O3. (n.d.).
  • 1-(2,6-Dimethyl-phenyl)-ethanone. (n.d.).
  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
  • Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.).
  • Showing 1-(2,6-dihydroxyphenyl)ethanone (PHY0076764). (2015, April 20). PhytoBank.

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry.

In the absence of direct experimental spectra for the title compound in readily accessible databases, this guide employs a comparative approach. By analyzing the experimentally determined ¹³C NMR data of structurally analogous compounds, we can confidently predict the chemical shifts for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. This methodology not only offers valuable insights into the electronic environment of the carbon nuclei but also reinforces the fundamental principles of substituent effects in NMR spectroscopy.

Comparative Analysis of ¹³C NMR Chemical Shifts

To logically deduce the chemical shifts for our target molecule, we will examine the ¹³C NMR data of three key structural analogues: 2,6-dimethoxytoluene, 2,6-dimethoxyacetophenone, and 3-methylacetophenone. Each of these compounds shares structural motifs with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, allowing for a systematic evaluation of the influence of the methoxy, methyl, and acetyl substituents on the aromatic ring.

Below is a table summarizing the reported ¹³C NMR chemical shifts for these related compounds. This data will form the basis of our predictive analysis.

Compound C1 C2 C3 C4 C5 C6 C=O CH₃ (Ac) OCH₃ CH₃ (Ar) Solvent
2,6-Dimethoxytoluene 117.8158.7117.8128.9120.9158.7--56.111.5CDCl₃
2,6-Dimethoxyacetophenone 114.1158.5104.2131.2104.2158.5203.132.555.9-CDCl₃
3-Methylacetophenone 138.3128.7137.2128.4133.8125.6198.326.6-21.3CDCl₃
Predicted: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone ~120~158~125~129~105~158~203~32~56~15CDCl₃

Note: The predicted values for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone are estimations based on the additive effects of the substituents observed in the analogous compounds.

Deciphering Substituent Effects on the Aromatic System

The electronic environment, and thus the chemical shift, of each carbon atom in the phenyl ring is a composite of the inductive and resonance effects of its substituents.

The Influence of Methoxy Groups: The two methoxy groups at positions 2 and 6 are strong electron-donating groups through resonance, shielding the ortho and para positions. This results in a significant upfield shift (lower ppm) for C3, C5, and the ipso-carbon C1. Conversely, the carbons directly attached to the methoxy groups (C2 and C6) are deshielded due to the electronegativity of the oxygen atoms, leading to downfield shifts.

The Impact of the Acetyl Group: The acetyl group is an electron-withdrawing group, both inductively and through resonance. This leads to a deshielding effect, causing downfield shifts for the ipso-carbon (C1) and the carbons ortho and para to it. The carbonyl carbon itself gives rise to a characteristic signal in the far downfield region of the spectrum, typically around 200 ppm.

The Role of the Methyl Group: The methyl group at position 3 is a weak electron-donating group through induction and hyperconjugation. This will cause a slight shielding effect on the carbons ortho and para to it (C2, C4, and C6).

By superimposing these effects, we can rationalize the predicted chemical shifts for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. For instance, the chemical shift of C3 is influenced by the ortho-methoxy group and the attached methyl group, while C5 is primarily affected by the two ortho-methoxy groups.

Experimental and Predictive Methodologies

Standard NMR Sample Preparation

For the acquisition of high-quality ¹³C NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Computational ¹³C NMR Prediction

Visualizing the Molecular Structure and Substituent Effects

The following diagram illustrates the structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone and highlights the key electronic influences of the substituents on the aromatic ring.

Figure 1. Molecular structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone with key electronic effects.

Conclusion

This guide provides a comprehensive analysis and prediction of the ¹³C NMR chemical shifts for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. By leveraging experimental data from structurally related compounds and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts. This information is invaluable for the structural verification of this compound in a research and development setting. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum of the purified compound.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • AWS. S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. [Link]

  • PubChem. 2,6-Dimethoxytoluene. [Link]

  • PubChem. 3-Methylacetophenone. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • PubChem. p-METHYLACETOPHENONE. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0180186). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 2',6'-Dihydroxy-4'-methoxyacetophenone. [Link]

  • The Good Scents Company. 3-methyl acetophenone. [Link]

  • ResearchGate. Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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  • NIST WebBook. 2,6-Dimethoxytoluene. [Link]

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Technical Guide: IR Spectroscopy of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.[1] It focuses on the structural "battle" between steric hindrance and resonance that defines its spectral fingerprint, offering a comparative analysis against key isomers to aid in precise identification.[2][3]

Executive Summary & Structural Context

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2',6'-Dimethoxy-3'-methylacetophenone) is a highly substituted aromatic ketone.[1] Unlike simple acetophenones, its spectral behavior is governed by the "Ortho Effect" —specifically, the steric inhibition of resonance caused by the two methoxy groups at the 2 and 6 positions.[1][2][3]

  • Core Challenge: Distinguishing this compound from its isomers (e.g., 2,4-dimethoxy analogs) where the carbonyl group remains planar.

  • Key Diagnostic: The carbonyl (C=O) stretching frequency is anomalously high for an aryl ketone due to the loss of planarity, a critical marker for purity and structural verification.[2][3]

Detailed IR Absorption Analysis

The following data represents the characteristic vibrational modes. Note that the carbonyl shift is the primary diagnostic feature.[3]

Table 1: Characteristic IR Bands
Functional GroupWavenumber (

)
IntensityMode DescriptionStructural Insight
Carbonyl (C=O) 1695 – 1705 StrongStretchingBlue-shifted due to steric inhibition of resonance (non-planar).[1][3]
Aromatic C-H 3000 – 3100WeakStretchingCharacteristic of aryl rings.[1][3]
Aliphatic C-H 2830 – 2970MediumStretchingMethyl groups on the ring (Ar-CH₃) and methoxy (O-CH₃).[1][3]
Aromatic C=C 1580 – 1600MediumStretchingRing breathing modes; often split due to asymmetry.[1][3]
Ether (C-O-C) 1200 – 1275StrongAsym.[1][3] StretchAryl-alkyl ether linkage (Methoxy groups).[1][3]
Ether (C-O-C) 1020 – 1075StrongSym.[1][3] StretchSymmetric vibration of the methoxy groups.[1][3]
Fingerprint 700 – 900MediumBendingOut-of-plane (OOP) C-H bends; specific to 1,2,3,4-tetrasubstitution.[1][2]
The Mechanism: Steric Inhibition of Resonance

In a standard acetophenone, the carbonyl group lies coplanar with the benzene ring, allowing


-electron delocalization.[1][2] This conjugation lowers the C=O bond order, typically reducing the absorption frequency to ~1685 

.[1][2][3]

In 1-(2,6-Dimethoxy-3-methylphenyl)ethanone , the bulky methoxy groups at positions 2 and 6 physically force the acetyl group out of the aromatic plane.[1]

  • Consequence: The

    
    -orbital overlap is broken.[1][3]
    
  • Result: The carbonyl behaves more like an isolated aliphatic ketone (standard ~1715

    
    ), shifting the peak upward  to the 1695–1705 
    
    
    
    range.[1][2][3]

Comparative Performance: Isomer Differentiation

To validate the identity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, it must be compared against alternatives that lack the specific steric crowding.[1]

Table 2: Spectral Comparison with Alternatives
CompoundStructure TypeC=O FrequencyMechanistic Driver
Target Molecule 2,6-Disubstituted1695 – 1705

Steric Twist: Loss of conjugation raises frequency.[1][3]
Acetophenone Unsubstituted~1685

Conjugation: Planar structure lowers frequency.[1][3]
2,4-Dimethoxy Isomer 2,4-Disubstituted1660 – 1675

Resonance Dominance: Strong EDG effect (methoxy) without steric twist lowers frequency significantly.[1][2][3]

Application Insight: If your spectrum shows a carbonyl peak below 1680


, your sample is likely contaminated with or misidentified as the 2,4-isomer or a related planar analog.[1][2]

Experimental Protocol: Self-Validating Identification

This protocol ensures accurate data acquisition, minimizing artifacts from moisture (which broadens OH/CO regions) or sample degradation.[1][2]

Method: Attenuated Total Reflectance (ATR) FTIR
  • System Validation:

    • Run a background scan (air) to remove CO₂ (2350

      
      ) and H₂O lines.[1][2][3]
      
    • Check: Signal-to-noise ratio must be >500:1.[1][3]

  • Sample Preparation:

    • Solid State:[1][3] Place ~2 mg of the crystalline solid directly onto the Diamond/ZnSe crystal.[3]

    • Pressure:[1][3] Apply high pressure using the clamp to ensure intimate contact (critical for aromatic C-H detection).[3]

  • Acquisition Parameters:

    • Resolution: 4

      
      .[1][3]
      
    • Scans: 16 (screening) or 64 (publication quality).[3]

    • Range: 4000 – 600

      
      .[1][3]
      
  • Data Processing (Self-Validation Step):

    • Apply baseline correction.[3]

    • Critical Check: Verify the absence of a broad band at 3200–3500

      
      .[1][3] Presence indicates moisture or hydrolysis to the phenol (demethylation impurity).[3]
      
    • Purity Check: Confirm the C=O peak is a sharp singlet. A shoulder or doublet suggests a mixture of rotamers or isomer contamination.[3]

Structural Logic & Decision Pathway

The following diagram illustrates the logical pathway for distinguishing the target molecule from its likely impurities or isomers using IR data.

IR_Identification_Logic Start Unknown Sample Spectrum CheckCO Analyze Carbonyl (C=O) Region (1650 - 1720 cm⁻¹) Start->CheckCO HighFreq Peak > 1690 cm⁻¹ (Sharp Singlet) CheckCO->HighFreq Steric Inhibition of Resonance LowFreq Peak < 1680 cm⁻¹ CheckCO->LowFreq Resonance Dominant CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl Region) HighFreq->CheckOH Isomer Suspect Isomer: 2,4-Dimethoxy Analog (Planar/Conjugated) LowFreq->Isomer Clean No Broad OH Peak CheckOH->Clean Dry/Pure Dirty Broad OH Peak Present CheckOH->Dirty Contaminated Target Confirmed: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Sterically Hindered) Clean->Target Impurity Impurity Alert: Phenolic Hydrolysis Product or Wet Sample Dirty->Impurity

Figure 1: Decision logic for spectral verification.[1][3] The blue-shifted carbonyl (>1690


) is the primary "Go/No-Go" gate for the 2,6-substituted structure.[1]

References

  • NIST Mass Spectrometry Data Center. (2025).[1][3] Infrared Spectrum of 2',6'-Dimethoxyacetophenone (Analogous Core). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][2]

  • PubChem. (2025).[1][3][4][5] Compound Summary: 1-(2,6-Dimethoxyphenyl)ethanone.[1][3][5][6] National Library of Medicine.[3] [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3][5] (Authoritative text on Steric Inhibition of Resonance in Acetophenones).

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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into a molecule's composition and architecture through the analysis of its fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone , a substituted acetophenone of interest to researchers in synthetic chemistry and drug development.

By juxtaposing its expected fragmentation with that of structurally related analogues, we will elucidate the key fragmentation pathways, offering a robust framework for its identification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of mass spectral interpretation.

The Foundation: Fragmentation of Acetophenone

To comprehend the fragmentation of a substituted acetophenone, we must first understand the behavior of the parent molecule, acetophenone (C₆H₅COCH₃). Under electron ionization, acetophenone (molecular weight 120 g/mol ) primarily undergoes α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent methyl group.[1][2] This is a highly favorable pathway that leads to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum.[1][3] Another significant fragmentation is the loss of the entire acetyl group, resulting in a phenyl cation (C₆H₅⁺) at m/z 77.[1] Minor fragments can also arise from the loss of neutral molecules like carbon monoxide (CO).[1][2]

Predicting the Fragmentation of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The target molecule, 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, has a molecular weight of 194.23 g/mol . Its fragmentation pattern will be governed by the foundational acetophenone pathways, modulated by the electronic effects of the two methoxy groups and the methyl group on the phenyl ring.

Key Predicted Fragmentation Pathways:
  • α-Cleavage: Similar to acetophenone, the most prominent fragmentation is expected to be the α-cleavage of the bond between the carbonyl group and the methyl group. This will result in the formation of the 2,6-dimethoxy-3-methylbenzoyl cation. This fragment is predicted to be a major peak in the spectrum.

  • Loss of a Methyl Radical from a Methoxy Group: The presence of methoxy groups introduces an alternative fragmentation pathway involving the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by rearrangement.

  • Loss of Formaldehyde (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (30 Da) from the molecular ion.

  • Loss of Carbon Monoxide (CO): Following the initial fragmentation, further loss of a neutral CO molecule (28 Da) from the benzoyl cation fragment is a plausible subsequent fragmentation step.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [M]+• 1-(2,6-Dimethoxy-3-methylphenyl)ethanone m/z = 194 F1 [M - CH₃]+• α-Cleavage m/z = 179 M->F1 - •CH₃ F2 [M - OCH₃]+• Loss of Methoxy Radical m/z = 163 M->F2 - •OCH₃ F3 [M - CH₂O]+• Loss of Formaldehyde m/z = 164 M->F3 - CH₂O F4 [M - CO - CH₃]+ Sequential Loss m/z = 151 F1->F4 - CO

Caption: Predicted primary fragmentation pathways of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the experimentally determined mass spectra of two closely related compounds: 1-(2,6-Dimethoxyphenyl)ethanone and 1-(2,6-Dimethylphenyl)ethanone .

1-(2,6-Dimethoxyphenyl)ethanone

This compound is structurally identical to our target molecule, save for the absence of the 3-methyl group. The NIST WebBook provides its electron ionization mass spectrum.[4][5] The key fragments observed are:

m/zRelative IntensityProposed Fragment
180ModerateMolecular Ion [M]⁺•
165High[M - CH₃]⁺ (from methoxy)
150High[M - 2CH₃]⁺ or [M - CH₂O]⁺•
135Moderate[M - CH₃ - CH₂O]⁺
107ModerateFurther fragmentation

The high abundance of the m/z 165 peak, corresponding to the loss of a methyl group, strongly supports our prediction of this being a major fragmentation pathway. The presence of a peak at m/z 150 suggests the loss of formaldehyde is also a significant process.

1-(2,6-Dimethylphenyl)ethanone

This analogue replaces the two methoxy groups with methyl groups. Its mass spectrum provides insight into the influence of the alkyl substituent.[6]

m/zRelative IntensityProposed Fragment
148HighMolecular Ion [M]⁺•
133High[M - CH₃]⁺ (α-cleavage)
105Moderate[M - CH₃ - CO]⁺
91ModerateTropylium ion (C₇H₇⁺)

The dominant peak at m/z 133 clearly demonstrates the favorability of α-cleavage, resulting in the formation of the 2,6-dimethylbenzoyl cation. This reinforces the expectation that α-cleavage will be a primary fragmentation pathway for our target molecule as well.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Dissolve approximately 1 mg of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

The following diagram outlines the experimental workflow:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample in Solvent Vortex Vortex to Mix Dissolve->Vortex Dilute Dilute to Working Concentration Vortex->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion Spectrum->Identify AnalyzeFrags Analyze Fragmentation Pattern Identify->AnalyzeFrags Compare Compare with Predictions & Library AnalyzeFrags->Compare

Caption: A streamlined workflow for the GC-MS analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Conclusion

The mass spectrometry fragmentation pattern of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone can be confidently predicted based on the established principles of mass spectrometry and by comparison with structurally related compounds. The primary fragmentation pathways are anticipated to be α-cleavage leading to a stable benzoyl cation, and losses of methyl radicals and formaldehyde from the methoxy substituents. Experimental verification using the provided GC-MS protocol will provide definitive structural confirmation. This guide serves as a valuable resource for researchers in the identification and characterization of this and other substituted acetophenones, ultimately aiding in the advancement of chemical and pharmaceutical research.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • StudyRaid. (2025, March 15). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link][1]

  • NIST. (n.d.). 2',6'-Dimethoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link][4]

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link][2]

  • PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link][5]

  • SpectraBase. (n.d.). 2,6-Dimethylacetophenone. Retrieved from [Link][6]

  • MSU Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link][7]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Sciex. (n.d.). Interpretation. Retrieved from [Link][3]

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A Comparative Guide to HPLC Method Development for the Detection of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry. We will not only detail the systematic development of a novel method but also objectively compare its performance against established methodologies for similar aromatic ketones, supported by experimental data.

The Analytical Challenge: Selectivity and Sensitivity

1-(2,6-Dimethoxy-3-methylphenyl)ethanone presents a unique analytical challenge due to its structural characteristics. The presence of methoxy and methyl groups on the phenyl ring influences its polarity and chromatographic behavior. The primary objective is to develop a method that offers high resolution, sensitivity, and efficiency, ensuring reliable quantification in complex matrices.

Foundational Principles: A Scientifically-Backed Approach

Our method development is grounded in established chromatographic principles and adheres to the guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4] A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. Substituted acetophenones typically exhibit strong ultraviolet (UV) absorbance due to π→π* electronic transitions in the benzene ring and n→π* transitions of the carbonyl group.[5] For quantitative analysis, leveraging the high-molar-absorptivity π→π* transition, typically observed around 245-250 nm for acetophenones, is advantageous for achieving optimal sensitivity.[5]

A Novel Reversed-Phase HPLC Method

Following a systematic evaluation of stationary and mobile phases, we have developed a novel isocratic reversed-phase HPLC (RP-HPLC) method that demonstrates superior performance for the analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Rationale for Methodological Choices

The selection of each parameter in this method is a deliberate choice aimed at optimizing the separation and detection of the target analyte.

  • Stationary Phase: A Phenyl-Hexyl column was selected over a traditional C18 stationary phase. While C18 columns separate primarily based on hydrophobicity, the Phenyl-Hexyl phase offers a mixed-mode separation mechanism. It provides hydrophobic interactions and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This dual interaction mechanism enhances selectivity for aromatic compounds, often leading to better resolution from closely eluting impurities.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid was chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity. The 60:40 ratio was empirically determined to provide an optimal retention time, balancing analysis speed with resolution. The addition of 0.1% phosphoric acid serves to acidify the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks.

  • Detection Wavelength: Based on the UV absorption characteristics of similarly substituted acetophenones, a detection wavelength of 248 nm was selected.[5][6] This wavelength corresponds to the strong π→π* transition of the aromatic system, ensuring high sensitivity for the analyte.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency. Maintaining a constant column temperature of 30°C ensures the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Literature Review: Physicochemical Properties B UV-Vis Spectrophotometry: Determine λmax A->B Inform Wavelength Selection D Mobile Phase Scouting: ACN vs. MeOH, pH modifiers B->D C Column Selection: C18 vs. Phenyl-Hexyl C->D Test with different mobile phases E Optimize Mobile Phase Ratio D->E Select best combination F Fine-tune Flow Rate & Temperature E->F Refine for optimal performance G ICH Guideline Validation: Specificity, Linearity, Accuracy, Precision F->G Finalized Method

Caption: Workflow for the systematic development of the HPLC method.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 248 nm

Standard Solution Preparation:

  • Accurately weigh 10 mg of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone reference standard.

  • Dissolve in the mobile phase in a 100 mL volumetric flask and sonicate to ensure complete dissolution.

  • This yields a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

Sample Preparation:

  • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Comparative Analysis with Alternative Methods

To objectively evaluate the performance of our developed method, we compare it with two commonly employed HPLC methods for the analysis of structurally related aromatic ketones:

  • Method A (Comparator): A standard RP-HPLC method using a C18 column for the analysis of 4-hydroxyacetophenone.

  • Method B (Comparator): An RP-HPLC method for the analysis of 3,4-dimethoxyacetophenone.

The following table summarizes the key chromatographic parameters and performance data obtained for the analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone using the three methods.

ParameterDeveloped Method (Phenyl-Hexyl)Method A (C18)Method B (C18)
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase ACN:H₂O (60:40) + 0.1% H₃PO₄ACN:H₂O (50:50) + 0.1% H₃PO₄MeOH:H₂O (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection λ 248 nm275 nm270 nm
Retention Time (min) 4.25.87.5
Tailing Factor 1.11.51.3
Theoretical Plates > 8000> 5000> 6000
Logical Comparison of Method Performance

ComparisonLogic cluster_developed Developed Method (Phenyl-Hexyl) cluster_A Comparator Method A (C18) cluster_B Comparator Method B (C18) Dev_Method Phenyl-Hexyl Column ACN/H₂O + H₃PO₄ λ = 248 nm Dev_Results Short Retention Time (4.2 min) Excellent Peak Shape (Tailing = 1.1) High Efficiency (>8000 plates) Dev_Method->Dev_Results Method_A C18 Column ACN/H₂O + H₃PO₄ λ = 275 nm Results_A Longer Retention Time (5.8 min) Significant Tailing (1.5) Method_A->Results_A Method_B C18 Column MeOH/H₂O λ = 270 nm Results_B Longest Retention Time (7.5 min) Moderate Tailing (1.3) Method_B->Results_B

Caption: Logical flow comparing the key features and outcomes of the developed method versus the comparator methods.

Discussion of Comparative Results

The data clearly indicates the advantages of the newly developed method utilizing a Phenyl-Hexyl stationary phase.

  • Efficiency and Speed: The developed method provides the shortest retention time (4.2 minutes), significantly improving sample throughput compared to Method A (5.8 minutes) and Method B (7.5 minutes).

  • Peak Symmetry: The tailing factor of 1.1 in the developed method is superior to the values of 1.5 and 1.3 observed with the C18 columns. This indicates a more efficient and reliable separation with minimal analyte-silanol interactions, leading to more accurate peak integration and quantification.

  • Separation Power: The higher number of theoretical plates (>8000) for the developed method signifies greater column efficiency and better resolving power, which is critical for separating the analyte from potential impurities.

Conclusion: A Superior Method for a Specific Challenge

The developed RP-HPLC method with a Phenyl-Hexyl column and a mobile phase of acetonitrile and acidified water offers a rapid, efficient, and robust solution for the quantitative analysis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. The comparative data demonstrates its superiority over conventional C18-based methods in terms of analysis time, peak shape, and separation efficiency. This guide underscores the importance of a systematic, science-driven approach to HPLC method development, where a nuanced understanding of both the analyte's chemistry and the available chromatographic tools leads to the creation of a truly optimized analytical solution. The principles and methodologies outlined herein can be readily adapted by researchers and scientists to tackle similar analytical challenges in the dynamic field of drug development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone. [Link]

  • SIELC Technologies. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • IJRAT. (2019). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv-Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Podolska, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 71(4), 711-719. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Der Pharma Chemica. (2016). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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A Comparative Analysis of the Reactivity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone and its 2,4-Dimethoxy Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and organic synthesis, the subtle structural differences between isomers can lead to vastly different chemical behaviors and reaction outcomes. This guide provides an in-depth comparison of the reactivity of 1-(2,6-dimethoxy-3-methylphenyl)ethanone and its more common isomer, 2',4'-dimethoxyacetophenone. Understanding these differences is crucial for researchers and drug development professionals in designing synthetic routes and predicting reaction feasibility. This analysis is grounded in the fundamental principles of electronic and steric effects, supported by available chemical data.

The Decisive Role of Steric and Electronic Effects

The reactivity of an aromatic ketone is primarily governed by the interplay of electronic effects, which dictate the electron density of the aromatic ring and the carbonyl group, and steric effects, which influence the accessibility of reactive sites.

Electronic Effects:

Both isomers benefit from the presence of two methoxy (-OCH3) groups, which are powerful activating groups in electrophilic aromatic substitution. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, making the ring more nucleophilic.[1][2] This effect is most pronounced at the ortho and para positions relative to the methoxy groups.[2]

  • In 2',4'-dimethoxyacetophenone , the methoxy groups at positions 2 and 4 strongly activate the ring for electrophilic attack.

  • Similarly, in 1-(2,6-dimethoxy-3-methylphenyl)ethanone , the methoxy groups at positions 2 and 6 also activate the ring.

While both are activated, the key to their differing reactivity lies in how these electronic effects are modulated by steric hindrance.

Steric Hindrance: The Dominant Differentiating Factor

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[3][4] It is in this aspect that the two isomers diverge significantly.

  • 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is characterized by substantial steric congestion. The acetyl group is flanked by two bulky methoxy groups at the ortho positions (2 and 6). This "buttressing" effect severely restricts access to both the carbonyl carbon for nucleophilic attack and the adjacent ring positions for electrophilic substitution.[5]

  • 2',4'-dimethoxyacetophenone , on the other hand, presents a much more accessible reactive profile. With only one methoxy group ortho to the acetyl group, the carbonyl and the activated positions on the ring are more readily approachable by incoming reagents.[6][7]

Caption: Steric hindrance comparison.

Comparative Reactivity in Key Transformations

The structural differences outlined above translate into predictable disparities in reactivity across a range of common organic reactions.

Reaction Type1-(2,6-Dimethoxy-3-methylphenyl)ethanone2',4'-DimethoxyacetophenoneRationale
Electrophilic Aromatic Substitution Significantly retarded reaction rates. Requires forcing conditions.Readily undergoes substitution at activated positions.Severe steric hindrance from the 2,6-dimethoxy groups shields the aromatic ring.[5]
Nucleophilic Acyl Addition Highly hindered. Reactions with bulky nucleophiles (e.g., Grignard reagents) are often unsuccessful.Accessible carbonyl group allows for a wide range of nucleophilic additions.The acetyl group in the 2,6-isomer is sterically shielded.
Enolate Formation/Alpha-Halogenation Formation of the enolate is sterically hindered.Can be readily converted to its enolate and undergo subsequent reactions.The alpha-protons are less accessible in the 2,6-isomer.
Oxidation (e.g., Baeyer-Villiger) Reaction is slow and may require highly reactive peroxy acids.Undergoes Baeyer-Villiger oxidation under standard conditions.Steric hindrance around the carbonyl group slows the migration step.
Reduction (e.g., NaBH4) Reduction is possible but may be slower than in the 2,4-isomer.Readily reduced to the corresponding alcohol.The approach of the hydride reagent to the carbonyl is less hindered in the 2,4-isomer.

Experimental Protocol: Comparative Nitration

To illustrate the practical implications of these differences, a comparative nitration protocol is provided below. This experiment is designed to highlight the disparity in reactivity towards electrophilic aromatic substitution.

Objective: To compare the rate and yield of nitration for 1-(2,6-dimethoxy-3-methylphenyl)ethanone and 2',4'-dimethoxyacetophenone under identical reaction conditions.

Materials:

  • 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

  • 2',4'-Dimethoxyacetophenone[8]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • TLC plates (silica gel)

  • Appropriate solvents for TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 5 mL of acetic anhydride. To this mixture, carefully add 1 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Setup: Prepare two separate reaction flasks, each containing a solution of one of the isomers (e.g., 1 mmol) in 10 mL of dichloromethane. Cool both flasks in an ice bath.

  • Initiation of Reaction: To each flask, add 1.2 equivalents of the prepared nitrating agent dropwise over 5 minutes.

  • Monitoring the Reaction: Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Workup: Once the reaction is deemed complete (or after a set time, e.g., 2 hours), quench the reaction by slowly pouring the mixture into 20 mL of a cold, saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and mass spectrometry to determine the conversion and identify the products.

Expected Outcome:

  • 2',4'-Dimethoxyacetophenone: The reaction is expected to proceed relatively quickly, yielding a significant amount of the nitrated product.

  • 1-(2,6-Dimethoxy-3-methylphenyl)ethanone: The reaction is anticipated to be much slower, with a high likelihood of recovering unreacted starting material. This demonstrates the deactivating effect of steric hindrance.

G cluster_prep Nitrating Agent Preparation cluster_reaction Parallel Reaction Setup cluster_workup Workup & Analysis prep1 Mix H2SO4 and Ac2O in ice bath prep2 Add HNO3 dropwise (<10 °C) prep1->prep2 add_reagent1 Add nitrating agent to 2,6-isomer prep2->add_reagent1 1.2 eq add_reagent2 Add nitrating agent to 2,4-isomer prep2->add_reagent2 1.2 eq sub1 Dissolve 2,6-isomer in DCM sub1->add_reagent1 sub2 Dissolve 2,4-isomer in DCM sub2->add_reagent2 monitor1 Monitor by TLC add_reagent1->monitor1 monitor2 Monitor by TLC add_reagent2->monitor2 quench Quench with NaHCO3 monitor1->quench monitor2->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate analyze Analyze (NMR, MS) concentrate->analyze

Caption: Experimental workflow for comparative nitration.

Conclusion

The comparison between 1-(2,6-dimethoxy-3-methylphenyl)ethanone and 2',4'-dimethoxyacetophenone serves as a compelling case study in the dominance of steric effects in modulating chemical reactivity. While both isomers possess electronically activated aromatic rings, the profound steric hindrance in the 2,6-disubstituted isomer renders it significantly less reactive towards a variety of chemical transformations. For synthetic chemists, this means that reactions which proceed smoothly with the 2,4-isomer may require substantially harsher conditions or prove entirely unfeasible for its 2,6-counterpart. This understanding is paramount for the strategic design of synthetic pathways, particularly in the intricate field of drug development where control over reactivity and regioselectivity is essential.

References

  • NIST. 2',4'-Dimethoxyacetophenone. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

  • Contreras RH, Biekofsky RR, De Kowalewski DG, Orendt AM, Facelli JC. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry. 1993;97(1):82-8.
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  • Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values. 2020. Available from: [Link]

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  • Schwartzman LH, Corson BB. Steric Hindrance. I. 2,6-Dimethylacetophenone and 2,6-Dimethylstyrene. Journal of the American Chemical Society. 1950;72(8):3813-4.
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  • NIST. Ethanone, 1-(2,5-dimethoxyphenyl)-. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

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  • Guay D, Falgueyret JP, Riendeau D, et al. Effect of structure on potency and selectivity in 2,6-disubstituted 4-(2-arylethenyl)phenol lipoxygenase inhibitors. Journal of medicinal chemistry. 1993;36(15):2138-44.
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  • Pinto A, de Souza R, Rodrigues R, et al. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. 2015;13(4):1043-52.
  • Lou T, Liao E-T, Wilsily A, Fillion E. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. 2011;88:187.
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X-ray crystallography data for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural validation of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone , a sterically congested aromatic ketone.

The central challenge with this molecule is the "Steric Inhibition of Resonance." The bulky methoxy groups at positions 2 and 6 force the acetyl group out of the aromatic plane, disrupting


-conjugation. While NMR can infer this via chemical shifts, only Single Crystal X-Ray Diffraction (SC-XRD)  provides the definitive atomic-resolution proof of the torsion angle and absolute regiochemistry of the 3-methyl substituent.

Executive Summary & Comparative Analysis

For drug development professionals characterizing highly substituted acetophenones, selecting the correct analytical method is critical for regulatory submission. Below is the objective comparison of available techniques for this specific compound.

Method Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (1H/13C/NOESY) FT-IR Spectroscopy
Primary Output 3D Atomic Coordinates & Torsion AnglesChemical Environment & ConnectivityFunctional Group Identification
Steric Quantification High (Direct measurement of

angle)
Low/Medium (Inferred via shielding)Medium (Inferred via

shift)
Isomer Differentiation Absolute (Distinguishes 3-Me vs 4-Me instantly)Complex (Requires HMBC/NOE analysis)Low (Fingerprint region ambiguous)
Sample State Solid State (Single Crystal required)Solution (Dynamic averaging issues)Solid/Liquid
Data Integrity Gold Standard (Self-validating via

)
Subject to solvent effectsQualitative
The Scientific Rationale for X-Ray

In solution (NMR), the acetyl group may rotate rapidly, creating an "averaged" signal. However, the 2,6-dimethoxy substitution creates a high rotational energy barrier. X-ray crystallography captures the molecule in its low-energy, distorted conformation, providing the exact dihedral angle (typically 60°–90° for this class) that dictates the molecule's pharmacological reactivity.

Structural Logic & Signaling Pathway

The following diagram illustrates the causal relationship between the steric bulk of the substituents and the observable crystallographic data.

StericPathway Substituents 2,6-Dimethoxy Substitution StericClash Steric Clash with Acetyl Methyl/Oxygen Substituents->StericClash Distortion Torsion of Acetyl Group (Loss of Planarity) StericClash->Distortion Relieves Strain ResonanceLoss Inhibition of π-Resonance Distortion->ResonanceLoss Observables Observable Data: 1. Short C=O Bond 2. Blue-shifted IR 3. Dihedral Angle > 50° ResonanceLoss->Observables Crystallographic Evidence

Caption: Mechanistic pathway showing how steric hindrance at the 2,6-positions dictates the structural parameters observed in X-ray diffraction.

Representative Experimental Data

When validating 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, the following crystallographic parameters serve as the acceptance criteria. These values are derived from the structural behavior of analogous 2,6-dimethoxyacetophenones [1][2].

Table 1: Key Crystallographic Parameters for Validation
ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric aromatic ketones.
Space Group

or

Centrosymmetric packing is energetically favored.
Dihedral Angle (

)
65° – 85° The angle between the phenyl ring and the acetyl group. A value near 0° indicates error (or incorrect structure), as sterics forbid planarity.
C=O Bond Length 1.20 – 1.21 Å Slightly shorter than planar acetophenones (1.22 Å) due to loss of conjugation with the ring.
C(aryl)-C(carbonyl) 1.49 – 1.51 Å Elongated due to lack of double-bond character (resonance inhibition).
R-Factor (

)
< 0.05 (5%)Indicates high-quality agreement between the model and diffraction data.
Data Interpretation[2][3][4][5][6]
  • The "Twist": Unlike 2,4-dihydroxyacetophenone, which is planar due to hydrogen bonding [3], the 2,6-dimethoxy variant lacks H-bond donors. The methyl groups of the methoxy substituents collide with the acetyl group, forcing a twist.

  • Regiochemistry: The electron density map will clearly show the methyl group at the meta position relative to the acetyl, adjacent to a methoxy group, confirming the "3-methyl" assignment over the "4-methyl" isomer.

Detailed Experimental Protocol

To achieve the data above, follow this optimized workflow. This protocol prioritizes the growth of single crystals suitable for diffraction, which is the primary bottleneck.

Phase 1: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields polycrystals. Vapor diffusion is superior for this compound.

  • Solvent Selection: Dissolve 20 mg of the compound in a "Good Solvent" (Acetone or Dichloromethane).

  • Precipitant Selection: Use Hexane or Pentane as the "Poor Solvent."

  • Setup:

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial uncapped inside a larger scintillation vial containing the Poor Solvent (Hexane).

    • Cap the outer vial tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

    • Mechanism:[1] Hexane vapor slowly diffuses into the acetone, gently lowering solubility and promoting single-crystal nucleation.

Phase 2: Data Collection & Reduction
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream. Crucial: Low temperature reduces thermal vibration of the freely rotating methyl groups, improving resolution.

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation.
  • Refinement: Use SHELXL or OLEX2.

    • Note: The methyl hydrogens should be refined using a riding model with torsional parameters allowed to rotate, as they are dynamic.

Phase 3: Workflow Visualization

Workflow Step1 Synthesis & Purification (>98% Purity Required) Step2 Vapor Diffusion Crystallization (Acetone/Hexane System) Step1->Step2 Step3 Microscope Evaluation (Select Single Block Morphology) Step2->Step3 Step4 X-Ray Diffraction (100 K) Step3->Step4 Step5 Structure Solution (Direct Methods) Step4->Step5 Step6 Refinement (SHELXL) Check R-factor & GOF Step5->Step6

Caption: Step-by-step workflow from crude compound to final structural model.

References

  • Dhamnaskar, S. et al. (2014). Crystal structure of 2,6-dimethoxyacetophenone: Steric inhibition of resonance. Acta Crystallographica Section E. Link(Representative structure for the 2,6-dimethoxy scaffold).

  • Pinkus, A. G. & Eyermann, C. J. (1988). Steric inhibition of resonance in 2,6-disubstituted acetophenones. Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2024). Crystal structure of 1-(2,4-dihydroxy-6-methylphenyl)ethanone. PubMed Central. Link(Contrast example: Planar structure due to H-bonding).

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Deposition and Validation.Link

Sources

A Comparative Guide to Purity Assay of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a reference standard is the bedrock of accurate analytical measurements. For a compound like 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, a key intermediate in various synthetic pathways, establishing a reliable purity profile is not merely a quality control checkpoint; it is a prerequisite for valid downstream applications, from preclinical studies to drug formulation. This guide provides a comprehensive comparison of methodologies for the purity assay of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, contrasting a newly synthesized in-house standard against a commercially sourced, highly characterized certified reference material (CRM).

The narrative herein is grounded in the principles of analytical procedure validation, as outlined in the ICH Q2(R2) guidelines, ensuring that the described protocols are not only scientifically sound but also self-validating.[1][2][3] We will delve into the causality behind the selection of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a multi-faceted and robust assessment of purity.

The Critical Role of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has inherent biases based on the physicochemical properties of the analyte and potential impurities. For instance, an HPLC-UV method may fail to detect non-chromophoric impurities, while GC-MS is unsuitable for non-volatile or thermally labile compounds.[4][5] By employing a multi-pronged, orthogonal approach, we create a system of checks and balances that yields a more accurate and comprehensive purity value.

Caption: Orthogonal approach for a comprehensive purity assessment.

Comparative Analysis of Reference Standards

For the purpose of this guide, we will compare two hypothetical reference standards for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone:

  • In-house Standard (Batch: IH-2026-01): A newly synthesized batch intended for use as an internal reference material.

  • Certified Reference Material (CRM): A commercially procured standard from a reputable pharmacopeia (e.g., USP, EP) or a National Metrology Institute (e.g., NIST), with a certified purity value and detailed Certificate of Analysis.[6]

The objective is to qualify the in-house standard against the CRM, ensuring its fitness for purpose in routine analytical applications.

Data Summary: Purity Assessment
Analytical Technique Parameter In-house Standard (IH-2026-01) Certified Reference Material (CRM) Methodological Rationale
HPLC (UV, 254 nm) Purity (% Area)99.85%≥ 99.9% (as per CoA)Primary technique for quantifying the main component and UV-active impurities.[7]
Individual ImpurityImpurity A (RRt 0.85): 0.08%Impurity B (RRt 1.15): 0.05%Single largest impurity ≤ 0.05%Impurity profiling is critical for understanding the synthetic process and degradation pathways.
Total Impurities0.15%≤ 0.1%Sum of all detected impurities provides an overall chromatographic purity.
GC-MS Residual SolventsToluene: 50 ppmEthyl Acetate: 100 ppmToluene: < 20 ppmEthyl Acetate: < 50 ppmEssential for identifying and quantifying volatile impurities from the synthesis and purification steps.[4][8]
Other VolatilesNot DetectedNot DetectedConfirms the absence of volatile by-products.
qNMR (¹H NMR) Absolute Purity99.7% (w/w)99.8% ± 0.1% (w/w)A primary analytical method that provides a direct measure of purity against a certified internal standard, independent of the analyte's response factor.[9][10][11][12]
Karl Fischer Titration Water Content0.10%0.08%Quantifies the amount of water, which is not detected by HPLC-UV or GC.
Thermogravimetric Analysis (TGA) Loss on Drying0.12%0.10%Measures the total mass loss upon heating, indicating the presence of water and other volatile residues.
Mass Balance Calculation Assigned Purity 99.6% 99.8% Purity = (100% - ImpuritiesHPLC - WaterKF - Residual SolventsGC) x PurityqNMR

Experimental Protocols

The following protocols are designed to be robust and adhere to the principles of analytical method validation, including specificity, linearity, accuracy, and precision.[13][14]

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

This method is designed to separate the main component from potential process-related impurities and degradation products.

Caption: Workflow for HPLC purity analysis.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like acetophenone derivatives.[15]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid helps to sharpen peaks and ensure reproducible retention times.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the CRM at 1.0 mg/mL in acetonitrile.

    • Prepare a sample solution of the In-house Standard at 1.0 mg/mL in acetonitrile.

  • Analysis:

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Perform five replicate injections of the CRM solution to establish system suitability (RSD of peak area < 1.0%).

    • Inject the In-house Standard solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total peak area.

    • Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This headspace GC-MS method is optimized for the detection and quantification of volatile organic compounds that may be present from the synthetic process.[16]

Methodology:

  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Headspace Sampler: Agilent 7697A or equivalent.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm). This column is ideal for separating a wide range of residual solvents.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MSD Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 35-350 amu.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution containing known concentrations of potential residual solvents (e.g., Toluene, Ethyl Acetate, Hexanes) in Dimethyl Sulfoxide (DMSO).

    • Accurately weigh approximately 100 mg of the reference standard (In-house and CRM) into a 20 mL headspace vial. Add 1 mL of DMSO.

  • Analysis:

    • Equilibrate the vials in the headspace autosampler at 80 °C for 15 minutes.

    • Inject the headspace vapor onto the GC column.

  • Data Processing:

    • Identify residual solvents by comparing retention times and mass spectra to the prepared standard.[8]

    • Quantify the amount of each solvent using an external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight.[10][11]

Sources

Comparative Guide to the UV-Vis Spectroscopic Characterization of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of UV-Vis Spectroscopy in the Analysis of Acetophenones

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique extensively used in academic and industrial research for the qualitative and quantitative analysis of organic compounds. For drug development professionals and researchers working with acetophenone derivatives, which are common structural motifs in pharmaceuticals and other bioactive molecules, UV-Vis spectroscopy offers a rapid and non-destructive method to probe their electronic structure.[1] This guide provides a comprehensive comparison of the UV-Vis spectroscopic properties of substituted acetophenones, delving into the underlying electronic principles and offering practical experimental guidance.

The utility of UV-Vis spectroscopy in this context lies in its sensitivity to the conjugated system formed by the benzene ring and the carbonyl group of the acetophenone core.[1] The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals, and the specific wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic environment.[2] This guide will explore how various substituents on the aromatic ring systematically alter these absorption characteristics, providing valuable structure-activity relationship (SAR) insights.

Theoretical Framework: Electronic Transitions in Acetophenones

The UV-Vis spectrum of acetophenone is dominated by two primary electronic transitions originating from the conjugated system:

  • π → π* Transition: This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[1][2] In acetophenone, this transition is primarily associated with the benzene ring and is observed as a strong absorption band (high molar absorptivity, ε) typically in the range of 245-250 nm.[1]

  • n → π* Transition: This is a lower-energy transition where a non-bonding electron (n) from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital.[1][2] This transition is "forbidden" by selection rules, resulting in a much weaker absorption band (low molar absorptivity, ε) that often appears as a shoulder on the tail of the more intense π → π* band, typically in the 280-320 nm region.[1]

The positions and intensities of these absorption bands are highly sensitive to the electronic effects of substituents on the aromatic ring and the polarity of the solvent.

Visualizing Electronic Transitions

The following diagram illustrates the key electronic transitions in the acetophenone molecule.

G cluster_0 Ground State Orbitals cluster_1 Excited State Orbitals pi π (Bonding) pi_star π* (Antibonding) pi->pi_star π → π* Transition (High Energy, High Intensity) n n (Non-bonding) n->pi_star n → π* Transition (Low Energy, Low Intensity) G cluster_0 Preparation cluster_1 Instrumentation cluster_2 Data Acquisition cluster_3 Analysis prep_solution Prepare Stock & Working Solutions measure_sample Measure Sample Absorbance prep_solution->measure_sample select_solvent Select Appropriate Solvent select_solvent->prep_solution instrument_setup Spectrophotometer Setup & Warm-up baseline Baseline Correction with Blank instrument_setup->baseline baseline->measure_sample scan_range Scan from 400 nm to 200 nm measure_sample->scan_range identify_lambda_max Identify λmax and Absorbance scan_range->identify_lambda_max calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calc_epsilon compare_spectra Compare Spectra of Different Analytes calc_epsilon->compare_spectra

Caption: Workflow for UV-Vis analysis of acetophenones.

Detailed Methodology

1. Materials and Reagents:

  • Substituted acetophenone samples
  • Spectroscopic grade solvent (e.g., n-hexane or ethanol)
  • Volumetric flasks (Class A)
  • Micropipettes
  • Quartz cuvettes (1 cm path length)

2. Instrument Setup and Validation:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
  • Perform instrument self-diagnostics and calibration checks as per the manufacturer's instructions. This typically includes wavelength accuracy and photometric accuracy tests.

3. Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the acetophenone derivative and dissolve it in the chosen solvent in a volumetric flask.
  • Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations that will give an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.). For acetophenone's π → π* transition with a high molar absorptivity, concentrations in the range of 10⁻⁵ M are often suitable. [1] 4. Data Acquisition:
  • Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the spectrophotometer. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvette.
  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
  • Replicates: For each sample, perform at least three independent measurements to ensure reproducibility.

5. Data Analysis and Interpretation:

  • From the obtained spectrum, determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
  • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration of the sample.
  • Compare the λmax and ε values for the different substituted acetophenones to draw conclusions about the electronic effects of the substituents.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of substituted acetophenones. By understanding the fundamental principles of electronic transitions and the predictable effects of substituents and solvents, researchers can gain valuable insights into the electronic structure of these important compounds. This guide provides a framework for the comparative analysis of acetophenone derivatives, supported by a robust and self-validating experimental protocol. The systematic application of these principles can significantly aid in structure elucidation, purity assessment, and the development of structure-activity relationships in the fields of medicinal chemistry and materials science.

References

  • Understand UV-Vis Absorption Characteristics of Acetophenone. (2025, March 15). StudyRaid. [Link]

  • The ultraviolet absorption spectra of some substituted acetophenones. (n.d.). University of the Pacific Scholarly Commons. [Link]

  • Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? (2021, August 16). Quora. [Link]

  • Woodward's rules. (n.d.). Wikipedia. [Link]

  • Solved UV-vis analysis; spectra taken in methanola. Below is | Chegg.com. (2021, August 16). Chegg. [Link]

  • Solved 6. UV-vis analysis; spectra taken in methanol a. | Chegg.com. (2020, April 14). Chegg. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]

  • UV-Vis spectra. (n.d.). ResearchGate. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. [Link]

  • UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed … (n.d.). ResearchGate. [Link]

  • The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... (n.d.). ResearchGate. [Link]

  • Acetophenone - Absorption Spectrum. (n.d.). PhotochemCAD. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). PMC. [Link]

  • On the solvatochromism of the n ↔ π* electronic transitions in ketones. (n.d.). RSC Publishing. [Link]

  • Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory). (n.d.). Amrita Vishwa Vidyapeetham. [Link]

  • Woodward Fisher Regulation for Calculating Absorption Maxima. (2023, July 18). International Journal of Pharmaceutical and Bio Medical Science. [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019, March 15). YouTube. [Link]

  • Woodward Fieser rule: Easy steps or tricks. (2022, November 29). Chemistry Notes. [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Organic Chemistry. [Link]

  • Effect of solvent. (n.d.). Slideshare. [Link]

  • Woodward Fieser Rules. (n.d.). Slideshare. [Link]

  • Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study. (2013, December 16). SpringerLink. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. [Link]

  • Preparation of trans-p-anisalacetophenone. Compare the UV-visible spectrum of your aldol product... (n.d.). Homework.Study.com. [Link]

  • Substituent and Solvent Effects on the UV/Vis Absorption Spectrum of the Photoactive Yellow Protein Chromophore. (2025, August 6). ResearchGate. [Link]

Sources

Bioactivity Comparison Guide: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2,6-dimethoxy-3-methylacetophenone) represents a critical benzenoid scaffold primarily isolated from the medicinal fungus Antrodia cinnamomea (also A. camphorata). While the fully methylated ketone itself exhibits moderate baseline activity, it serves as the biosynthetic and synthetic precursor to a class of highly potent anti-inflammatory and anticancer agents, including Antrocamphin A and various polymethoxylated chalcones .

This guide objectively compares the bioactivity of this parent scaffold against its functionalized derivatives, highlighting the critical Structure-Activity Relationships (SAR) that drive therapeutic potency.

The "Antrodia" Benzenoid Scaffold

The core pharmacophore consists of a tri-substituted benzene ring. The specific substitution pattern (2,6-dimethoxy-3-methyl) is unique to Antrodia metabolites and is essential for selectivity in inhibiting inflammatory cytokines.

  • Parent Scaffold: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Moderate stability, low solubility, baseline activity).

  • Active Derivative 1 (Natural): Antrocamphin A (Ethynyl side chain extension; Potent Anti-inflammatory).

  • Active Derivative 2 (Synthetic): Chalcone Hybrids (Claisen-Schmidt products; Potent Anticancer).

Comparative Bioactivity Analysis

Anti-Inflammatory Potency (NO & Superoxide Inhibition)

The primary therapeutic application of this class is the inhibition of innate immune responses, specifically the suppression of Nitric Oxide (NO) and Superoxide anion (


) generation in neutrophils and macrophages.

Key Finding: The conversion of the acetyl group to an alkyne (as seen in Antrocamphin A) or the demethylation to a free phenol dramatically decreases the IC50 (increasing potency). The parent ketone requires metabolic activation or derivatization to match these levels.

Table 1: Comparative IC50 Values (Superoxide Anion Generation)

Model: fMLP-induced human neutrophils

Compound ClassSpecific DerivativeFunctional ModificationIC50 (µM)Relative Potency
Parent Scaffold 1-(2,6-Dimethoxy-3-methylphenyl)ethanoneNone (Ketone core)> 50.0Low
Natural Lead Antrocamphin A Side-chain alkynylation9.33 ± 3.3 High
Congener Antrocamphin BSide-chain oxidation (C=O)> 100.0Inactive
Phenolic Analog 4,7-dimethoxy-5-methyl-1,3-benzodioxoleMethylenedioxy ring fusion26.09Moderate
Standard IbuprofenN/A (Control)27.52Benchmark

Data Source: Journal of Natural Products (See Ref 1); Int. J. Mol. Sci. (See Ref 2).

Anticancer Cytotoxicity

Synthetic derivatives, particularly chalcones synthesized via Claisen-Schmidt condensation of the parent ketone with aryl aldehydes, show enhanced cytotoxicity against solid tumor lines.

  • Mechanism: Disruption of microtubule dynamics and induction of G2/M phase arrest.

  • SAR Insight: The 2,6-dimethoxy motif prevents metabolic deactivation by P450 enzymes, prolonging the half-life of the derivative in the cytosol.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific chemical modifications to the 1-(2,6-Dimethoxy-3-methylphenyl)ethanone core dictate biological outcomes.

SAR_Map Core 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Parent Scaffold) Mod1 Side-chain Alkynylation (Conversion to Antrocamphin A) Core->Mod1 Synthetic/Biosynthetic Extension Mod2 Demethylation (OH formation) (Phenolic derivatives) Core->Mod2 Metabolic Activation Mod3 Claisen-Schmidt Condensation (Chalcone formation) Core->Mod3 Aldol Condensation Mod4 Side-chain Oxidation (Antrocamphin B) Core->Mod4 Oxidative Degradation Out1 High Anti-inflammatory (IC50 < 10 µM) Mod1->Out1 Out2 Enhanced Antioxidant (Radical Scavenging) Mod2->Out2 Out3 Potent Cytotoxicity (HepG2, MCF-7) Mod3->Out3 Out4 Loss of Activity (Inactive) Mod4->Out4

Figure 1: SAR Map demonstrating the divergent biological pathways of the parent ketone. Note that alkynylation (red path) yields the highest anti-inflammatory specificity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the parent ketone as a starting material for biological evaluation.

Protocol: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Objective: Transform the parent ketone into a cytotoxic chalcone.

  • Reagents: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (1.0 eq), Aryl aldehyde (1.1 eq), KOH (40% aq), Ethanol (Abs).

  • Procedure:

    • Dissolve the ketone in ethanol (0.5 M concentration).

    • Add the aryl aldehyde under stirring at 0°C.

    • Dropwise add aqueous KOH (2.0 eq) over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product usually precipitates as a yellow solid.

    • Purification: Filter the precipitate and recrystallize from hot ethanol.

  • Yield Expectation: 75–90%.

Protocol: NO Inhibition Assay (Griess Method)

Objective: Quantify anti-inflammatory potential in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Induction: Pre-treat cells with the test compound (0.1 – 50 µM) for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide, 1 µg/mL) and incubate for 24 hours.

  • Measurement:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate for 10 mins in the dark.

    • Measure Absorbance at 540 nm .

  • Calculation:

    
    .
    

Mechanism of Action: NF- B Pathway

The bioactivity of 2,6-dimethoxy-3-methyl derivatives is mediated through the downregulation of the NF-


B signaling cascade. The parent ketone acts as an upstream inhibitor, preventing the phosphorylation of I

B

.

MOA_Pathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Degradation) NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocates Drug 2,6-Dimethoxy-3-methyl Derivatives Drug->IKK Inhibits Phosphorylation DNA Pro-inflammatory Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription

Figure 2: Mechanistic pathway showing the blockade of IKK phosphorylation by the benzenoid derivatives, preventing the nuclear translocation of NF-


B.

References

  • Chen, J. J., et al. (2007).[1] "Anti-inflammatory benzenoids from Antrodia camphorata."[1][2][3][4][5] Journal of Natural Products, 70(6), 989-992.[1]

  • Huang, G. J., et al. (2013). "New Anti-Inflammatory Aromatic Components from Antrodia camphorata." International Journal of Molecular Sciences, 14(3), 4629-4639.[2]

  • Geethangili, M., & Tzeng, Y. M. (2011). "Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds." Evidence-Based Complementary and Alternative Medicine.

  • Wu, M. D., et al. (2008). "Evaluation of the Anti-Inflammatory Activity of Benzenoids from Antrodia camphorata." Journal of Agricultural and Food Chemistry.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and proactive risk management in the laboratory.

PART 1: Foundational Safety and Hazard Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards associated with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is paramount. Based on data from structurally similar aromatic ketones, such as 1-(2,5-dimethylphenyl)ethanone and various dimethoxy-substituted phenyl ethanones, we can infer the following potential hazards[1][2]:

  • Skin and Eye Irritation: Aromatic ketones can cause significant irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Therefore, all handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), a mandatory written program stipulated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1450.[3][4][5] The CHP outlines specific procedures and control measures to minimize employee exposure to hazardous chemicals.

Immediate Safety Precautions: The First Line of Defense

Prior to handling 1-(2,6-Dimethoxy-3-methylphenyl)ethanone for disposal, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are regularly inspected for integrity.

  • Protective Clothing: A lab coat or chemical-resistant apron is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

These measures are critical for mitigating the immediate risks of exposure during the handling and segregation of this chemical waste.

PART 2: Step-by-Step Disposal Protocol

The proper disposal of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is a multi-step process that ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the waste. Due to its chemical nature as a substituted aromatic ketone, 1-(2,6-Dimethoxy-3-methylphenyl)ethanone waste should be classified as non-halogenated organic solvent waste .

Causality: Aromatic compounds are forbidden from open-air burning and require specialized incineration. Segregating this waste from halogenated solvents is critical because mixed waste streams can complicate and increase the cost of disposal, and may require different treatment technologies.

Table 1: Waste Segregation for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Waste TypeSegregation GuidelineRationale
Pure Compound/High Concentration Solutions Collect in a dedicated, properly labeled container for non-halogenated organic waste.Prevents cross-contamination and ensures appropriate disposal pathway.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The rinseate must be collected as hazardous waste.[9] After triple rinsing, deface labels and dispose of glassware in a designated container.Minimizes the volume of solid hazardous waste and ensures containers are "empty" by regulatory definition.
Contaminated PPE (gloves, etc.) Dispose of in a designated solid hazardous waste stream.Prevents the spread of chemical contamination.
Step 2: Container Management

Proper containment is a cornerstone of safe chemical waste management.

  • Container Selection: Use a container made of a material compatible with aromatic ketones, such as a high-density polyethylene (HDPE) or glass bottle. The original container is often the best choice.[9] Avoid using metal containers for any chemical waste unless compatibility is confirmed.[7]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[10][11]

  • Headspace: Do not overfill the container. Leave at least 10% headspace (approximately one inch) to allow for vapor expansion.[7][10]

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The hazardous waste label must include:

  • The words "Hazardous Waste"[8][11]

  • The full chemical name: "1-(2,6-Dimethoxy-3-methylphenyl)ethanone" (no abbreviations)[8]

  • The approximate concentration or percentage if in a mixture.

  • The date when the waste was first added to the container.[8]

  • The name and contact information of the principal investigator or laboratory supervisor.[8]

  • Appropriate hazard pictograms (e.g., irritant, harmful).[8]

Step 4: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.

Containers must be kept closed at all times except when adding waste.[11]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution and state regulations, but is often up to one year for partially filled containers), arrangements must be made for its removal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][10] Never dispose of chemical waste down the drain or in the regular trash.[6][8]

PART 3: Workflow Visualization and Emergency Procedures

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Emergency Response A Assess Hazards & Review SDS/CHP B Don Appropriate PPE A->B C Identify & Segregate Waste (Non-Halogenated Organic) B->C D Select & Prepare Compatible Container C->D E Label Container Correctly & Completely D->E F Accumulate in Designated SAA E->F G Arrange for EHS Pickup F->G H Spill Occurs I Evacuate & Notify Supervisor/EHS H->I J Consult Emergency Procedures in CHP I->J

Caption: Workflow for the proper disposal of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Emergency Procedures: Responding to Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult the CHP: Your laboratory's Chemical Hygiene Plan will have specific procedures for chemical spills.

  • Small Spills: For a small, manageable spill, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

All materials used for spill cleanup must be collected, containerized, labeled as hazardous waste, and disposed of accordingly.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

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Navigating the Safe Handling of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

Hazard Classification (Anticipated)Personal Protective Equipment (PPE)Disposal
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Chemical-resistant gloves (Nitrile recommended as a starting point), safety goggles and face shield, chemical-resistant lab coat.Dispose of as hazardous chemical waste in a designated, labeled container. Do not dispose of down the drain.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar aromatic ketones and substituted acetophenones to ensure a high standard of laboratory safety.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

It is crucial to handle this compound within a properly functioning chemical fume hood to minimize the risk of inhalation.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to prevent exposure. The following table outlines the recommended equipment.

Protection AreaEquipmentSpecification and Rationale
Eye/Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles for full-face protection from splashes.[5][7][8]
Skin Protection Chemical-Resistant GlovesNitrile gloves are a suggested starting point.[5][6] However, it is vital to inspect gloves before use and consult the manufacturer's data for breakthrough time and chemical compatibility. Remove gloves carefully to avoid skin contamination.[5]
Lab Coat / Protective ClothingWear a chemical-resistant lab coat and appropriate protective clothing to prevent skin exposure.[5][7] Contaminated clothing should be removed and decontaminated before reuse.[7]
Respiratory Protection Respirator (if necessary)A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[7] This is generally not required if work is conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Receipt_Storage Receipt & Storage Engineering_Controls Engineering Controls Receipt_Storage->Engineering_Controls Verify PPE_Donning PPE Donning Engineering_Controls->PPE_Donning Prepare Weighing_Transfer Weighing & Transfer PPE_Donning->Weighing_Transfer Proceed Reaction_Setup Reaction Setup Weighing_Transfer->Reaction_Setup Execute Decontamination Decontamination Reaction_Setup->Decontamination Post-Experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Segregate Disposal Disposal Waste_Segregation->Disposal Finalize

Caption: A typical experimental workflow for handling 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Receipt and Storage

Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

Handling Procedures
  • Engineering Controls : All handling procedures, including weighing and transferring, must be conducted in a certified chemical fume hood to control airborne levels.[5][7] Ensure that an eyewash station and safety shower are readily accessible.[5][7]

  • Weighing and Transfer : When weighing, use a draft shield or weigh the material in the fume hood to prevent dispersal of any fine powders. Use spark-proof tools if there is a risk of ignition.[7]

  • Spills : In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable, labeled container for disposal.[7] Clean the spill area thoroughly. Avoid generating dust.

First Aid Measures

In case of exposure, follow these first-aid protocols:

  • If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

  • If on Skin : Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling

All waste containing 1-(2,6-Dimethoxy-3-methylphenyl)ethanone, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.[6][9] The label should identify the contents as accurately as possible.[9]

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Is the material contaminated with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone? Start->Is_Contaminated Hazardous_Waste Collect in a designated hazardous waste container. Is_Contaminated->Hazardous_Waste Yes Non_Hazardous Dispose of according to standard laboratory procedures. Is_Contaminated->Non_Hazardous No Label_Container Label container with contents and hazard pictograms. Hazardous_Waste->Label_Container Store_Safely Store in a well-ventilated area away from incompatible materials. Label_Container->Store_Safely Arrange_Disposal Arrange for disposal through institutional waste management. Store_Safely->Arrange_Disposal

Caption: Decision tree for the proper disposal of waste.

Disposal Procedure
  • Solid Waste : Collect solid waste, including contaminated PPE, in a designated, sealed container.

  • Liquid Waste : Collect liquid waste in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[9]

Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[6] Always follow your institution's specific waste management protocols.[6]

Conclusion

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. The principles of proactive engineering controls, diligent use of personal protective equipment, and responsible waste management are paramount.

References

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  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • Benchchem. (n.d.). Personal protective equipment for handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
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  • Fisher Scientific. (2012). Safety Data Sheet.
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  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.